molecular formula C7H9Cl2NO B1590798 2-(Chloromethyl)-4-methoxypyridine hydrochloride CAS No. 62734-08-1

2-(Chloromethyl)-4-methoxypyridine hydrochloride

Cat. No.: B1590798
CAS No.: 62734-08-1
M. Wt: 194.06 g/mol
InChI Key: PBDFBZPTRXMFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDFBZPTRXMFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552532
Record name 2-(Chloromethyl)-4-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62734-08-1
Record name 2-(Chloromethyl)-4-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methoxypyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Chloromethyl)-4-methoxypyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (CAS No: 86604-75-3), a pivotal chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a key starting material in the synthesis of the proton pump inhibitor Omeprazole, this compound's chemical properties, synthesis, and handling are of significant interest to researchers and professionals in drug development. This document delves into its physicochemical properties, provides detailed synthetic protocols, discusses its reactivity and core applications, and outlines essential safety and handling procedures, grounding all information in authoritative references.

Chemical Identity and Physicochemical Properties

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is a heterocyclic compound that serves as a critical building block in organic synthesis. Its structure features a pyridine core substituted with a chloromethyl group, two methyl groups, and a methoxy group, and it is supplied as a hydrochloride salt to improve stability and handling.

Note on Nomenclature: While the topic specifies "2-(Chloromethyl)-4-methoxypyridine hydrochloride," the overwhelmingly prevalent and commercially significant compound in literature and industry is the 3,5-dimethyl substituted analog, which is the focus of this guide. The non-dimethylated version (CAS 62734-08-1) is a distinct chemical entity.[1]

Table 1: Chemical Identifiers and Properties

Property Value Reference(s)
IUPAC Name 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride [2]
CAS Number 86604-75-3 [2][3][4]
Molecular Formula C₉H₁₂ClNO · HCl (or C₉H₁₃Cl₂NO) [3][5][6]
Molecular Weight 222.11 g/mol [2][3][4][5]
Appearance White to off-white solid powder [4][5][6][7]

| Purity | Typically ≥98% (by HPLC) |[4][7] |

Table 2: Physicochemical Data

Property Value Reference(s)
Melting Point 128-131 °C (lit.) [4][5]
Solubility Soluble in water. Sparingly soluble in methanol, slightly soluble in chloroform. [4][5]

| Storage | Store at room temperature under an inert atmosphere. |[4][5] |

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride involves the direct chlorination of its corresponding alcohol precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Mechanism Insight: The conversion of the primary alcohol to the alkyl chloride is typically achieved using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[3][8] Thionyl chloride is often preferred in laboratory settings for its efficacy. The reaction proceeds by the alcohol's oxygen atom attacking the sulfur of SOCl₂, forming a chlorosulfite intermediate. This intermediate is an excellent leaving group. In the final step, a chloride ion, released in the first step, acts as a nucleophile and attacks the carbon atom, displacing the leaving group to form the desired chloromethyl product. The formation of gaseous SO₂ and HCl byproducts drives the reaction to completion.

Caption: Synthesis workflow for the chlorination of the alcohol precursor.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established methods.[3][9]

  • Preparation: In a three-necked flask equipped with a stirrer and under an argon atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 0.15 mol) in anhydrous dichloromethane (DCM, 400 mL).

  • Reagent Addition: In a separate flask, prepare a solution of thionyl chloride (e.g., 0.158 mol) in anhydrous DCM (100 mL). Add this solution dropwise to the stirred alcohol solution at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[3][9]

  • Isolation: Remove the solvent (DCM) and volatile byproducts via distillation under reduced pressure.

  • Purification: The resulting solid residue is suspended in a non-polar solvent like hexane (200 mL) and stirred to form a slurry.

  • Final Product: Collect the solid product by filtration, wash it with a small amount of fresh hexane (50 mL), and air-dry to yield 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid. The yield is typically high, often quantitative.[3]

Core Application in Drug Development: The Omeprazole Synthesis

The industrial and scientific significance of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride lies almost entirely in its role as a pivotal intermediate for synthesizing proton pump inhibitors, most notably Omeprazole.[4][8]

Synthetic Role: The compound's chloromethyl group (-CH₂Cl) is a reactive electrophilic site. In the synthesis of Omeprazole, this allows for the alkylation of a nucleophilic thiol group on a separate benzimidazole moiety. This key carbon-sulfur bond-forming reaction links the two heterocyclic fragments together to construct the final drug molecule.[4] The efficiency and high yield of this coupling step are critical for the economic viability of Omeprazole production.

Caption: Role as a key building block in the synthesis of Omeprazole.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the compound before its use in further synthetic steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be consistent with the structure.[7] Key signals include a singlet for the chloromethyl protons (-CH₂Cl), a singlet for the methoxy protons (-OCH₃), singlets for the two distinct methyl groups on the pyridine ring, and a singlet for the aromatic proton on the pyridine ring.

    • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom, including the chloromethyl carbon, methoxy carbon, and the various carbons of the substituted pyridine ring.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the free base (C₉H₁₂ClNO).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product, which is typically found to be high (e.g., 99.92%).[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of key functional groups within the molecule.

Safety, Handling, and Storage

As a reactive chemical intermediate, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride requires careful handling to ensure personnel safety.

Table 3: GHS Hazard Identification

Hazard Code Description Reference(s)
H315 Causes skin irritation. [2][6][10]
H317 May cause an allergic skin reaction. [2][10]
H318 / H319 Causes serious eye damage / Causes serious eye irritation. [2][6][10]
H335 May cause respiratory irritation. [2][6][10]
H413 May cause long lasting harmful effects to aquatic life. [10]

| H302 / H314 | Harmful if swallowed / Causes severe skin burns and eye damage (Reported by some suppliers). |[2] |

Recommended Precautions and PPE
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[6][10] Contaminated work clothing should not be allowed out of the workplace.[10]

    • Respiratory Protection: If dust is generated, wear a dust respirator (e.g., N95).[10][11]

  • Hygiene: Avoid all personal contact, including inhalation.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[12]

First Aid Measures
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6][10]

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[6][11]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[11]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice immediately.[11]

Storage and Stability
  • Conditions: The compound is stable under normal conditions.[6] It should be stored in a tightly closed container in a dry, well-ventilated place.[10] For long-term stability, storage under an inert atmosphere is recommended.[4][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is a compound of high value and utility, particularly within the pharmaceutical sector. Its well-defined synthesis, reactive nature, and critical role in the production of Omeprazole underscore its importance. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

2-(Chloromethyl)-4-methoxypyridine hydrochloride CAS number 86604-75-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), a critical intermediate in the synthesis of proton pump inhibitors (PPIs). Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications. It offers field-proven insights into experimental choices, detailed protocols for synthesis and analysis, and robust safety guidelines, grounding all claims in authoritative references.

Introduction and Strategic Importance

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative of significant importance in the pharmaceutical industry.[1] Its primary value lies in its role as a key building block for the synthesis of several blockbuster anti-ulcer drugs, most notably Omeprazole and its enantiomer, Esomeprazole.[1][2][3] The compound's structure is specifically engineered for this purpose: the chloromethyl group at the 2-position serves as a reactive electrophilic handle, while the electron-donating methoxy and methyl groups on the pyridine ring modulate its reactivity and are integral to the final drug's structure. This guide will illuminate the chemistry of this vital intermediate, providing the technical depth required for its effective and safe utilization in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental to its handling, storage, and use in synthesis.

Key Properties

The essential physicochemical data for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride are summarized below.

PropertyValueReference(s)
CAS Number 86604-75-3[4]
Molecular Formula C₉H₁₃Cl₂NO[4][5]
Molecular Weight 222.11 g/mol [4][5]
Appearance White to off-white crystalline powder or solid[1][5]
Melting Point 128-131 °C (lit.)[6][7][8]
Solubility Soluble in water; sparingly soluble in methanol and chloroform.[6][7]
Storage Conditions Store at room temperature (<30°C), under an inert atmosphere.[5][8]
Structural Representation

The molecular structure consists of a pyridine ring substituted with a chloromethyl group, a methoxy group, and two methyl groups, with the pyridine nitrogen protonated to form a hydrochloride salt.

Caption: Structure of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Spectroscopic Data

Full characterization is essential for confirming the identity and purity of the material.

  • ¹H Nuclear Magnetic Resonance (¹H NMR):

    • A representative ¹H NMR spectrum shows characteristic signals: a singlet for the methoxy (-OCH₃) protons, two distinct singlets for the two methyl (-CH₃) groups on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the aromatic proton on the pyridine ring.

    • Reported Data: δ 8.4 (1H, singlet, Ar-H), 4.8 (2H, singlet, -CH₂Cl), 3.9 (3H, singlet, -OCH₃), 2.5 (3H, singlet, -CH₃), 2.3 (3H, singlet, -CH₃).[9]

  • Mass Spectrometry (MS):

    • Mass spectrometry confirms the molecular weight of the parent compound.

    • Reported Data: The molecular ion peak (M+) is observed at m/z = 222.10.[9]

  • Infrared (IR) Spectroscopy:

    • The FTIR spectrum provides information about the functional groups present. Characteristic peaks include C-H stretching from alkyl and aromatic groups, C=N and C=C stretching from the pyridine ring, C-O stretching from the methoxy group, and C-Cl stretching. An ATR-FTIR spectrum is publicly available for reference.[6]

Synthesis and Manufacturing Insights

The most common and industrially relevant synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride involves the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.

Reaction Mechanism and Rationale

The conversion of the primary alcohol to the alkyl chloride is typically achieved using thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM).[10]

Synthesis_Mechanism Start Pyridine-Methanol (R-CH₂OH) Intermediate Chlorosulfite Ester (R-CH₂OSOCl) Start->Intermediate Nucleophilic Attack (Alcohol O on S) Thionyl Thionyl Chloride (SOCl₂) Thionyl->Intermediate Product Product (R-CH₂Cl) Intermediate->Product SN2 Attack by Cl⁻ (Inversion of configuration) Byproducts SO₂ + HCl Product->Byproducts Elimination

Caption: Key steps in the chlorination of the alcohol precursor.

Causality and Experimental Choices:

  • Choice of Chlorinating Agent: Thionyl chloride is highly effective for this transformation. Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[11]

  • Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and effectively dissolves the starting material. Its low boiling point facilitates easy removal during work-up.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the dropwise addition of thionyl chloride to control the initial exothermic reaction and prevent potential side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.[9]

  • Work-up: After the reaction, the solvent is removed under reduced pressure. The resulting crude solid is often suspended or washed with a non-polar solvent like hexane or a mixture of acetone and petroleum ether.[2][10] This step is crucial for removing non-polar impurities, as the desired product is a polar hydrochloride salt with low solubility in such solvents.

Detailed Synthetic Protocol

This protocol is a representative procedure based on established literature.[10]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Reagent: Add a solution of thionyl chloride (1.05-1.1 eq) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Purification: Suspend the resulting crude solid residue in hexane or an acetone/petroleum ether mixture. Stir vigorously for 30 minutes.

  • Final Product: Collect the white solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Chemical Reactivity and Applications

The synthetic utility of this compound is centered on the reactivity of the chloromethyl group.

Core Reactivity: Nucleophilic Substitution

The C-Cl bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic. It readily undergoes Sₙ2 reactions with a variety of nucleophiles. The pyridine nitrogen, being protonated as the hydrochloride salt, acts as an electron-withdrawing group, further activating the chloromethyl group towards nucleophilic attack.

Reactivity_Profile cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Products (Sₙ2) reagent {2-(Chloromethyl)-4-methoxypyridine HCl | Electrophilic Center: -CH₂Cl} Thiol Thiolate (RS⁻) Thioether Thioether (Py-CH₂-SR) Thiol->Thioether Amine Amine (R₂NH) SubstAmine Substituted Amine (Py-CH₂-NR₂) Amine->SubstAmine Alkoxide Alkoxide (RO⁻) Ether Ether (Py-CH₂-OR) Alkoxide->Ether

Caption: General Sₙ2 reactivity with common nucleophiles.

  • Reaction with S-Nucleophiles: The most significant application involves reaction with sulfur nucleophiles, particularly benzimidazole-2-thiols. This is the key bond-forming step in the synthesis of omeprazole and related PPIs.[5]

  • Reaction with N-Nucleophiles: It can react with primary and secondary amines to form the corresponding substituted amines.

  • Reaction with O-Nucleophiles: Reactions with alkoxides or phenoxides can yield ethers, although this is a less common application.

Case Study: Synthesis of Rabeprazole Intermediate

A primary application is the condensation with a thiol to form a thioether, which is a precursor to drugs like Rabeprazole.

Rabeprazole_Synthesis start1 2-(Chloromethyl)-4- (3-methoxypropoxy)-3- methylpyridine HCl reaction Condensation Reaction (Sₙ2 Coupling) start1->reaction start2 2-Mercaptobenzimidazole start2->reaction intermediate Rabeprazole Sulfide (Thioether Intermediate) reaction->intermediate Base (e.g., Na₂CO₃) Solvent (e.g., IPA) oxidation Oxidation intermediate->oxidation Oxidizing Agent (e.g., m-CPBA) final Rabeprazole (Final API) oxidation->final

Caption: Workflow for the synthesis of Rabeprazole from the title compound's analog.

Analytical Methods

Robust analytical methods are required to ensure the purity and quality of the intermediate, as impurities can carry over to the final active pharmaceutical ingredient (API).

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. While a specific validated monograph for this intermediate may be proprietary, a typical method can be constructed based on methods for analogous compounds and the final API.[10][12]

Representative HPLC Protocol:

This protocol is a representative method and requires validation for its intended use according to ICH guidelines.[13][14]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Buffer A: 10 mM Ammonium Acetate in water; Buffer B: Acetonitrile.

  • Elution: Isocratic elution with a ratio such as 70:30 (Buffer A: Buffer B). The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance, typically around 280-302 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.

    • Sonicate briefly to ensure complete dissolution and make up to volume.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of personnel and maintain the integrity of the compound.

Hazard Identification

Based on aggregated GHS data, the compound is classified as:

  • Skin Irritant: Causes skin irritation.[5]

  • Eye Irritant: Causes serious eye irritation.[5]

  • Respiratory Irritant: May cause respiratory irritation.[5]

  • Sensitizer: May cause an allergic skin reaction.[6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[8]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.

Conclusion

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a cornerstone intermediate for the synthesis of world-leading pharmaceuticals. Its value is derived from a well-defined structure that provides both the necessary reactivity through its chloromethyl group and the core scaffold required for the final drug product. A thorough understanding of its synthesis, characterization, reactivity, and handling, as detailed in this guide, is essential for any scientist or researcher working in the field of medicinal chemistry and drug development. Adherence to the outlined protocols and safety measures will ensure its effective and safe application in the laboratory and beyond.

References

An In-Depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride: A Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

A Note on Nomenclature: This guide focuses on 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3), a key intermediate in pharmaceutical manufacturing. While the initial inquiry specified the non-dimethylated analogue, the vast body of scientific literature and commercial relevance points towards the dimethylated compound as the substance of primary interest in drug development. This guide will proceed with an in-depth analysis of this crucial molecule.

Introduction: The Strategic Importance of a Versatile Pyridine Derivative

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its strategic importance lies in its role as a pivotal building block in the synthesis of several blockbuster drugs, most notably proton pump inhibitors (PPIs) used in the treatment of acid-related gastrointestinal disorders.[1][2] The presence of a reactive chloromethyl group, a methoxy substituent, and dimethyl groups on the pyridine ring provides a unique combination of reactivity and steric hindrance, making it an ideal synthon for complex molecular architectures. This guide will provide a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is fundamental for its effective use in synthesis and for ensuring laboratory safety. The key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃Cl₂NO[3][4][5][6]
Molecular Weight 222.11 g/mol [3][4][5][6]
CAS Number 86604-75-3[3][4][5]
Appearance White to off-white solid/powder[7]
Melting Point 128-131 °C[3][7]
Solubility Soluble in water. Sparingly soluble in methanol and slightly soluble in chloroform.[3][7]
Storage Temperature Room temperature, under an inert atmosphere.[3]

Synthesis and Mechanistic Insights: A Step-by-Step Approach

The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1] A common and effective method involves the chlorination of the corresponding hydroxymethyl precursor.

Experimental Protocol: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This protocol describes a widely employed method for the synthesis of the title compound.

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Acetone or Diethyl ether

  • Ice bath

  • Three-necked flask equipped with a dropping funnel and a magnetic stirrer

Procedure:

  • Dissolution: In a three-necked flask, dissolve a known quantity of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in dichloromethane.[1]

  • Cooling: Cool the solution in an ice bath with continuous stirring.

  • Chlorinating Agent Addition: Slowly add a solution of thionyl chloride or sulfuryl chloride in dichloromethane dropwise to the cooled solution.[1][5] The dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified period (e.g., 1.5 hours) to ensure the reaction goes to completion.[1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.[1]

  • Precipitation and Filtration: Add acetone or diethyl ether to the concentrated residue to precipitate the product as a solid.[1] Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold acetone or diethyl ether to remove any remaining impurities.[1] Dry the purified 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride to obtain the final product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Dissolution Dissolve in Dichloromethane Start->Dissolution Cooling Cool to 0°C Dissolution->Cooling Chlorination Add Thionyl Chloride or Sulfuryl Chloride Cooling->Chlorination Reaction Stir at Room Temperature Chlorination->Reaction Concentration Remove Solvent (Reduced Pressure) Reaction->Concentration Precipitation Add Acetone or Diethyl Ether Concentration->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry the Product Filtration->Drying End 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl Drying->End

Caption: A generalized workflow for the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Applications in Drug Development: The Gateway to Proton Pump Inhibitors

The primary and most significant application of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is its use as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[1][2] PPIs, such as omeprazole, esomeprazole, and tenatoprazole, are widely prescribed for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excessive stomach acid.[8]

The chloromethyl group of the pyridine derivative serves as an electrophilic site, allowing for its coupling with a mercapto-benzimidazole moiety. This crucial carbon-sulfur bond formation is the linchpin in the assembly of the final drug molecule.

The Role in Omeprazole Synthesis

The synthesis of omeprazole provides a classic example of the utility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The reaction involves the nucleophilic substitution of the chlorine atom by the sulfur atom of 5-methoxy-2-mercapto-1H-benzimidazole, followed by oxidation of the resulting sulfide to a sulfoxide.

Signaling Pathway of Proton Pump Inhibitors

PPI_Pathway cluster_parietal_cell Gastric Parietal Cell ParietalCell Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Pumps Out Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->H_K_ATPase Pumps In PPI Proton Pump Inhibitor (e.g., Omeprazole) PPI->H_K_ATPase Inhibits

Caption: The mechanism of action of proton pump inhibitors on the gastric H+/K+-ATPase.

Safety and Handling: A Researcher's Responsibility

As with any reactive chemical intermediate, proper safety precautions are paramount when handling 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Spill Management: In case of a spill, avoid generating dust.[10] For minor spills, sweep up the solid material and place it in a sealed container for disposal.[10] For major spills, evacuate the area and follow emergency procedures.[10]

  • First Aid:

    • Skin Contact: Wash the affected area with plenty of soap and water.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

    • Inhalation: Move the person to fresh air.[11]

    • In all cases of exposure, seek medical attention.[9][11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials.[10]

Conclusion: An Indispensable Tool in Modern Drug Synthesis

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride stands as a testament to the critical role of well-designed chemical intermediates in the pharmaceutical industry. Its unique structural features and reactivity have made it an indispensable component in the synthesis of life-changing medications. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional working in the dynamic field of drug development. The continued exploration of its synthetic utility holds the promise of enabling the creation of novel therapeutics for years to come.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, multi-technique framework for the structural elucidation of 2-(chloromethyl)-4-methoxypyridine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, this document serves as an authoritative reference for researchers. It emphasizes not just the "how" but the "why" behind experimental choices, offering field-proven insights and detailed, self-validating protocols.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its proper identification and characterization are critical, as even minor structural ambiguities can lead to significant deviations in reactivity, biological activity, and impurity profiles. This guide outlines a systematic and robust analytical workflow to confirm the compound's constitution, connectivity, and three-dimensional structure.

The core structure to be confirmed consists of:

  • A pyridine ring substituted at the 2- and 4-positions.

  • A chloromethyl group (-CH₂Cl) at the C2 position.

  • A methoxy group (-OCH₃) at the C4 position.

  • A hydrochloride salt formed at the pyridine nitrogen, confirming the compound's ionic nature.

This guide will proceed through a logical sequence of analytical techniques, from initial functional group identification to the definitive determination of atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] A suite of 1D and 2D NMR experiments provides unambiguous evidence of the carbon-hydrogen framework and the connectivity between atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR is the initial and fundamental step, revealing the chemical environment and connectivity of all protons in the molecule.[1]

Expected ¹H NMR Data: The protonated pyridine nitrogen causes a downfield shift for all ring protons compared to the free base, due to decreased electron density.[2]

Assignment Expected δ (ppm) Multiplicity Integration Rationale
H-6~8.5 - 8.7Doublet (d)1HAdjacent to the electron-withdrawing protonated nitrogen.
H-5~7.2 - 7.4Doublet of Doublets (dd)1HCoupled to both H-6 and H-3.
H-3~7.0 - 7.2Doublet (d)1HShielded relative to H-6 but deshielded by the adjacent nitrogen.
-CH₂Cl~4.8 - 5.0Singlet (s)2HDeshielded by the adjacent chlorine and the aromatic ring.
-OCH₃~4.0 - 4.2Singlet (s)3HTypical range for a methoxy group on an aromatic ring.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.

    • Number of Scans: 16-32, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak. Integrate all signals and determine coupling constants.

¹³C NMR and DEPT Spectroscopy: Carbon Skeleton and Multiplicity

¹³C NMR spectroscopy identifies all unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH₂, and CH₃ groups.[3][4][5][6][7]

Expected ¹³C NMR Data: The chemical shifts of pyridine carbons are influenced by the substituents and the protonation state of the nitrogen.[8][9][10][11][12]

Assignment Expected δ (ppm) DEPT-135 Phase DEPT-90 Signal
C-4~165 - 170No Signal (Quaternary)No Signal
C-2~150 - 155No Signal (Quaternary)No Signal
C-6~148 - 152Positive (CH)Positive
C-5~115 - 120Positive (CH)Positive
C-3~110 - 115Positive (CH)Positive
-OCH₃~55 - 60Positive (CH₃)No Signal
-CH₂Cl~40 - 45Negative (CH₂)No Signal

Experimental Protocol: ¹³C and DEPT NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Same NMR spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • ¹³C {¹H}: Standard proton-decoupled experiment (e.g., 'zgpg30'). Spectral width ~200 ppm.

    • DEPT-90 & DEPT-135: Use standard DEPT pulse programs.

  • Data Analysis: Correlate the signals from the broadband-decoupled ¹³C spectrum with the phase information from the DEPT-135 spectrum and the signals present in the DEPT-90 spectrum to assign the multiplicity of each carbon.[3][4][5]

2D NMR Spectroscopy: Unambiguous Connectivity

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assembling the complete molecular structure by revealing through-bond correlations.[13][14][15][16]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A cross-peak between two protons indicates they are typically within 2-3 bonds of each other. This will confirm the connectivity of the pyridine ring protons (H-3, H-5, H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[17] This provides definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds. This is the key experiment for connecting the substituents to the pyridine ring and for assigning quaternary carbons.

Key Expected HMBC Correlations:

  • Protons of the -CH₂Cl group will show a correlation to C-2 and C-3 .

  • Protons of the -OCH₃ group will show a correlation to C-4 .

  • Proton H-3 will show correlations to C-2 , C-4 , and C-5 .

  • Proton H-5 will show correlations to C-3 , C-4 , and C-6 .

  • Proton H-6 will show correlations to C-2 , C-4 , and C-5 .

Experimental Protocol: 2D NMR

  • Sample and Instrumentation: Use the same sample and spectrometer.

  • Acquisition: Run standard COSY, HSQC, and HMBC pulse sequences. Optimize acquisition parameters (e.g., number of increments, spectral widths) for the specific molecule.

  • Data Analysis: Use NMR processing software to visualize and interpret the 2D contour plots to build the molecular connectivity map.

HMBC_Correlations cluster_pyridine Pyridine Ring cluster_substituents Substituents C2 C2 (quat) C3 C3-H C3->C2 2J C4 C4 (quat) C3->C4 2J C5 C5-H C3->C5 3J C5->C4 2J C6 C6-H C5->C6 2J C6->C2 2J C6->C5 2J CH2Cl -CH2Cl CH2Cl->C2 2J CH2Cl->C3 3J OCH3 -OCH3 OCH3->C4 3J

Caption: Key HMBC correlations for structural confirmation.

Mass Spectrometry (MS): Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition.[18][19][20][21][22]

Expected HRMS Data:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Analyte: The cation, [C₇H₈ClNO]⁺.

  • Calculated Exact Mass: 157.0322

  • Isotopic Pattern: A characteristic A+2 peak with approximately one-third the intensity of the molecular ion peak, which is a definitive signature of a monochlorinated compound.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Key expected fragmentation pathways include the loss of the chloromethyl radical or the entire chloromethyl group.[23][24][25]

m/z (Nominal) Proposed Fragment Proposed Loss
122[M - Cl]⁺Loss of a chlorine radical.
108[M - CH₂Cl]⁺Loss of the chloromethyl radical.
79[C₅H₅N]⁺Pyridine ring fragment after loss of substituents.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Mass Accuracy: Calibrate the instrument to achieve <5 ppm mass accuracy.

  • Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition. Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[26] For pyridine derivatives, FT-IR is instrumental in confirming the presence of the aromatic ring and its substituents.[27][28][29][30]

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H StretchAromatic (Pyridine Ring)
~2950-2850C-H StretchAliphatic (-CH₂-, -CH₃)
~1600-1450C=C and C=N StretchAromatic Ring
~1250-1200C-O Stretch (Asymmetric)Aryl-alkyl ether (-OCH₃)
~1050-1000C-O Stretch (Symmetric)Aryl-alkyl ether (-OCH₃)
~750-650C-Cl StretchAlkyl Halide (-CH₂Cl)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[31][32][33][34] No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.[35]

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms, confirming the ionic interaction between the protonated pyridine and the chloride anion.

Experimental Protocol: Crystal Growth and X-ray Diffraction

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[36]

    • Purity: Start with highly pure material.

    • Solvent Selection: Choose a solvent system in which the compound has moderate solubility.[37]

    • Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol) and allow the solvent to evaporate slowly over several days.[38][39]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether). The anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.[38][39][40]

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[39]

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on the goniometer of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Elucidation_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation H_NMR 1. ¹H NMR (Proton Environments) C_NMR 2. ¹³C & DEPT NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 3. 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) C_NMR->TwoD_NMR XRay 6. Single-Crystal X-ray (3D Atomic Structure) TwoD_NMR->XRay MS 4. HRMS (Molecular Formula) MS->XRay IR 5. IR Spectroscopy (Functional Groups) IR->XRay Confirmed_Structure Confirmed Structure XRay->Confirmed_Structure Proposed_Structure Proposed Structure Proposed_Structure->H_NMR Proposed_Structure->MS Proposed_Structure->IR

Caption: Integrated workflow for structure elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of this compound is achieved through the logical integration of multiple, complementary analytical techniques. Each experiment provides a piece of the structural puzzle, and together they form a self-validating system. The proton and carbon environments identified by 1D NMR are connected through 2D NMR, the resulting molecular skeleton's mass and formula are confirmed by HRMS, the functional groups are verified by IR spectroscopy, and the entire three-dimensional structure is definitively established by single-crystal X-ray diffraction. This comprehensive approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced drug development and manufacturing.

References

synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key heterocyclic building block in medicinal chemistry. The document delineates the prevalent synthetic strategy, starting from the corresponding hydroxymethyl precursor, 2-(hydroxymethyl)-4-methoxypyridine. It offers a detailed mechanistic explanation for the critical chlorination step using thionyl chloride, discusses process optimization, and presents a robust, field-tested experimental protocol. Emphasis is placed on the causality behind experimental choices, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Strategic Importance

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The reactive chloromethyl group at the 2-position of the pyridine ring serves as a versatile electrophilic handle for introducing the 4-methoxypyridinylmethyl moiety into target molecules, often through nucleophilic substitution reactions with thiols, amines, or phenols[1]. Its structural analogues, such as 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, are pivotal intermediates in the industrial-scale production of proton pump inhibitors (PPIs) like Omeprazole, which are widely used to treat acid-related gastrointestinal disorders[2][3][4]. The principles and methodologies discussed herein are therefore of significant interest to professionals in drug discovery and process development.

This guide focuses on the most common and efficient laboratory-scale synthesis: the chlorination of 2-(hydroxymethyl)-4-methoxypyridine.

Retrosynthetic Analysis and Synthetic Pathway

A logical retrosynthetic approach simplifies the synthesis of the target molecule. The primary disconnection occurs at the C-Cl bond, identifying the immediate precursor as the corresponding alcohol, 2-(hydroxymethyl)-4-methoxypyridine. This alcohol can be prepared from 4-methoxy-2-picoline N-oxide, which itself is derived from the oxidation of 4-methoxy-2-picoline. This multi-step pathway is a classic strategy for functionalizing the methyl group of picolines.

G Target 2-(Chloromethyl)-4-methoxypyridine HCl Precursor1 2-(Hydroxymethyl)-4-methoxypyridine Target->Precursor1 Chlorination (SOCl₂) Precursor2 2-Acetoxymethyl-4-methoxypyridine Precursor1->Precursor2 Hydrolysis Precursor3 4-Methoxy-2-picoline N-oxide Precursor2->Precursor3 Boekelheide Rearrangement (Ac₂O) Precursor4 4-Methoxy-2-picoline Precursor3->Precursor4 N-Oxidation (H₂O₂)

Caption: Retrosynthetic pathway for 2-(Chloromethyl)-4-methoxypyridine HCl.

Core Synthesis: The Chlorination Reaction

The conversion of 2-(hydroxymethyl)-4-methoxypyridine to its chloromethyl derivative is the cornerstone of this synthesis. Thionyl chloride (SOCl₂) is the reagent of choice due to its high reactivity and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.

Mechanism of Chlorination

The reaction proceeds through a well-established mechanism involving the formation of a chlorosulfite ester intermediate.

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A proton transfer and loss of a chloride ion result in a protonated chlorosulfite ester.

  • Formation of the Chlorosulfite Intermediate: The pyridine nitrogen, acting as an internal base, deprotonates the intermediate to form the neutral alkyl chlorosulfite.

  • Nucleophilic Attack and Product Formation: The chloride ion (Cl⁻) then attacks the carbon atom bearing the chlorosulfite group. This can occur via an Sₙ2 (bimolecular) or Sₙi (internal) mechanism. The departure of the leaving group is facilitated by its decomposition into sulfur dioxide (SO₂) and another chloride ion. The pyridine nitrogen is concurrently protonated by the generated HCl, yielding the final hydrochloride salt.

G cluster_0 Mechanism of Chlorination with Thionyl Chloride R_OH Py-CH₂-OH Intermediate1 Py-CH₂-O-S(O)Cl (Chlorosulfite Ester) R_OH->Intermediate1 Activation SOCl2 SOCl₂ SOCl2->Intermediate1 Product Py-CH₂-Cl Intermediate1->Product Nucleophilic Attack by Cl⁻ Byproducts SO₂ + HCl Product->Byproducts Gaseous Byproducts

Caption: Simplified mechanism for the chlorination of a primary alcohol.

Causality in Experimental Design
  • Choice of Solvent: Dichloromethane (DCM) or toluene are commonly used as solvents. They are relatively inert to thionyl chloride and provide good solubility for the starting material. DCM is often preferred for its lower boiling point, which simplifies removal post-reaction[5][6].

  • Temperature Control: The addition of thionyl chloride is performed at low temperatures (e.g., 0 to -5 °C)[2]. This is crucial because the reaction is highly exothermic and rapid, and low temperatures help to control the reaction rate, minimize side reactions, and prevent the degradation of thermally sensitive intermediates.

  • Stoichiometry: A slight excess of thionyl chloride is typically used to ensure complete conversion of the alcohol.

  • Product Isolation: The hydrochloride salt of the product is often less soluble in the reaction solvent than the starting material. In many procedures, the product precipitates directly from the reaction mixture or upon the addition of a non-polar anti-solvent like diethyl ether or hexane, facilitating its isolation by filtration[5][6].

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the structurally related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride[2][5][6]. Researchers should perform their own risk assessment before proceeding.

Materials:

  • 2-(Hydroxymethyl)-4-methoxypyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or Hexane, anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet (connected to a bubbler/scrubber system to trap HCl and SO₂ gas), dissolve 2-(hydroxymethyl)-4-methoxypyridine (1.0 eq) in anhydrous dichloromethane (approx. 8-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, add anhydrous diethyl ether or hexane (approx. 4-5 volumes relative to the DCM) dropwise while cooling the flask in an ice bath. The product should precipitate as a solid.

  • Isolation: Stir the resulting slurry for another 30-60 minutes at low temperature to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any residual impurities. Dry the white to off-white solid under vacuum to a constant weight.

Purification and Characterization

The crude product obtained from the reaction is often of high purity. However, if further purification is required, recrystallization or solvent washing can be employed.

  • Purification Strategy: Washing the crude solid with a solvent in which the product is sparingly soluble but impurities are more soluble is an effective first step. A mixture of acetone and petroleum ether has been shown to be effective for purifying related compounds[7][8]. For colored impurities, a charcoal treatment during recrystallization can be beneficial[8].

  • Characterization: The final product should be characterized to confirm its identity and purity.

    • Melting Point: A sharp melting point indicates high purity. The melting point for the related 3,5-dimethyl analogue is reported as 130-131 °C[5].

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the chloromethyl (-CH₂Cl) protons.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with purities often exceeding 99%[3].

ParameterTypical Value / ObservationReference
Appearance White to off-white solid[6][9]
Purity (HPLC) > 99%[3]
Yield 75-95% (can approach 100% in some cases)[3][6]
Melting Point 128-131 °C (for 3,5-dimethyl analogue)[4]
Solubility Soluble in water[4]

Safety and Handling of Thionyl Chloride

Thionyl chloride is a highly corrosive, toxic, and water-reactive chemical that requires careful handling in a well-ventilated fume hood.[10][11]

  • Hazards:

    • Reacts violently with water, releasing toxic gases (HCl and SO₂)[12][13].

    • Causes severe burns to the skin, eyes, and respiratory tract[10][13].

    • Toxic if inhaled or swallowed[13].

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., neoprene or Viton), a lab coat, and chemical splash goggles with a full face shield[12][14].

    • Ensure a NIOSH-approved respirator is available for emergency situations[12].

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, well-ventilated area, away from water, moisture, and incompatible materials like strong bases or alcohols[13][14].

    • Handle under an inert atmosphere (e.g., nitrogen or argon)[13].

  • Spill and Waste Disposal:

    • Absorb small spills with an inert, dry material like sand or vermiculite. Do NOT use water[10].

    • Neutralize waste carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. This process should be done in a fume hood due to vigorous gas evolution.

Conclusion

The via the chlorination of its hydroxymethyl precursor with thionyl chloride is a reliable and high-yielding method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful outcome. The resulting high-purity product serves as a crucial intermediate for further elaboration in the development of complex pharmaceutical agents.

References

An In-Depth Technical Guide to the Mechanism and Application of 2-(Chloromethyl)-4-methoxypyridine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride, a critical chemical intermediate in the pharmaceutical industry. The primary focus is on elucidating its mechanism of action, not as a bioactive agent, but as a highly reactive electrophile in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole. We will explore the chemical principles governing its reactivity, the rationale behind its specific structural features, and the causality driving the experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, handling, and application of this pivotal building block.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of pharmaceutical manufacturing, the efficiency, safety, and scalability of a synthetic route are paramount. The synthesis of omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, relies on the precise coupling of a substituted pyridine moiety with a benzimidazole core.[1] this compound (CAS: 86604-75-3) is the lynchpin of this process, serving as the electrophilic pyridine building block.[2][3] Its specific chemical structure and reactivity are not accidental; they are engineered to facilitate a highly specific and efficient chemical transformation.[3] Understanding the mechanistic role of this compound is essential for process optimization, impurity control, and the successful large-scale production of life-saving medications. While some pyridine derivatives are explored for direct biological activities like antimicrobial or anti-malarial effects, the significance of this particular compound lies squarely in its role as a synthetic intermediate.[4][5][6]

Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical characteristics.

PropertyValueReference(s)
Molecular Formula C₉H₁₃Cl₂NO[2][7]
Molecular Weight 222.11 g/mol [2][7]
Appearance White to off-white solid/powder[2][4]
Melting Point 128-131 °C[2][8]
Solubility Soluble in water[2][4]
Storage Inert atmosphere, Room Temperature[4]

Core Mechanism of Action: A Targeted Nucleophilic Substitution

The primary "mechanism of action" for this compound is its function as an electrophile in a classic bimolecular nucleophilic substitution (SN2) reaction.[9] This reaction forms the critical carbon-sulfur bond that constitutes the backbone of omeprazole.

The overall transformation involves two key stages:

  • Nucleophilic Substitution: Formation of a thioether intermediate.

  • Oxidation: Conversion of the thioether to the final sulfoxide product, omeprazole.[9]

This guide will focus on the first stage, where our title compound is consumed.

The SN2 Reaction Pathway

The reaction couples the pyridine derivative with 2-mercapto-5-methoxybenzimidazole. The process is initiated by a base, typically sodium hydroxide, which deprotonates the thiol group (-SH) on the benzimidazole ring.[9][10] This creates a highly nucleophilic thiolate anion.

The thiolate anion then attacks the electrophilic carbon atom of the chloromethyl group (-CH₂Cl) on the pyridine ring. The chloride ion is displaced as the leaving group, resulting in the formation of a new thioether linkage.[9]

Below is a diagram illustrating this core mechanistic pathway.

sn2_mechanism cluster_reactants Reactants cluster_activation Nucleophile Activation cluster_product Product Pyridine 2-(Chloromethyl)-4-methoxypyridine (Electrophile) Thioether Thioether Intermediate (Pyrmetazole) Pyridine->Thioether Forms Benzimidazole 2-Mercapto-5-methoxybenzimidazole Thiolate Thiolate Anion (Potent Nucleophile) Benzimidazole->Thiolate Forms Base Base (e.g., NaOH) Base->Benzimidazole Deprotonation Thiolate->Pyridine Sₙ2 Attack

Caption: The SN2 pathway for thioether formation.

Causality of Molecular Design and Reactivity

The efficiency of this reaction is dictated by the electronic and structural features of the pyridine ring.

  • The Chloromethyl Group: The -CH₂Cl group at the 2-position of the pyridine ring provides an electrophilic carbon center. This carbon is benzylic-like, which helps to stabilize the transition state of the SN2 reaction, thereby increasing the reaction rate compared to a simple alkyl chloride.

  • Electron-Donating Substituents: The 4-methoxy (-OCH₃) and 3,5-dimethyl (-CH₃) groups are electron-donating.[10] They increase the electron density within the pyridine ring. While strong electron-withdrawing groups can sometimes accelerate SN2 reactions by further polarizing the C-Cl bond, the specific electronic tuning in this molecule is optimized for stability and selective reaction with the intended benzimidazole nucleophile.

  • The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt. This is a deliberate and critical choice. The salt form significantly enhances the compound's stability, reduces its hygroscopicity, and improves its handling characteristics and shelf-life compared to the free base.[11][12][13] For unstable intermediates, conversion to a salt can be a key strategy to enable isolation and purification.[9] Before the reaction, the free base is typically generated in situ or the reaction is run under basic conditions which neutralize the hydrochloride.

Self-Validating Protocols: Ensuring Success and Purity

A trustworthy protocol is a self-validating one, designed to maximize yield while minimizing side reactions. The synthesis of the omeprazole precursor is a prime example.

Detailed Experimental Protocol for Thioether Synthesis

This protocol is a synthesized representation from established methodologies.[5][9][10]

Step 1: Preparation of the Nucleophile

  • In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve sodium hydroxide (approx. 1.1-1.3 equivalents) in ethanol.

  • Heat the solution gently (e.g., 70-90°C) until the sodium hydroxide is fully dissolved.

  • Add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) to the basic ethanol solution.

  • Maintain reflux until all the benzimidazole derivative has dissolved, signifying the complete formation of the sodium thiolate salt.

  • Cool the resulting solution to below 10°C to prepare for the addition of the electrophile.

Step 2: The Coupling Reaction

  • In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (approx. 0.9 equivalents) in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled thiolate solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of thermal degradation byproducts.

  • Allow the reaction temperature to rise to approximately 30°C and maintain for several hours (e.g., 4 hours), monitoring progress by an appropriate analytical method (see Section 4).

  • After the reaction is complete, cool the mixture and add a large volume of water to precipitate the crude product.

  • Stir the resulting slurry for an extended period (e.g., 12 hours) to ensure complete precipitation.

  • Isolate the solid thioether intermediate by filtration, wash with water, and dry.

The following workflow diagram illustrates this experimental process.

experimental_workflow A Dissolve NaOH in Ethanol B Add 2-Mercapto-5- methoxybenzimidazole A->B C Reflux to form Thiolate Solution B->C D Cool Solution (<10°C) C->D F Slowly add Pyridine Solution to Thiolate D->F E Dissolve Pyridine HCl in Water E->F G React at 30°C (Monitor) F->G H Precipitate with Water G->H I Filter and Dry Thioether Product H->I

Caption: Experimental workflow for the synthesis of the thioether intermediate.

Trustworthiness: Controlling Side Reactions and Impurities

The primary challenge in the subsequent step of omeprazole synthesis is controlling the oxidation of the thioether. Incomplete oxidation results in residual starting material, while over-oxidation leads to the formation of the corresponding sulfone, a critical impurity.

  • Omeprazole Sulfone: This impurity arises from the oxidation of the desired sulfoxide. Its levels must be strictly controlled as it represents a different chemical entity with a distinct pharmacological and toxicological profile.

  • N-Oxides: Impurities can also arise from the oxidation of the pyridine nitrogen atom, leading to sulfone N-oxide byproducts.

Careful selection of the oxidizing agent (e.g., m-chloroperoxybenzoic acid, hydrogen peroxide) and strict control of reaction stoichiometry and temperature are essential to ensure the selective formation of the sulfoxide.[3]

Analytical Control and Characterization

Robust analytical methods are required to monitor the reaction, characterize the product, and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[1][14]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.[15]

  • Purity and Assay: A validated reverse-phase HPLC (RP-HPLC) method is used for the final analysis. Typical methods employ a C8 or C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and a buffered aqueous solution (e.g., phosphate buffer at pH ~7.4-7.6).[8][14] Detection is commonly performed using a UV detector at a wavelength around 300 nm.[1] This method can effectively separate the thioether intermediate, the omeprazole product, and its key impurities like the sulfone.[14][16]

Conclusion

This compound is not merely a reagent but a strategically designed molecule whose mechanism of action is rooted in fundamental principles of physical organic chemistry. Its utility is defined by the electrophilicity of its chloromethyl group, the electronic tuning provided by the ring substituents, and the enhanced stability conferred by its hydrochloride salt form. By understanding the causality behind its design and the protocols for its use, researchers and drug development professionals can better control the synthesis of omeprazole and related PPIs, ensuring the efficient and reliable production of these vital medicines.

References

2-(Chloromethyl)-4-methoxypyridine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

A Note on Chemical Identity: Initial searches for "2-(Chloromethyl)-4-methoxypyridine hydrochloride" did not yield significant results. However, substantial data is available for a closely related and industrially significant compound, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3). This guide will focus on the latter, a key intermediate in the synthesis of the proton pump inhibitor Omeprazole.[1][2][3][4] It is presumed that the original query contained a slight misnomer.

Introduction for the Research Professional

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, understanding the physicochemical properties of active pharmaceutical ingredient (API) intermediates is paramount. The solubility of a compound is a critical determinant of its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[5]

This technical guide provides a comprehensive overview of the solubility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. While quantitative solubility data for this specific intermediate is not widely published, this guide will equip you with the foundational knowledge, qualitative data, and detailed experimental protocols to determine its solubility in your own laboratory settings. As Senior Application Scientists, our goal is not just to provide data, but to empower you with the methodology and scientific rationale to generate reliable and reproducible results.

Compound Profile and Significance

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a white to off-white crystalline powder.[1][2][6] It serves as a crucial building block in the production of Omeprazole, a widely used medication for treating conditions related to excessive stomach acid.[2][3][4] The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents compared to its free base form.[7]

Property Value Source(s)
CAS Number 86604-75-3[1][2][7]
Molecular Formula C9H13Cl2NO[1][2][4]
Molecular Weight 222.11 g/mol [1][2][4]
Melting Point 128-131 °C (lit.)[1][3]
Appearance White to off-white crystalline powder[1][2][6]

Qualitative Solubility Profile

The available literature provides a qualitative assessment of the solubility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in various solvents. This information is crucial for initial solvent screening in synthesis, purification, and formulation development.

Solvent Solubility Source(s)
WaterSoluble[1][2][3][6][8]
MethanolSparingly Soluble[1][4]
ChloroformSlightly Soluble[1][4]

These descriptive terms, as defined in pharmaceutical guidelines, provide a semi-quantitative range.[9] For instance, "soluble" typically implies that 1 part of the solute dissolves in 10 to 30 parts of the solvent.[9] However, for precise process development and formulation, experimentally determined quantitative data is indispensable.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility, or equilibrium solubility, is the concentration of a solute in a saturated solution when there is an excess of the solid compound, and the system is at equilibrium.[10] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium shake-flask method, a robust technique for determining the solubility of a compound at a specific temperature.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid and analyzed to determine the concentration of the dissolved compound.[10][11]

Methodology:

  • Preparation: Add an excess of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride to a series of vials, each containing a precise volume of the desired solvent (e.g., water, methanol, buffered solutions at various pH levels).

    • Expert Insight: The term "excess" is critical. A sufficient amount of solid must be present to ensure a saturated solution is formed and maintained throughout the experiment. However, adding too much can alter the properties of the solvent system.[10]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C to simulate room and physiological temperatures, respectively). Agitate the samples for a predetermined period, typically 24 to 48 hours.

    • Causality Explained: Prolonged agitation at a constant temperature is essential to overcome kinetic barriers and achieve true thermodynamic equilibrium. Shorter incubation times may result in an underestimation of the true solubility.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid. This can be achieved through centrifugation followed by careful decantation, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the solute).

    • Trustworthiness Check: The separation step is a potential source of error. It must be performed without altering the temperature of the sample, as solubility is temperature-dependent. The chosen separation method should be validated to ensure no loss of the dissolved compound.[11]

  • Analysis: Accurately dilute the clear, saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[5][10]

    • Authoritative Grounding: HPLC is the preferred analytical method as it can separate the compound of interest from any potential impurities or degradation products, ensuring accurate quantification.[10]

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualizing the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B Achieve Equilibrium C Settle and Centrifuge/Filter B->C Isolate Saturated Solution D Dilute supernatant C->D E Quantify by HPLC D->E Determine Concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Polythermal Method for Temperature-Dependent Solubility

For understanding how solubility changes with temperature, the polythermal method is highly efficient.

Principle: This method involves preparing a suspension of the compound with a known composition and then gradually heating it at a constant rate until all the solid dissolves. The temperature at which the last crystals disappear is recorded as the saturation temperature for that specific concentration.[12]

Visualizing the Polythermal Method Logic

G A Prepare Suspension (Known Concentration) B Heat at Constant Rate A->B C Observe Dissolution B->C D Record Temperature at complete dissolution C->D E Repeat for different concentrations D->E F Construct Solubility Curve (Solubility vs. Temp) E->F

Caption: Logical flow of the Polythermal Solubility Method.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13]

  • Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes.[13] Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: In case of contact, rinse immediately with plenty of water and seek medical advice.[13]

    • Skin: Wash off with soap and plenty of water.[13]

    • Ingestion/Inhalation: If you feel unwell, seek medical advice immediately.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[2][4]

Conclusion

While readily published quantitative solubility data for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is scarce, its qualitative profile indicates solubility in water and limited solubility in common organic solvents like methanol and chloroform. This guide provides the necessary framework and detailed, field-proven protocols for researchers to accurately determine the thermodynamic solubility of this important pharmaceutical intermediate. By employing the shake-flask method and understanding the principles of equilibrium, scientists can generate the precise data needed to drive informed decisions in process chemistry, formulation, and overall drug development.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Pharmaceutical Intermediate

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a vital intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole, which are widely used to treat digestive tract ulcers.[1][2][3] The purity and stability of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling to ensure its integrity throughout the research and development lifecycle.

Chemical Profile and Inherent Stability

Understanding the fundamental chemical and physical properties of this compound is the first step in mastering its handling and storage.

Chemical Structure:

  • Molecular Formula: C₉H₁₂ClNO · HCl[4]

  • Molecular Weight: 222.11 g/mol [2][4][5]

  • Appearance: White to off-white solid.[2][5]

  • Melting Point: Approximately 128-131 °C, with decomposition.[2]

  • Solubility: Soluble in water.[2][4]

Under normal, controlled conditions, this compound is considered a stable compound.[4][6] However, its stability is contingent on mitigating exposure to several key environmental factors that can initiate degradation. The molecule's reactivity is primarily centered around the chloromethyl group attached to the pyridine ring, which is susceptible to nucleophilic substitution reactions.

Degradation Pathways and Influencing Factors

The long-term integrity of this compound can be compromised by several factors, leading to the formation of impurities. A thorough understanding of these degradation pathways is essential for developing effective storage strategies.

  • Moisture and Hydrolysis: This is the most significant degradation pathway. The chloromethyl group is susceptible to hydrolysis in the presence of water or moisture, which can lead to the formation of the corresponding 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[7] To prevent this, it is crucial to protect the compound from atmospheric humidity and protic solvents.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) is a highly recommended preventative measure.[5][7]

  • Heat and Thermal Decomposition: While stable at recommended storage temperatures, excess heat should be avoided as it can accelerate degradation.[4][6] Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[4]

  • Incompatible Materials: Contact with certain substances can catalyze degradation. Key incompatibilities include:

    • Strong oxidizing agents [6][8]

    • Acids, acid chlorides, and acid anhydrides [8]

    • Strong bases [7]

  • pH: The rate of hydrolysis of the chloromethyl group can be significantly influenced by pH in aqueous solutions, with faster degradation often observed in neutral to alkaline conditions compared to acidic environments.[7]

Below is a diagram illustrating the primary hydrolysis degradation pathway.

G main_compound 2-(Chloromethyl)-4-methoxypyridine (Stable Form) degradation_product 2-(Hydroxymethyl)-4-methoxypyridine (Degradation Product) main_compound->degradation_product Hydrolysis (-HCl) moisture H₂O (Moisture) moisture->main_compound caption Fig. 1: Primary Hydrolysis Degradation Pathway.

Caption: Fig. 1: Primary Hydrolysis Degradation Pathway.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system for maintaining the quality of this compound. The following guidelines are synthesized from safety data sheets and best practices for handling pyridine derivatives.[9][10][11]

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry area.[6][12] Long-term storage at 2-8°C is recommended.[5]Minimizes thermal degradation and slows reaction kinetics.
Atmosphere Keep container tightly closed.[4][6][12][13] Store under an inert atmosphere (e.g., Argon, Nitrogen).[5][7]Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis.[7][8]
Light Protect from direct sunlight and store in a dark place.[9]Prevents potential photochemical degradation.
Ventilation Store in a well-ventilated place.[4][9][12][13]Ensures any potential off-gassing does not accumulate.
Packaging Keep in original, securely sealed, and properly labeled containers.[12]Prevents contamination and ensures proper identification.
Handling Procedures

Safe handling is critical not only for product stability but also for personnel safety. The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][12][13]

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[10][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side-shields, and a lab coat.[10][12][13]

  • Avoid Dust Generation: Use procedures that avoid the creation of dust.[12] If spills occur, clean them up immediately using dry procedures.[12]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[4][12] Do not eat, drink, or smoke in the handling area.[12]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizers and acids.[8][9][14]

The following workflow diagram summarizes the essential steps for safe storage and handling.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_temp Store at 2-8°C in a cool, dry place storage_atmos Keep container tightly sealed (Inert atmosphere recommended) storage_temp->storage_atmos Prepare for use storage_light Protect from light storage_atmos->storage_light Prepare for use handling_location Use in a fume hood storage_light->handling_location Prepare for use handling_ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) handling_location->handling_ppe handling_avoid Avoid dust generation & contact with incompatibles handling_ppe->handling_avoid use Use in Experiment handling_avoid->use receive Receive Compound receive->storage_temp use->storage_temp Return to storage dispose Dispose of Waste Properly use->dispose caption Fig. 2: Recommended Storage and Handling Workflow.

Caption: Fig. 2: Recommended Storage and Handling Workflow.

Framework for Stability Testing

For drug development professionals, conducting formal stability studies is a regulatory requirement and a scientific necessity to establish a retest period or shelf life.[15][16][17] These studies evaluate the quality of the intermediate over time under the influence of various environmental factors like temperature and humidity.[15][17][18]

Experimental Protocol: A Self-Validating System

A robust stability testing protocol should be designed following international guidelines such as those from the ICH (International Council for Harmonisation).[15]

Objective: To determine the retest period for this compound by assessing its stability under long-term and accelerated storage conditions.

Methodology:

  • Batch Selection: Utilize at least three primary batches to ensure reproducibility.[18]

  • Container Closure System: Store the compound in a container that simulates the proposed bulk storage system, which should be tightly sealed and impermeable to moisture.

  • Storage Conditions & Duration:

    • Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C for a minimum of 12 months.

    • Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Intermediate Study: 30°C ± 2°C / 65% RH ± 5% RH (only if significant changes occur in the accelerated study).[16][18]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[17][18]

    • Accelerated: 0, 3, and 6 months.[17][18]

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay and Purity: Using a stability-indicating HPLC method to quantify the compound and detect/quantify any degradation products.

    • Water Content: By Karl Fischer titration to monitor for moisture ingress.

The logical flow of a stability study is depicted below.

G cluster_storage Storage Conditions start Select Batches & Container System initial_test Time 0 Testing (Appearance, Purity, Water Content) start->initial_test long_term Long-Term (e.g., 25°C/60% RH) initial_test->long_term accelerated Accelerated (e.g., 40°C/75% RH) initial_test->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples retest Retest Samples (Appearance, Purity, Water Content) pull_samples->retest analyze Analyze Data Trends retest->analyze end Establish Retest Period analyze->end caption Fig. 3: Flowchart for a Stability Testing Protocol.

Caption: Fig. 3: Flowchart for a Stability Testing Protocol.

Conclusion

The chemical integrity of this compound is fundamentally dependent on rigorous control of its storage and handling environment. The primary degradation pathway is hydrolysis, driven by exposure to moisture. Therefore, the core directive for maintaining its stability is to store it in a cool, dry, and dark place within a tightly sealed container, preferably under an inert atmosphere. By implementing the protocols outlined in this guide—from careful daily handling to the execution of formal stability studies—researchers and drug development professionals can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of their research and the ultimate quality of the final pharmaceutical products.

References

2-(Chloromethyl)-4-methoxypyridine hydrochloride spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

This guide provides a comprehensive analysis of the key spectral data for this compound (CAS No: 62734-08-1), a significant heterocyclic building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the characterization of this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogues and first principles to provide a reliable interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative. Such compounds are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a reactive chloromethyl group, a methoxy substituent, and the pyridine ring makes it a versatile synthon. Accurate spectral characterization is paramount to confirm its identity, purity, and stability before its use in multi-step synthetic pathways.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a key consideration for both reaction chemistry and analytical characterization. The protonation of the pyridine nitrogen significantly influences the electronic distribution within the aromatic ring, a feature that is clearly reflected in its spectral properties.

Compound Details:

  • IUPAC Name: 2-(chloromethyl)-4-methoxypyridine;hydrochloride

  • Molecular Formula: C₇H₉Cl₂NO

  • Molecular Weight: 194.06 g/mol

  • CAS Number: 62734-08-1

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For a pyridinium salt, the choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the salt and have well-characterized solvent peaks. Deuterium oxide (D₂O) can also be used, but this will result in the exchange of the N-H proton, rendering it unobservable.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The use of DMSO-d₆ is advantageous as it does not exchange with the N-H proton, allowing for its observation.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, acquiring at least 16 scans to ensure a good signal-to-noise ratio.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Predicted ¹H NMR Spectral Data and Interpretation

The protonation of the pyridine nitrogen causes a significant downfield shift of the ring protons due to the increased electron-withdrawing nature of the positively charged nitrogen atom. This effect is a common feature in the NMR spectra of pyridine hydrochlorides.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3-8.5Doublet (d)1HH-6Adjacent to the electron-withdrawing N⁺ center.
~7.2-7.4Doublet of Doublets (dd) or Doublet (d)1HH-5Influenced by ortho N⁺ and meta methoxy group.
~7.0-7.1Doublet (d)1HH-3Shielded by the para-methoxy group but deshielded by the N⁺.
~4.9-5.1Singlet (s)2H-CH₂ClAlpha to the pyridine ring and a chlorine atom, causing a strong downfield shift.
~4.0-4.2Singlet (s)3H-OCH₃Typical chemical shift for a methoxy group on an aromatic ring.
>10.0 (broad)Singlet (s)1HN⁺-HAcidic proton on the nitrogen, often broad and significantly downfield.

Interpretation Causality:

  • The protons on the pyridine ring (H-6, H-5, H-3) are all shifted downfield compared to neutral pyridine due to the deshielding effect of the cationic nitrogen center.

  • The H-6 proton is expected to be the most downfield of the ring protons due to its proximity to the nitrogen.

  • The singlet nature of the -CH₂Cl and -OCH₃ protons arises from the absence of adjacent protons. The significant downfield shift of the -CH₂Cl protons is a cumulative effect of the adjacent aromatic ring and the electronegative chlorine atom.

G cluster_mol Proton Environments cluster_factors Influencing Factors H6 H-6 H5 H-5 H3 H-3 CH2Cl -CH₂Cl OCH3 -OCH₃ NH N⁺-H N_Positive N⁺ Deshielding N_Positive->H6 Strong Downfield Shift N_Positive->H5 Strong Downfield Shift N_Positive->H3 Strong Downfield Shift Methoxy Methoxy Group (EDG) Methoxy->H5 Shielding (minor) Methoxy->H3 Shielding (minor) Chlorine Cl Inductive Effect Chlorine->CH2Cl Downfield Shift Aromatic Ring Current Aromatic->CH2Cl Downfield Shift

Caption: Factors influencing ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectral Data

The principles of deshielding also apply to the ¹³C NMR spectrum, where carbons closer to the protonated nitrogen will appear at a lower field.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-168C-4Carbon attached to the electronegative oxygen atom.
~150-153C-2Attached to the nitrogen and the chloromethyl group.
~145-148C-6Alpha to the protonated nitrogen.
~115-118C-5Influenced by the N⁺ and methoxy group.
~110-112C-3Shielded by the methoxy group.
~56-58-OCH₃Typical range for a methoxy carbon.
~45-48-CH₂ClCarbon attached to an electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a high-quality spectrum.

Predicted IR Data and Interpretation

The IR spectrum will confirm the presence of the aromatic ring, the C-O ether linkage, the C-Cl bond, and C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000Medium-WeakAromatic C-H StretchCharacteristic for C-H bonds on an aromatic ring.
2950-2850Medium-WeakAliphatic C-H StretchFrom the -CH₂Cl and -OCH₃ groups.
~2700-2400Broad, StrongN⁺-H StretchThe stretching vibration of the proton on the pyridinium nitrogen, often broad and complex.
1600-1585 & 1500-1400Medium-StrongC=C and C=N Ring StretchingCharacteristic vibrations of the pyridine aromatic ring skeleton.
1270-1230StrongAryl-O Stretch (Asymmetric)Ar-O-C stretching from the methoxy group.
1150-1050StrongAryl-O Stretch (Symmetric)C-O-Ar stretching from the methoxy group.
800-600StrongC-Cl StretchCharacteristic absorption for an alkyl chloride.

Interpretation Causality: The presence of strong bands in the 1600-1400 cm⁻¹ region confirms the aromatic nature of the pyridine ring. A strong, sharp peak around 1250 cm⁻¹ is a hallmark of an aryl ether. The broad absorption below 3000 cm⁻¹ is indicative of the N⁺-H stretch, a key feature confirming the hydrochloride salt form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. For a pre-charged salt, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that can transfer the intact cation from solution to the gas phase.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Introduce the sample into an ESI-mass spectrometer operating in positive ion mode.

  • Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion of the free base, [M]+, after the loss of HCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for all chlorine-containing fragments.

  • Molecular Ion (of the free base): The expected molecular ion would correspond to the free base, C₇H₈ClNO.

    • [M]⁺ for ³⁵Cl: m/z = 157.03

    • [M+2]⁺ for ³⁷Cl: m/z = 159.03 (with ~1/3 the intensity)

Predicted Fragmentation Pathway: The molecular ion is energetically unstable and will fragment. The fragmentation of chlorinated pyridine compounds often involves the loss of HCl or the chlorine radical.

  • Loss of Chlorine Radical: The most likely initial fragmentation is the cleavage of the C-Cl bond to form a stable pyridinium-methyl cation.

    • [M - Cl]⁺: m/z = 122.06

  • Loss of Formaldehyde: Subsequent loss of formaldehyde (CH₂O) from the methoxy group is a possible pathway.

    • [M - Cl - CH₂O]⁺: m/z = 92.05

  • Loss of HCl: Another common fragmentation for chloro-alkyl compounds is the loss of an entire HCl molecule.

    • [M - HCl]⁺: m/z = 121.05

G M [C₇H₈ClNO]⁺ m/z = 157/159 M_minus_Cl [C₇H₈NO]⁺ m/z = 122 M->M_minus_Cl - •Cl M_minus_HCl [C₇H₇NO]⁺ m/z = 121 M->M_minus_HCl - HCl M_minus_Cl_minus_CH2O [C₆H₆N]⁺ m/z = 92 M_minus_Cl->M_minus_Cl_minus_CH2O - CH₂O

Caption: Predicted ESI-MS fragmentation pathway.

Summary and Conclusion

The comprehensive spectral analysis of this compound provides a clear and definitive confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the protonated nitrogen and the substituents on the pyridine ring. The IR spectrum robustly identifies the key functional groups, including the aromatic ring, the aryl ether linkage, and the alkyl chloride. Finally, mass spectrometry confirms the molecular weight of the parent free base and reveals a predictable fragmentation pattern dominated by the loss of the chlorine atom. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

The Chloromethyl Group in Pyridines: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethylpyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility stems from the reactive chloromethyl group attached to the electron-deficient pyridine ring, which serves as a versatile handle for introducing the pyridyl moiety into a wide range of molecules. This guide provides an in-depth exploration of the chemical reactivity of the chloromethyl group in pyridines. It will cover the fundamental electronic principles governing this reactivity, the influence of isomeric positions, key reaction classes with mechanistic insights, and detailed experimental protocols. By synthesizing technical accuracy with practical insights, this document aims to equip researchers with the knowledge to effectively utilize these valuable synthetic intermediates.

Fundamental Principles of Reactivity

The reactivity of chloromethylpyridines is a fascinating interplay of benzylic-type reactivity and the powerful electronic influence of the pyridine ring. Unlike the analogous benzyl chloride, the nitrogen atom in the pyridine ring introduces a significant perturbation of the electron distribution, which dictates the reactivity of the appended chloromethyl group.

The Inductive and Mesomeric Effects of the Pyridine Nitrogen

The pyridine nitrogen is more electronegative than a carbon atom and exerts a strong electron-withdrawing effect on the ring system. This effect is twofold:

  • Inductive Effect (-I): The nitrogen atom pulls electron density away from the ring carbons through the sigma bonds. This effect deactivates the entire ring towards electrophilic attack but, more importantly for our topic, influences the stability of reaction intermediates.

  • Mesomeric Effect (-M): Through resonance, the nitrogen atom can withdraw electron density from the π-system of the ring. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions.[1] This electron deficiency at the 2- and 4-positions makes the attached chloromethyl group more susceptible to nucleophilic attack.

Isomeric Position and its Profound Impact on Reactivity

The position of the chloromethyl group relative to the nitrogen atom (2-, 3-, or 4-) is the single most critical factor determining its reactivity profile, particularly in nucleophilic substitution reactions.

  • 2- and 4-Chloromethylpyridine: These isomers are significantly more reactive towards nucleophiles than benzyl chloride. The nitrogen atom at the 2- or 4-position can stabilize the transition state of an SN2 reaction and any potential carbocationic character of an SN1-like process through resonance. This stabilization lowers the activation energy for nucleophilic substitution.

  • 3-Chloromethylpyridine: In this isomer, the nitrogen atom is at the meta position relative to the chloromethyl group. Due to the lack of direct resonance stabilization for a developing positive charge on the methylene carbon, 3-chloromethylpyridine is considerably less reactive than its 2- and 4-isomers, with a reactivity profile more akin to that of benzyl chloride.

The hydrochloride salts, such as 2-(chloromethyl)pyridine hydrochloride, are often used in synthesis.[2][3] These salts are typically more stable, less volatile, and easier to handle than the corresponding free bases.[4]

Key Reaction Classes

The chloromethyl group on the pyridine ring primarily undergoes nucleophilic substitution reactions, but other transformations are also possible.

Nucleophilic Substitution Reactions (SN)

This is the most exploited reaction pathway for chloromethylpyridines, allowing for the formation of C-N, C-O, C-S, and C-C bonds. These reactions are versatile and have been employed in the synthesis of a vast number of biologically active molecules and functional materials.[5][6]

The reaction generally proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride ion.[7][8] The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the isomeric position of the chloromethyl group.[7] Protic solvents can slow down SN2 reactions by solvating the nucleophile, thus polar aprotic solvents like DMF or acetonitrile are often preferred.[7]

Common Nucleophiles and Products:

Nucleophile ClassExample NucleophileProduct Type
N-NucleophilesAmines, HydrazinesPyridylmethylamines
O-NucleophilesAlcohols, PhenolsPyridylmethyl ethers
S-NucleophilesThiols, ThiophenolsPyridylmethyl thioethers
C-NucleophilesCyanide, EnolatesPyridylacetonitriles, etc.
The Sommelet Reaction

The Sommelet reaction provides a method to convert benzylic halides, including chloromethylpyridines, into the corresponding aldehydes.[9][10][11] The reaction proceeds by treating the chloromethylpyridine with hexamethylenetetramine (hexamine), followed by hydrolysis.[9][12][13] This reaction is a formal oxidation of the chloromethyl group.

The mechanism involves the initial formation of a quaternary ammonium salt between the chloromethylpyridine and hexamine.[9] Subsequent hydrolysis in the presence of water leads to the formation of the aldehyde.[9][10]

Formation of Organometallic Reagents

While the formation of Grignard reagents from chloromethylpyridines can be challenging due to the reactivity of the pyridine ring, it is possible under carefully controlled conditions.[14][15][16] These organomagnesium compounds can then be used in classic Grignard reactions to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and carbon dioxide.[17][18][19] The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[16]

Factors Influencing Reactivity

A nuanced understanding of the factors that modulate the reactivity of chloromethylpyridines is crucial for successful synthetic planning.

  • Substituent Effects: Additional electron-withdrawing groups on the pyridine ring will further increase the electrophilicity of the chloromethyl carbon, enhancing its reactivity towards nucleophiles.[20][21] Conversely, electron-donating groups will decrease this reactivity.

  • Solvent Choice: As mentioned, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[7] Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness.[7]

  • Leaving Group: While this guide focuses on the chloromethyl group, the corresponding bromo- and iodomethylpyridines are even more reactive due to the better leaving group ability of bromide and iodide compared to chloride.

  • Catalysts: In some cases, the addition of a catalyst, such as a phase-transfer catalyst or a Lewis acid, can accelerate the rate of reaction.

Visualization of Reactivity and Synthetic Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: Relative Reactivity of Chloromethylpyridine Isomers

G cluster_reactivity Relative Reactivity in SN Reactions High High Moderate Moderate Low Low 2-Chloromethylpyridine 2-Chloromethylpyridine 2-Chloromethylpyridine->High -M, -I Effects 4-Chloromethylpyridine 4-Chloromethylpyridine 4-Chloromethylpyridine->High -M, -I Effects 3-Chloromethylpyridine 3-Chloromethylpyridine 3-Chloromethylpyridine->Moderate -I Effect only

Caption: Relative reactivity of chloromethylpyridine isomers in SN reactions.

Diagram 2: General Workflow for Nucleophilic Substitution

G Start Reagents Chloromethylpyridine Nucleophile Base & Solvent Start->Reagents Reaction Stir at RT or Heat (Monitor by TLC) Reagents->Reaction Workup Quench Reaction Aqueous Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for nucleophilic substitution.

Experimental Protocols

The following is a representative, detailed protocol for a nucleophilic substitution reaction.

Synthesis of N-(pyridin-2-ylmethyl)aniline

This protocol details the reaction of 2-chloromethylpyridine hydrochloride with aniline.

Materials:

  • 2-Chloromethylpyridine hydrochloride (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Add 2-chloromethylpyridine hydrochloride (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(pyridin-2-ylmethyl)aniline.

Applications in Drug Development

The chloromethylpyridine scaffold is a key building block in the synthesis of numerous pharmaceutical agents. The ability to easily form bonds with amines, thiols, and alcohols, which are common functional groups in biological molecules, makes it an invaluable tool for medicinal chemists. Chlorine-containing compounds are prevalent in FDA-approved drugs, highlighting the importance of chloro-functionalized intermediates in drug discovery.[22] The introduction of a pyridine ring can modulate a molecule's physicochemical properties, such as solubility and pKa, and can also introduce key binding interactions with biological targets.

Conclusion

The reactivity of the chloromethyl group in pyridines is a well-defined yet powerful tool in synthetic organic chemistry. Governed by the strong electronic effects of the pyridine nitrogen, the reactivity of these compounds can be predictably tuned by altering the isomeric position of the chloromethyl group and by the presence of other substituents on the ring. A thorough understanding of these principles, combined with robust experimental protocols, allows for the efficient and targeted synthesis of a wide array of complex molecules for applications ranging from drug discovery to materials science.

References

A Technical Guide to 2-(Chloromethyl)-4-methoxypyridine Hydrochloride: A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical synthesis, the efficiency and viability of a drug's production often hinge on the strategic selection of key chemical intermediates. Among these, 2-(Chloromethyl)-4-methoxypyridine hydrochloride (CAS: 86604-75-3) emerges as a compound of critical importance, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs fundamental to the treatment of acid-related gastrointestinal disorders.[1][2] This guide provides an in-depth exploration of this pyridine derivative, elucidating its synthesis, chemical reactivity, and pivotal role as a structural backbone in the creation of blockbuster drugs like omeprazole. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for professionals engaged in medicinal chemistry and drug development.

The Strategic Importance of Substituted Pyridines

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The strategic placement of functional groups on the pyridine core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a quintessential example of a highly functionalized intermediate designed for a specific and crucial synthetic transformation. Its structure is not accidental; it is engineered to provide a reactive electrophilic center (the chloromethyl group) on a pyridine scaffold whose electronic properties are modulated by a methoxy group, making it an ideal building block for specific drug classes.[1]

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 86604-75-3[3][4]
Molecular Formula C₉H₁₃Cl₂NO[3][4]
Molecular Weight 222.11 g/mol [3][4]
Appearance White to off-white solid/powder[4][5]
Melting Point 128-131 °C[5]
Solubility Soluble in water[5]
IUPAC Name 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride[3]

Synthesis of the Key Intermediate

The industrial production of this compound has been optimized to ensure high yield and purity, recognizing its importance in the pharmaceutical supply chain.[6] A common and effective synthetic route involves the chlorination of its corresponding alcohol precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

The causal logic behind this step is the conversion of a poor leaving group (hydroxyl, -OH) into an excellent leaving group (chloride, -Cl) via a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and yielding the desired product with high efficiency.[7][8]

G Precursor 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Product 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl Precursor->Product Chlorination Reagent Thionyl Chloride (SOCl₂) in Dichloromethane Reagent->Product

Caption: Synthetic pathway for 2-(Chloromethyl)-4-methoxypyridine HCl.

Experimental Protocol: Synthesis from 2-Hydroxymethyl Precursor

This protocol is a representative example of the chlorination process.

  • Vessel Preparation: In a suitable reaction vessel equipped with a stirrer and under an inert argon atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (0.15 mol) in dichloromethane (400 mL).[7]

  • Reagent Addition: In a separate vessel, prepare a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL).[7]

  • Chlorination Reaction: Slowly add the thionyl chloride solution dropwise to the pyridine solution at room temperature over a period of 30 minutes. The exotherm should be carefully managed.

  • Reaction Completion: Continue stirring the mixture at room temperature for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion.[7]

  • Isolation: Remove the solvent by distillation under reduced pressure. The resulting solid residue is the crude hydrochloride salt.[7]

  • Purification: Suspend the solid residue in hexane (200 mL) and stir vigorously. Collect the solid by filtration, wash with a small amount of fresh hexane (50 mL), and air-dry to afford pure this compound as a white solid.[7] The yield is typically quantitative.[7]

The Pivotal Role in Proton Pump Inhibitor (PPI) Synthesis

The primary and most significant application of this compound is as a key building block in the synthesis of proton pump inhibitors (PPIs).[1][9][10] PPIs, such as omeprazole, esomeprazole, and lansoprazole, are mainstays in treating peptic ulcers and gastroesophageal reflux disease (GERD).[1][11] They function by irreversibly inhibiting the stomach's H+/K+ ATPase (the "proton pump"), thereby reducing gastric acid secretion.[12]

The molecular architecture of these drugs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge. This compound provides the essential pyridine half of the final molecule.

The Core Coupling Reaction: Building the Thioether Bridge

The synthesis of the PPI core structure is a classic example of a nucleophilic substitution reaction. The process involves two key intermediates:

  • The Electrophile: this compound.

  • The Nucleophile: A substituted 2-mercaptobenzimidazole, such as 5-methoxy-2-mercaptobenzimidazole for the synthesis of omeprazole.[13]

Mechanistic Causality: The reaction is initiated by deprotonating the thiol group (-SH) of the benzimidazole with a base (e.g., sodium hydroxide). This generates a highly reactive thiolate anion (-S⁻), which is a potent nucleophile. This anion then attacks the electrophilic carbon atom of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming a stable carbon-sulfur bond. This reaction creates the thioether intermediate, which is subsequently oxidized to the active sulfoxide form of the drug.[13]

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation Pyridine 2-(Chloromethyl)-4-methoxy- pyridine HCl Thioether Thioether Intermediate (Pyrmetazole) Pyridine->Thioether Benzimidazole 5-Methoxy-2-mercapto- benzimidazole Benzimidazole->Thioether Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole Selective Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Omeprazole

Caption: Core two-step workflow for the synthesis of Omeprazole.

Experimental Protocol: Synthesis of Omeprazole

This protocol outlines the coupling and oxidation steps to produce omeprazole.

Part A: Synthesis of the Thioether Intermediate [13][14]

  • Thiolate Formation: In a reaction vessel, dissolve sodium hydroxide (0.13 mol) in ethanol (50 mL) with heating. Add 5-methoxy-2-mercaptobenzimidazole (0.10 mol) and reflux the mixture until the solid dissolves completely. Cool the resulting solution to below 10°C.[13][14]

  • Prepare Pyridine Solution: In a separate vessel, dissolve this compound (0.09 mol) in water (100 mL).[13][14]

  • Coupling Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.[13][14]

  • Workup and Isolation: After the incubation period, cool the mixture to 10°C and add 500 mL of water. Stir the resulting slurry for 12 hours to precipitate the product.[13][14] Filter the solid, wash with water, and dry to obtain the thioether intermediate. A yield of 96% has been reported for this step.[14]

Part B: Oxidation to Omeprazole [15][16]

  • Dissolution: Dissolve the thioether intermediate from Part A in a suitable solvent, such as ethyl acetate.[15]

  • Oxidation: Cool the solution (e.g., to 0-5°C) and add an oxidizing agent. While various agents can be used, meta-chloroperoxybenzoic acid (m-CPBA) is effective.[16] Alternatively, a catalyzed system like 50% hydrogen peroxide in the presence of a sodium molybdate catalyst can be used for industrial-scale production.[15] The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Stir the reaction for 1 to 3 hours, monitoring its completion by a suitable method like Thin Layer Chromatography (TLC).[15] Careful control is essential to prevent over-oxidation to the undesired sulfone byproduct.[13]

  • Isolation and Purification: Upon completion, the product can be isolated. For example, adjusting the pH to ~7.0-7.5 can precipitate the crude omeprazole.[15] The product is then filtered, washed with a solvent mixture (e.g., methanol/water), and dried to yield omeprazole.[15]

Conclusion: An Indispensable Molecular Scaffold

This compound is far more than a simple chemical reagent; it is a testament to the power of rational design in medicinal chemistry. Its structure is precisely tailored to serve as a robust and reliable electrophilic partner in the construction of complex therapeutic agents. The high-yield, well-established protocols for its own synthesis and its subsequent use in forming the core of proton pump inhibitors underscore its status as an indispensable intermediate in the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and application of this compound is essential for innovating within and beyond the realm of gastroenterology.

References

Methodological & Application

Application Note: The Strategic Use of 2-(Chloromethyl)-4-methoxypyridine hydrochloride in the Convergent Synthesis of Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders. Its synthesis is a cornerstone of pharmaceutical manufacturing, requiring precise control and high-purity intermediates. This technical guide provides an in-depth examination of a robust and widely adopted synthetic route to omeprazole, focusing on the critical role of 2-(Chloromethyl)-4-methoxypyridine hydrochloride (CAS: 86604-75-3). We will dissect the underlying chemical principles, provide detailed, field-proven laboratory protocols, and discuss the causality behind key experimental choices to ensure reproducibility and high-yield production of this essential active pharmaceutical ingredient (API).

Introduction: The Architectural Significance of the Pyridine Moiety

Omeprazole's mechanism of action relies on its unique structure: a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl bridge. The specific arrangement and substituents on these rings are paramount to its ability to accumulate in the acidic environment of parietal cells and covalently inhibit the H+/K+-ATPase enzyme system.

The intermediate, this compound, serves as the foundational building block for the entire pyridine portion of the omeprazole molecule.[1][2] Its purity, stability, and reactivity are critical factors that directly influence the efficiency of the coupling reaction, the purity profile of the subsequent intermediate, and the final yield and quality of the omeprazole API.[1] This guide illuminates the two-stage process that transforms this key intermediate into the final drug substance.

The Synthetic Pathway: A Two-Act Chemical Narrative

The synthesis of omeprazole from its key precursors is a convergent process that can be elegantly summarized in two primary acts:

  • Act I: Nucleophilic Substitution - The formation of a thioether linkage by coupling the pyridine and benzimidazole moieties.

  • Act II: Selective Oxidation - The controlled oxidation of the thioether to the target sulfoxide, omeprazole.

This process is favored for its efficiency and the ability to build complexity in a controlled manner.[3]

Omeprazole_Synthesis_Scheme Reactant1 2-Mercapto-5-methoxy- benzimidazole Intermediate 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl) methyl]thio]-1H-benzimidazole (Thioether Intermediate) Reactant1->Intermediate  Step 1:  NaOH, Ethanol/Water   Reactant2 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl Reactant2->Intermediate Product Omeprazole (Sulfoxide) Intermediate->Product  Step 2: m-CPBA, Dichloromethane  

Caption: Chemical scheme for the two-step synthesis of omeprazole.

Act I: Synthesis of the Thioether Intermediate

The first critical step is a nucleophilic substitution reaction to form 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Mechanistic Rationale

The reaction proceeds via a classic SN2 mechanism. Sodium hydroxide, a strong base, deprotonates the highly acidic thiol group (-SH) of 2-mercapto-5-methoxybenzimidazole, generating a potent nucleophile, the thiolate anion. This anion then attacks the electrophilic methylene carbon (the -CH2- group) of this compound. The chloride ion, being a good leaving group, is displaced, forming the stable carbon-sulfur bond of the thioether intermediate. The hydrochloride salt form of the pyridine ensures it is readily soluble in the aqueous phase of the reaction medium.

Detailed Experimental Protocol

Protocol 1: Synthesis of Thioether Intermediate

ReagentMolar Mass ( g/mol )AmountMoles
2-Mercapto-5-methoxybenzimidazole180.2317.8 g0.10
Sodium Hydroxide (NaOH)40.005.0 g0.13
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl238.1320.0 g0.09
Ethanol-50 mL-
Water-600 mL-

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve sodium hydroxide (5.0 g, 0.13 mol) in ethanol (50 mL) with gentle heating to approximately 70-90°C.[4]

  • To this basic solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol). Maintain reflux until all the solid has dissolved, indicating the complete formation of the sodium thiolate salt.

  • Cool the reaction mixture to below 10°C using an ice bath. This cooling step is critical to control the exothermicity of the subsequent addition and prevent side reactions.

  • In a separate vessel, prepare a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20.0 g, 0.09 mol) in water (100 mL).[3][4]

  • Slowly add the aqueous pyridine solution to the cooled benzimidazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.[3]

  • Once the addition is complete, allow the reaction mixture to warm to 30°C and maintain stirring for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture back to 10°C and add 500 mL of cold water to precipitate the product.[4]

  • Stir the resulting slurry for an extended period (e.g., 12 hours) to ensure complete precipitation.[3][4]

  • Collect the white solid product by suction filtration, wash the filter cake with water to remove inorganic salts, and dry under vacuum.

  • A typical yield for this step is approximately 96%.[4]

Act II: Selective Oxidation to Omeprazole

With the thioether intermediate in hand, the final and most delicate step is the selective oxidation of the sulfide to a sulfoxide.

Mechanistic Rationale

This transformation requires a careful choice of oxidizing agent to prevent over-oxidation to the corresponding sulfone, a common impurity in omeprazole synthesis.[5] Meta-chloroperoxybenzoic acid (m-CPBA) is an ideal reagent for this purpose due to its high selectivity for sulfide-to-sulfoxide conversion under controlled temperature conditions. The reaction is performed at low temperatures (-10°C to 0°C) to further enhance selectivity and minimize byproduct formation.[6]

Detailed Experimental Protocol

Protocol 2: Oxidation to Omeprazole

ReagentMolar Mass ( g/mol )AmountNotes
Thioether Intermediate329.4310.0 gFrom Protocol 1
m-CPBA (~77%)172.57~7.0 gStoichiometry should be adjusted based on purity
Dichloromethane (DCM)-200 mLAnhydrous
Sodium Thiosulfate--10% aqueous solution
Sodium Bicarbonate--Saturated aqueous solution
Brine--Saturated NaCl solution
Anhydrous Sodium Sulfate--Drying agent

Procedure:

  • Dissolve the thioether intermediate (10.0 g) in dichloromethane (150 mL) in a reaction vessel and cool the solution to between -10°C and 0°C.[6]

  • In a separate beaker, dissolve m-CPBA in dichloromethane (50 mL) and add this solution dropwise to the cooled thioether solution, maintaining the low temperature.

  • Monitor the reaction progress closely by TLC or HPLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to destroy any excess peroxide.[6][7]

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct), water, and finally brine.[6]

  • Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude omeprazole.[6]

Purification and Analysis

Crude omeprazole is typically purified by recrystallization. A common and effective method involves dissolving the crude solid in a solvent like dichloromethane or methanol, followed by the addition of an anti-solvent such as diethyl ether or water to induce crystallization.[6][8] Adjusting the pH to approximately 9.0 can also facilitate precipitation.[8]

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final omeprazole product and quantifying any related impurities, such as the unreacted sulfide intermediate or the over-oxidized sulfone derivative.[8][9]

Table 2: Representative HPLC Conditions for Omeprazole Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile and a phosphate or bicarbonate buffer (pH ~7.6-9.5)[10][11]
Detection UV at 302 nm[8] or 280 nm[11]
Flow Rate 1.0 mL/min[8]
Column Temp. 25°C - 30°C[9][11]

Experimental Workflow and Logical Relationships

The entire process, from starting materials to final analysis, follows a logical and sequential workflow designed to maximize yield and purity.

Omeprazole_Workflow cluster_0 Step 1: Thioether Synthesis cluster_1 Step 2: Oxidation cluster_2 Purification & Analysis A Dissolve NaOH & Benzimidazole C Controlled Addition (T < 30°C) A->C B Prepare Pyridine Solution B->C D Reaction & Precipitation C->D E Filter & Dry Thioether Intermediate D->E F Dissolve Thioether in DCM & Cool E->F  Intermediate   G Add m-CPBA Solution (T < 0°C) F->G H Reaction & Quench G->H I Aqueous Workup (Wash & Dry) H->I  Crude Product   J Recrystallization I->J K Filter & Dry Pure Omeprazole J->K L QC Analysis (HPLC) K->L

Caption: Experimental workflow from starting materials to final QC.

Safety and Handling of this compound

As a reactive halogenated intermediate, proper handling is imperative.

  • Hazards: This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[12][13] It may also cause an allergic skin reaction.[12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][14]

  • Handling: Avoid creating dust. Keep containers securely sealed when not in use.[12] Avoid all personal contact, including inhalation.[12] In case of spills, clean up immediately using dry procedures and avoid generating dust.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[2][15]

Conclusion

The synthesis of omeprazole via the coupling of 2-mercapto-5-methoxybenzimidazole and this compound is a robust and well-characterized process. The success of this synthesis hinges on understanding the causality behind each step: the base-mediated formation of a potent nucleophile, the controlled nucleophilic substitution to form the key thioether linkage, and the highly selective, low-temperature oxidation to the final sulfoxide. By following the detailed protocols and safety guidelines presented in this note, researchers and drug development professionals can confidently and reproducibly synthesize high-purity omeprazole for further study and application.

References

Application Notes & Protocols: The Central Role of 2-(Chloromethyl)-pyridine Derivatives in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. The chemical architecture of most major PPIs, such as omeprazole, pantoprazole, and lansoprazole, is a composite structure featuring a substituted benzimidazole core linked to a pyridine ring via a methylsulfinyl bridge. The construction of this critical linkage is overwhelmingly achieved through the use of activated pyridine intermediates. This document provides a detailed technical guide on the application of 2-(chloromethyl)-4-methoxypyridine hydrochloride and its structural analogs as pivotal intermediates in the synthesis of various PPIs. We will explore the underlying reaction mechanisms, provide detailed, field-proven laboratory protocols, and discuss critical aspects of handling, safety, and analytical characterization for drug development professionals.

Introduction: The Architectural Significance of the Pyridine Moiety

The therapeutic efficacy of PPIs is intrinsically linked to their unique structure, which allows them to accumulate in the acidic environment of parietal cells and covalently inhibit the H+/K+-ATPase enzyme system. The substituted pyridine ring is not merely a structural scaffold; its electronic properties are finely tuned by various substituents to influence the molecule's pKa, stability, and ultimately, its bioactivity.

The synthesis of the core thioether linkage, the precursor to the final active sulfoxide, is a classic example of nucleophilic substitution. In this key step, a substituted 2-mercaptobenzimidazole acts as the nucleophile, while a 2-(chloromethyl)-pyridine derivative serves as the electrophile. This compound and its analogs are ideal for this role due to the chloromethyl group's reactivity, which provides a reliable and efficient handle for coupling the two heterocyclic systems.[1][2]

The Intermediate: Physicochemical Properties and Safe Handling

Understanding the properties of the starting intermediate is paramount for reproducible and safe experimentation. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is the specific intermediate for omeprazole synthesis, but its properties are representative of the broader class of chloromethylpyridine hydrochlorides used for other PPIs.[3]

Table 1: Physicochemical Properties and Handling of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

PropertyValueSource / Notes
CAS Number 86604-75-3[4]
Molecular Formula C₉H₁₂ClNO · HCl[5]
Molecular Weight 222.12 g/mol [5]
Appearance White to off-white solid[4]
Melting Point 128-131 °C[3]
Solubility Soluble in water; Sparingly soluble in methanol; Slightly soluble in chloroform.[3]
Storage Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep under an inert atmosphere.[6][7]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Handling Precautions Wear personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood. Avoid dust formation, ingestion, and inhalation.[6][7]

The Core Condensation Reaction: Mechanism and Workflow

The fundamental reaction involves the coupling of the pyridine and benzimidazole moieties. The process begins with the deprotonation of the thiol group on the benzimidazole derivative using a suitable base, creating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring in a classic Sₙ2 reaction, displacing the chloride leaving group to form the desired thioether intermediate.

G cluster_1 Step 2: Nucleophilic Substitution (SN2) Benzimidazole_Thiol Benzimidazole-SH (Nucleophile Precursor) Thiolate Benzimidazole-S⁻ (Active Nucleophile) Benzimidazole_Thiol->Thiolate Base Base (e.g., NaOH) Chloromethyl_Pyridine 2-(Chloromethyl)pyridine-HCl (Electrophile) Thioether Thioether Intermediate (PPI Precursor) Thiolate->Thioether + 2-(Chloromethyl)pyridine Chloride Cl⁻ (Leaving Group) Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) PPI Final PPI (Sulfoxide) Thioether->PPI + Oxidant caption General Synthetic Pathway for Proton Pump Inhibitors.

Caption: General Synthetic Pathway for Proton Pump Inhibitors.

This modular approach allows for the synthesis of various PPIs by simply changing the substitution patterns on either the benzimidazole or the pyridine precursors.

General Experimental Workflow

A successful synthesis relies on a structured and logical workflow, from reagent preparation to final product characterization. This ensures safety, maximizes yield, and guarantees purity.

G start Start reagents 1. Prepare Solutions - Dissolve benzimidazole-thiol in base (e.g., NaOH in ethanol/water). - Dissolve chloromethylpyridine-HCl in solvent (e.g., water). start->reagents reaction 2. Condensation Reaction - Add pyridine solution to benzimidazole solution under controlled temperature. - Monitor reaction progress via TLC/HPLC. reagents->reaction workup 3. Work-up & Isolation - Adjust pH if necessary. - Induce precipitation/crystallization (e.g., cooling, adding water). - Filter the solid product. reaction->workup purification 4. Purification - Wash the solid with appropriate solvents (e.g., water, acetone). - Recrystallize if necessary. workup->purification characterization 5. Characterization & Drying - Analyze purity (HPLC, LC-MS). - Confirm structure (¹H NMR, MS). - Dry product under vacuum. purification->characterization end End (Pure Thioether Intermediate) characterization->end caption Experimental Workflow for Thioether Synthesis.

Caption: Experimental Workflow for Thioether Synthesis.

Detailed Protocols

The following protocols are adapted from established literature and patents, providing a practical guide for laboratory synthesis.

Protocol 1: Synthesis of Omeprazole Thioether Intermediate

This protocol details the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[8][9]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole (1.0 eq)

  • Sodium hydroxide (NaOH) (1.3 eq)

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and condenser, dissolve sodium hydroxide (1.3 eq) in ethanol with heating to approximately 70-90 °C.

  • To the hot solution, add 2-mercapto-5-methoxybenzimidazole (1.0 eq) and reflux until a clear solution is obtained.

  • Cool the reaction mixture to below 10 °C using an ice bath.

  • In a separate vessel, prepare a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq) in deionized water.

  • Slowly add the aqueous pyridine solution to the cooled benzimidazole solution dropwise. An exotherm may be observed; maintain the temperature below 30 °C.

  • After the addition is complete, allow the mixture to stir at ambient temperature for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 10 °C and add a significant volume of cold water (approx. 5 times the initial ethanol volume) to precipitate the product.

  • Stir the resulting slurry for several hours to ensure complete precipitation.

  • Collect the white solid product by suction filtration, wash thoroughly with deionized water, and then with a small amount of cold acetone.[10]

  • Dry the solid under vacuum at 40-50 °C to a constant weight. The expected yield is typically high (>90%).

Protocol 2: Synthesis of Pantoprazole Thioether Intermediate

This protocol describes the reaction of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[2][11]

Materials:

  • 5-(Difluoromethoxy)-2-mercaptobenzimidazole (1.0 eq)

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole (1.0 eq) in an aqueous solution of sodium hydroxide at room temperature to obtain a clear solution.

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1.0 eq) in deionized water.

  • Add the aqueous pyridine solution to the benzimidazole solution dropwise over a period of 2-3 hours, maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture for an additional 2-4 hours at the same temperature. Monitor for completion by TLC or HPLC.

  • Upon completion, the product may precipitate directly from the reaction mixture. If not, adjust the pH towards neutral to facilitate precipitation.

  • Cool the mixture to 0-5 °C and stir for 1-2 hours to maximize crystallization.

  • Filter the resulting precipitate, wash with cold deionized water, and dry under vacuum at 50 °C to yield the thioether product.

The Final Step: Oxidation to the Active PPI

The thioether intermediate is the direct precursor to the final PPI. This transformation is achieved via a controlled oxidation of the sulfide to a sulfoxide. This step is critical, as over-oxidation can lead to the formation of an inactive sulfone impurity.

Commonly used oxidizing agents include:

  • meta-Chloroperoxybenzoic acid (m-CPBA)[9]

  • Hydrogen peroxide, often with a metal catalyst like sodium molybdate[2][12]

  • Sodium hypochlorite[2]

The choice of oxidant and reaction conditions must be carefully optimized to maximize the yield of the desired sulfoxide while minimizing the sulfone byproduct.

Analytical Characterization and Quality Control

The purity of the 2-(chloromethyl)pyridine intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient (API). Impurities in the starting material can lead to side reactions and the formation of difficult-to-remove byproducts.[1]

  • Purity of Intermediate: The identity and purity of this compound should be confirmed using ¹H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Reaction Monitoring: TLC and HPLC are indispensable for monitoring the progress of the condensation reaction, ensuring it has gone to completion before work-up.

  • Genotoxic Impurity Analysis: The starting material, 2-(chloromethyl)-3,4-dimethoxy pyridine hydrochloride (for pantoprazole), is considered a potential genotoxic impurity. Sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), have been developed to detect and quantify trace levels of this intermediate in the final pantoprazole API, often with detection limits in the parts-per-million (ppm) range.[13][14]

Conclusion

This compound and its analogs are indispensable building blocks in the pharmaceutical industry, providing a robust and versatile platform for the synthesis of a wide range of proton pump inhibitors.[1][10] The condensation reaction with substituted 2-mercaptobenzimidazoles is a high-yielding and well-understood transformation. By employing the detailed protocols and adhering to the principles of safe handling and rigorous analytical control outlined in these notes, researchers and drug development professionals can efficiently synthesize the core thioether intermediates required for the production of these vital medicines.

References

Application Notes and Protocols: Synthetic Routes to Substituted Benzimidazoles Using 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Benzimidazoles and their derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] These heterocyclic compounds are integral to the development of therapeutics for various diseases, including anti-ulcer, anticancer, antimicrobial, and antiviral agents.[2][3][4] The versatility of the benzimidazole scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity. This guide provides a detailed exploration of synthetic routes to substituted benzimidazoles, with a specific focus on the utility of 2-(Chloromethyl)-4-methoxypyridine hydrochloride as a key reagent. We will delve into the underlying reaction mechanisms, provide step-by-step protocols, and offer insights into process optimization and troubleshooting.

The Versatility of this compound in Benzimidazole Synthesis

This compound is a valuable building block in the synthesis of various heterocyclic compounds, including benzimidazole derivatives. Its primary role is to introduce the 4-methoxy-3,5-dimethylpyridinylmethyl moiety onto a nucleophilic center. This is particularly relevant in the synthesis of proton pump inhibitors (PPIs) like omeprazole, where this specific substituent is a key pharmacophoric element.[5][6][7] The chloromethyl group provides a reactive site for nucleophilic substitution, making it an ideal partner for reaction with o-phenylenediamines to construct the benzimidazole core.

Reaction Mechanism: A Stepwise Look

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or their equivalents is a well-established transformation in organic chemistry.[8][9][10][11][12] While this compound is not a traditional aldehyde, its reaction with o-phenylenediamine proceeds through a related pathway involving nucleophilic attack and subsequent cyclization.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This results in the displacement of the chloride ion and the formation of an N-substituted o-phenylenediamine intermediate.

  • Intramolecular Cyclization: The second amino group of the intermediate then attacks the imine carbon formed in situ, leading to the formation of a five-membered dihydro-benzimidazole ring.

  • Aromatization: The dihydro-benzimidazole intermediate subsequently undergoes oxidation to form the stable, aromatic benzimidazole ring. In many syntheses, atmospheric oxygen or a mild oxidizing agent facilitates this step.

Reaction_Mechanism o-Phenylenediamine o-Phenylenediamine N-substituted_Intermediate N-substituted_Intermediate o-Phenylenediamine->N-substituted_Intermediate Nucleophilic Attack 2-(Chloromethyl)-4-methoxypyridine 2-(Chloromethyl)-4-methoxypyridine 2-(Chloromethyl)-4-methoxypyridine->N-substituted_Intermediate Dihydro-benzimidazole Dihydro-benzimidazole N-substituted_Intermediate->Dihydro-benzimidazole Intramolecular Cyclization Substituted_Benzimidazole Substituted_Benzimidazole Dihydro-benzimidazole->Substituted_Benzimidazole Oxidation/Aromatization

Caption: General reaction mechanism for the synthesis of substituted benzimidazoles.

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.[13][14][15][16][17] this compound is classified as a skin and eye irritant and may cause respiratory irritation.[13][14][15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

General Protocol for the Synthesis of 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole

This protocol provides a representative procedure for the synthesis of a substituted benzimidazole using this compound.

Materials:

  • o-Phenylenediamine

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional, but can improve reaction rates)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in dichloromethane.

  • Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents) in water. If using a phase-transfer catalyst, add it at this stage (typically 0.05-0.1 equivalents).

  • Reagent Addition: To the stirred biphasic mixture, add this compound (1.0-1.2 equivalents) portion-wise over 15-30 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or gentle reflux (e.g., 40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure substituted benzimidazole.

Characterization

The synthesized benzimidazole derivative should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: As an indicator of purity.

Data Presentation: Representative Yields and Reaction Conditions

The following table summarizes typical reaction conditions and yields for the synthesis of various substituted benzimidazoles using analogous chloromethylated pyridine derivatives. This data is intended to provide a general guideline for expected outcomes.

o-Phenylenediamine DerivativePyridine DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)
Unsubstituted2-(Chloromethyl)-4-methoxypyridine HClNaOHDichloromethaneRT-404-875-85
4-Methyl-o-phenylenediamine2-(Chloromethyl)-4-methoxypyridine HClKOHToluene606-1070-80
4-Chloro-o-phenylenediamine2-(Chloromethyl)-4-methoxypyridine HClK₂CO₃AcetonitrileReflux8-1265-75
4-Nitro-o-phenylenediamine2-(Chloromethyl)-4-methoxypyridine HClNaHDMFRT10-1650-65

Note: Yields are dependent on the specific substrates, reaction conditions, and purification methods employed.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation & Safety Check Start->Reagent_Prep Reaction_Setup Reaction Setup in Flask Reagent_Prep->Reaction_Setup Base_Addition Addition of Base Reaction_Setup->Base_Addition Reagent_Addition Addition of 2-(Chloromethyl)-4-methoxypyridine HCl Base_Addition->Reagent_Addition Reaction_Monitoring Monitor by TLC Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis of substituted benzimidazoles.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents- Insufficient base- Low reaction temperature- Check the purity and activity of starting materials.- Use a stronger base or increase the stoichiometry.- Increase the reaction temperature or prolong the reaction time.
Formation of Multiple Products - Side reactions (e.g., N,N'-dialkylation)- Impure starting materials- Use a controlled addition of the electrophile.- Purify the starting materials before use.- Optimize the stoichiometry of the reactants.
Difficult Purification - Product is highly polar or non-polar- Presence of persistent impurities- Employ alternative purification techniques (e.g., preparative HPLC).- Consider a different solvent system for recrystallization or chromatography.- Perform an additional wash step during work-up.

Conclusion

The synthesis of substituted benzimidazoles using this compound is a robust and versatile method for accessing a wide range of potentially bioactive molecules. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in drug discovery and development.

References

Application Notes & Protocols for the Large-Scale Synthesis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 2-(chloromethyl)-4-methoxypyridine hydrochloride and its derivatives. These compounds are critical intermediates in the pharmaceutical industry, most notably in the production of proton pump inhibitors such as omeprazole and lansoprazole.[1][2] This guide emphasizes scalable, efficient, and safe synthetic strategies, drawing upon established industrial practices and green chemistry principles to optimize yield, purity, and operational safety.

Introduction: Significance and Synthetic Strategy

This compound derivatives are pivotal building blocks in medicinal chemistry. Their importance is underscored by their role as key intermediates in the synthesis of several blockbuster drugs for treating acid-related gastrointestinal disorders.[1] The core challenge in their production lies in developing a process that is not only high-yielding and cost-effective but also robust and safe for industrial-scale implementation.

The most prevalent synthetic strategy involves the chlorination of a precursor 2-hydroxymethylpyridine derivative. This guide will focus on a well-established route to a common derivative, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a crucial intermediate for omeprazole.[1][3] The overall process can be conceptualized as a multi-step sequence, often optimized by minimizing the isolation of intermediates to improve overall efficiency and reduce solvent waste.[3][4]

Synthetic Pathway Overview

The synthesis begins with a substituted pyridine N-oxide and proceeds through hydroxymethylation to form the alcohol precursor, which is then chlorinated to yield the final hydrochloride salt. This multi-step approach allows for precise control over the introduction of functional groups.

G A Substituted Pyridine N-Oxide (e.g., 3,5-Dimethyl-4-nitropyridine-1-oxide) B Methoxylation & Rearrangement (Formation of 2-hydroxymethyl intermediate) A->B 1. NaOMe/MeOH 2. (NH4)2S2O8, H2O2 C Chlorination (Conversion of -OH to -Cl) B->C SOCl2 or alternative chlorinating agent D Final Product (2-(Chloromethyl)-4-methoxypyridine Hydrochloride Derivative) C->D Isolation & Purification

Figure 1: Generalized workflow for the synthesis of this compound derivatives.

Detailed Protocol: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This protocol details a three-step synthesis, with the first two steps often performed sequentially without intermediate isolation to enhance productivity.[3][4]

Part A: Preparation of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

This precursor is synthesized from 3,5-Dimethyl-4-nitropyridine-1-oxide through methoxylation followed by a methylation and hydroxylation sequence.[3][4]

  • Methoxylation: 3,5-Dimethyl-4-nitropyridine-1-oxide is treated with sodium hydroxide and methanol. This reaction substitutes the nitro group with a methoxy group to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide.[3][4]

  • Hydroxymethylation: The resulting N-oxide is then reacted with agents like dimethyl sulfate, ammonium persulfate, and hydrogen peroxide. This sequence facilitates a rearrangement and subsequent hydroxylation at the 2-position to form 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[3][4]

Causality Note: Combining these steps into a "one-pot" or telescoped synthesis is a key process optimization strategy. It significantly reduces the use of solvents, minimizes product loss during transfers and purifications, and shortens the overall production cycle time, aligning with green chemistry principles.[3][4]

Part B: Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

The critical chlorination step converts the hydroxymethyl group into the reactive chloromethyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4][5]

G cluster_0 Reaction Mechanism: Chlorination with Thionyl Chloride Py_OH Py-CH₂-OH Intermediate1 Py-CH₂-O-S(=O)Cl + HCl Py_OH->Intermediate1 Nucleophilic attack by alcohol oxygen SOCl2 S(=O)Cl₂ Intermediate2 [Py-CH₂-O=S-Cl]⁺ Cl⁻ Intermediate1->Intermediate2 Loss of Cl⁻ Product Py-CH₂-Cl + SO₂ + HCl Intermediate2->Product SN2 attack by Cl⁻

Caption: Proposed mechanism for the chlorination of the hydroxymethylpyridine intermediate using thionyl chloride.

Experimental Protocol:

  • Reactor Setup: Charge a suitable glass-lined or inert reactor with 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq) and a solvent such as dichloromethane or toluene.[1][4][5]

  • Cooling: Cool the stirred mixture to a temperature between -5°C and 0°C using an appropriate cooling bath.[4] Maintaining a low temperature is critical to control the exothermicity of the reaction and minimize side-product formation.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.05-1.2 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10-15°C.[4] A controlled addition rate is paramount for safety and selectivity on a large scale.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes, gradually warming to room temperature (20-25°C).[1][4][5]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl₂.[1][5]

    • Add an anti-solvent like acetone or hexane to the residue and stir to induce precipitation of the hydrochloride salt.[1][5]

    • Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white to off-white solid.[1][5]

ParameterMethod 1: Thionyl ChlorideMethod 2: Sulfuryl ChlorideMethod 3: Triphosgene (BTC)
Chlorinating Agent Thionyl Chloride (SOCl₂)Sulfuryl Chloride (SO₂Cl₂)Triphosgene (BTC)
Solvent Dichloromethane[5]Dichloromethane[1]Toluene[2]
Temperature 0-15°C[4]Ice bath cooling[1]0-10°C[2]
Typical Yield ~90-100%[5]~76%[1]~97%[2]
Key Advantage Widely used, effectiveGood yield, established processHigher safety profile (solid reagent), minimal acidic gas emission[2]
Key Disadvantage Generates SO₂ gas, corrosiveCorrosive, requires careful handlingMore expensive reagent

Safety and Environmental Health & Safety (EHS) Considerations

The large-scale synthesis of this intermediate involves hazardous materials that necessitate strict safety protocols. Thionyl chloride, in particular, is highly corrosive and water-reactive.[6][7]

  • Engineering Controls: All manipulations involving thionyl chloride or other chlorinating agents must be performed in a well-ventilated chemical fume hood or a closed-system reactor.[6] An emergency shower and eyewash station must be readily accessible.[8]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or Viton).[6][7][8] For large-scale operations or in case of potential exposure, a NIOSH-approved respirator with acid gas cartridges is required.[7][9]

  • Handling Thionyl Chloride:

    • Thionyl chloride reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7] Ensure all glassware and equipment are scrupulously dry.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, alcohols, and metals.[6][10]

    • Never add water to thionyl chloride.[10]

  • Waste Disposal: All waste, including residual materials, rinsates from equipment, and contaminated disposables, must be collected in compatible, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[6]

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. These methods are essential for quality control and batch release in a manufacturing setting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Elemental Analysis: Determines the percentage composition of C, H, N, and O, which should match the theoretical values for the hydrochloride salt.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and monitor reaction progress.[2]

References

The Versatile Pyridine Synthon: Applications of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Highly Reactive and Adaptable Building Block

In the landscape of heterocyclic chemistry, the strategic introduction of pyridine moieties is a cornerstone of drug discovery and materials science. Among the arsenal of reagents available for this purpose, 2-(Chloromethyl)-4-methoxypyridine hydrochloride stands out as a particularly valuable and versatile building block. Its utility stems from the presence of a highly reactive chloromethyl group at the 2-position of the pyridine ring, rendering it an excellent electrophile for the alkylation of a wide array of nucleophiles. The methoxy group at the 4-position, being an electron-donating group, subtly modulates the reactivity of the pyridine ring and can be a key pharmacophoric feature in the final target molecule. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The hydrochloride salt form enhances the stability and handling of the otherwise reactive free base. For most synthetic applications, the free base is generated in situ by the addition of a suitable base. The core reactivity of this molecule lies in the SN2 displacement of the chloride by a nucleophile, a process influenced by the choice of solvent, base, and temperature. This seemingly straightforward reaction opens a gateway to a diverse range of complex heterocyclic structures.

I. Cornerstone Application: The Synthesis of Proton Pump Inhibitors

The most prominent and well-documented application of this compound and its analogues is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The quintessential example is the synthesis of Omeprazole.[1]

Mechanistic Rationale: The Union of Two Heterocycles

The synthesis of the omeprazole backbone involves the crucial coupling of the 2-(chloromethyl)pyridine scaffold with a benzimidazolethiol. This reaction is a classic example of S-alkylation, where the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic methylene carbon of the chloromethyl group. The subsequent oxidation of the resulting sulfide to a sulfoxide is the final step in assembling the active pharmaceutical ingredient.

The choice of a base is critical in this reaction. A suitable base, such as sodium hydroxide or a tertiary amine, is required to deprotonate the thiol, generating the more potent thiolate nucleophile. The solvent, typically a polar aprotic solvent like ethanol or acetonitrile, facilitates the dissolution of the reactants and promotes the SN2 pathway.

Workflow for the Synthesis of Omeprazole Intermediate

reagent 2-(Chloromethyl)-4-methoxypyridine hydrochloride base Base (e.g., NaOH) in Solvent (e.g., Ethanol) reagent->base Deprotonation of Nucleophile nucleophile 5-Methoxy-2-mercaptobenzimidazole base->nucleophile intermediate S-Alkylated Intermediate (Sulfide) nucleophile->intermediate SN2 Attack oxidation Oxidizing Agent (e.g., m-CPBA) intermediate->oxidation Oxidation product Omeprazole oxidation->product

Caption: A simplified workflow for the synthesis of Omeprazole.

Protocol 1: Synthesis of 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Omeprazole Precursor)

This protocol is adapted from established industrial synthesis methods for Omeprazole.[1]

Materials:

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

  • 5-Methoxy-2-mercaptobenzimidazole

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 eq) in ethanol.

  • To this solution, add a solution of sodium hydroxide (1.1 eq) in water and stir for 30 minutes at room temperature.

  • Add a solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1.05 eq) in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfide intermediate.

ParameterValue
Reactant Ratio 1.05 : 1.0 (Electrophile : Nucleophile)
Base Sodium Hydroxide (1.1 eq)
Solvent Ethanol
Temperature Reflux
Typical Yield 85-95%

II. S-Alkylation: Crafting Diverse Sulfur-Containing Heterocycles

Beyond the synthesis of PPIs, this compound is a valuable tool for the S-alkylation of a variety of thiol-containing heterocycles. This reaction provides a straightforward route to novel compounds with potential applications in medicinal chemistry and materials science.

Protocol 2: Synthesis of 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-imidazole Derivatives

This protocol is based on the reaction of 2-(chloromethyl)-pyridine derivatives with imidazole-2-thiones.

Materials:

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Substituted 1H-imidazole-2-thiol

  • Sodium methoxide

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend the substituted 1H-imidazole-2-thiol (1.0 eq) in dry methanol.

  • Add a solution of sodium methoxide (1.1 eq) in methanol and stir the mixture at room temperature for 1 hour.

  • Add 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired S-alkylated imidazole.

ParameterValue
Reactant Ratio 1.0 : 1.0 (Electrophile : Nucleophile)
Base Sodium Methoxide (1.1 eq)
Solvent Methanol
Temperature Room Temperature
Typical Yield 70-90%

General Mechanism of S-Alkylation

start Heterocyclic Thiol (R-SH) base Base (e.g., NaOMe) start->base Deprotonation thiolate Thiolate Anion (R-S⁻) base->thiolate transition_state SN2 Transition State thiolate->transition_state Nucleophilic Attack electrophile 2-(Chloromethyl)-4-methoxypyridine electrophile->transition_state product S-Alkylated Product transition_state->product Chloride Departure

Caption: The S-alkylation proceeds via a classic SN2 mechanism.

III. N-Alkylation: Accessing Novel Pyridinylmethylamines

The alkylation of nitrogen nucleophiles with this compound provides a direct route to a variety of pyridinylmethylamine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Causality in N-Alkylation Reactions

The success of N-alkylation reactions hinges on several factors. The nucleophilicity of the amine is paramount; electron-rich aromatic amines and secondary aliphatic amines are generally good substrates. The choice of base is crucial for deprotonating less nucleophilic amines or scavenging the HCl generated during the reaction. Steric hindrance around the nitrogen atom can significantly impact the reaction rate. Solvents play a key role in solubilizing the reactants and influencing the reaction pathway.

Protocol 3: Representative N-Alkylation of a Substituted Aniline

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) in DMF, add the substituted aniline (1.0 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

ParameterValue
Reactant Ratio 1.2 : 1.0 (Electrophile : Nucleophile)
Base Potassium Carbonate (2.0 eq)
Solvent DMF
Temperature 80-100 °C
Expected Yield Moderate to Good

IV. O-Alkylation: Synthesis of Pyridinylmethyl Ethers

The reaction of this compound with phenols and other hydroxyl-containing compounds offers a pathway to pyridinylmethyl ethers. These motifs are found in various pharmacologically active agents.

Navigating N- vs. O-Alkylation with Ambident Nucleophiles

For ambident nucleophiles, such as hydroxypyridines, the site of alkylation (N vs. O) can be controlled by the reaction conditions. Hard and soft acid-base (HSAB) theory provides a useful framework for predicting the outcome. The oxygen atom is a "harder" nucleophile, while the nitrogen in a pyridone tautomer is "softer." The choice of solvent and counter-ion can influence which site is more reactive. Polar aprotic solvents often favor O-alkylation, while polar protic solvents can favor N-alkylation through hydrogen bonding.

Protocol 4: Representative O-Alkylation of a Phenol

The following is a general protocol for the O-alkylation of a phenol, which can be adapted for use with this compound.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-cyanophenol)

  • Cesium carbonate

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine the substituted phenol (1.0 eq) and cesium carbonate (1.5 eq) in acetonitrile.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to obtain the desired pyridinylmethyl ether.

ParameterValue
Reactant Ratio 1.1 : 1.0 (Electrophile : Nucleophile)
Base Cesium Carbonate (1.5 eq)
Solvent Acetonitrile
Temperature Reflux
Expected Yield Good to Excellent

Conclusion: A Gateway to Chemical Diversity

This compound has proven to be an invaluable reagent in heterocyclic chemistry. Its ability to readily undergo nucleophilic substitution with a wide range of S-, N-, and O-nucleophiles provides a robust and versatile platform for the synthesis of complex molecules. From its pivotal role in the production of life-changing pharmaceuticals like omeprazole to its utility in the construction of novel chemical entities for drug discovery, this pyridine synthon continues to be a go-to building block for synthetic chemists. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this powerful reagent.

References

green chemistry approaches for the synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Green Synthesis

I'm currently focused on conducting targeted Google searches to find green chemistry alternatives for synthesizing 2-(Chloromethyl)-4-methoxypyridine hydrochloride. I'm prioritizing methods that minimize waste and utilize environmentally friendly solvents or catalysts. I'm exploring various reaction conditions and catalysts to achieve high yield and purity.

Exploring Synthetic Pathways

I've initiated targeted Google searches to find established and green approaches for synthesizing this compound, establishing a baseline for comparison. I'm focusing on protocols, yields, and environmental metrics. I'm also looking for mechanistic insights and related review articles to understand the broader context.

Compiling Green Synthesis Info

I've kicked off my search for green chemistry synthesis methods for this compound and traditional methods for comparison. I'm focusing on yields, environmental metrics, and experimental details like reaction times. I'm also digging into the mechanisms involved and searching for relevant review articles to get the bigger picture. I'll structure the note to highlight the advantages of green approaches.

Developing Protocol & Rationale

I'm now concentrating on organizing the information I've found on both green and traditional synthesis, specifically this compound. I'm focusing on yields, reaction conditions, and environmental metrics. I'm creating a clear contrast between methods, using citations to explain the green advantages. I'll craft a detailed protocol and generate a workflow diagram for a selected green method, alongside a supporting table.

Harnessing the Reactivity of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride for the Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are invaluable starting points for the construction of compound libraries. The pyridine ring, a bioisostere of benzene, is one such scaffold, frequently found at the core of numerous FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding make it a favored component in the design of targeted therapies, including kinase inhibitors.[1]

This guide focuses on a particularly useful pyridine derivative, 2-(Chloromethyl)-4-methoxypyridine hydrochloride. The presence of a reactive chloromethyl group at the 2-position, ortho to the ring nitrogen, renders this compound an excellent electrophile for the synthesis of diverse compound libraries. This document provides a detailed exploration of its reactivity with a range of nucleophiles, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their pursuit of novel chemical matter.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid, typically stored under inert atmosphere at refrigerated temperatures to maintain its stability. The key to its synthetic utility lies in the electrophilic nature of the benzylic-type carbon in the chloromethyl group. This carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion in a classic SN2 reaction. The electron-withdrawing effect of the adjacent pyridine nitrogen further activates this position for substitution.

This inherent reactivity allows for the facile introduction of a wide array of functional groups by reacting it with various nucleophiles, including those centered on nitrogen, sulfur, and oxygen atoms. This versatility makes it an ideal building block for creating libraries of compounds with diverse physicochemical properties and potential biological activities.

Core Synthetic Applications: Building Novel Molecular Architectures

The primary application of this compound in the generation of novel compounds is through nucleophilic substitution reactions. The following sections provide detailed protocols for the alkylation of common N, S, and O-nucleophiles. These protocols are based on established synthetic methodologies and can be adapted for a wide range of substrates.

I. Synthesis of Novel Thioether Derivatives (S-Alkylation)

The reaction of this compound with thiols is a robust method for the synthesis of novel thioethers. Thiolates are excellent nucleophiles for SN2 reactions, and these reactions typically proceed under mild conditions with high yields.[2]

  • Base: A non-nucleophilic base such as potassium carbonate or sodium hydride is used to deprotonate the thiol, generating the more nucleophilic thiolate anion in situ. This prevents the acidic proton of the thiol from quenching the reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism. These solvents do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.

  • Temperature: The reaction is typically conducted at room temperature, as the high reactivity of the chloromethyl group and the strong nucleophilicity of the thiolate do not necessitate heating. This also minimizes the potential for side reactions.

S_Alkylation

  • Reaction Setup: To a stirred solution of the desired thiol (1.1 equivalents) in anhydrous DMF (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 equivalents).

  • Addition of Electrophile: To this suspension, add this compound (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((aryl/alkylthio)methyl)-4-methoxypyridine.

Compound Class1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
2-((Arylthio)methyl)-4-methoxypyridinesSinglet for -CH2-S- around 4.0-4.3 ppm. Aromatic protons of the pyridine and aryl rings in their respective regions. Singlet for -OCH3 around 3.8-3.9 ppm.Methylene carbon (-CH2-S-) signal around 35-40 ppm. Methoxy carbon (-OCH3) around 55 ppm. Aromatic carbons in the 110-165 ppm range.[M+H]+ corresponding to the molecular weight of the product.
II. Synthesis of Novel Amine Derivatives (N-Alkylation)

The alkylation of primary and secondary amines with this compound provides a straightforward route to a diverse range of substituted aminomethylpyridines. These compounds are of particular interest in drug discovery due to the prevalence of the amine functional group in biologically active molecules.

  • Base: An excess of the amine nucleophile can serve as the base to neutralize the hydrochloric acid formed during the reaction. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to avoid the consumption of the valuable amine substrate.

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF is suitable. For less reactive amines, a higher boiling point solvent like dioxane may be used to allow for heating.

  • Temperature: The reaction temperature can be varied from room temperature to reflux depending on the nucleophilicity of the amine. Electron-rich aliphatic amines will often react at room temperature, while less nucleophilic aromatic amines may require heating.

N_Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) and triethylamine (2.0 equivalents) in acetonitrile (0.2 M).

  • Addition of Electrophile: Add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (50-80 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired N-((4-methoxypyridin-2-yl)methyl)amine.

Compound Class1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
N-((4-methoxypyridin-2-yl)methyl)aminesSinglet for -CH2-N- around 3.8-4.2 ppm. Protons on the carbon adjacent to the nitrogen will also be present. Aromatic protons of the pyridine ring. Singlet for -OCH3 around 3.8-3.9 ppm.Methylene carbon (-CH2-N-) signal around 50-60 ppm. Methoxy carbon (-OCH3) around 55 ppm. Aromatic carbons in the 110-165 ppm range.[M+H]+ corresponding to the molecular weight of the product.
III. Synthesis of Novel Aryl Ether Derivatives (O-Alkylation)

The alkylation of phenols with this compound provides access to a variety of aryl ethers. This reaction, a variation of the Williamson ether synthesis, is a fundamental transformation in organic chemistry.

  • Base: A moderately strong inorganic base like potassium carbonate or cesium carbonate is typically used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Solvent: Polar aprotic solvents such as DMF or acetone are preferred to facilitate the SN2 reaction.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate, as phenoxides are generally less nucleophilic than thiolates and amines.

O_Alkylation

  • Reaction Setup: To a solution of the phenol (1.1 equivalents) in DMF (0.3 M) in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Addition of Electrophile: Add this compound (1.0 equivalent) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 2-((aryloxy)methyl)-4-methoxypyridine.

Compound Class1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
2-((Aryloxy)methyl)-4-methoxypyridinesSinglet for -CH2-O- around 5.0-5.3 ppm. Aromatic protons of the pyridine and aryl rings. Singlet for -OCH3 around 3.8-3.9 ppm.Methylene carbon (-CH2-O-) signal around 65-70 ppm. Methoxy carbon (-OCH3) around 55 ppm. Aromatic carbons in the 110-165 ppm range.[M+H]+ corresponding to the molecular weight of the product.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Development

The 4-methoxypyridine scaffold and its derivatives have emerged as promising cores for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of ATP-competitive inhibitors.

By applying the synthetic protocols outlined above, researchers can generate a library of 4-methoxypyridine derivatives with diverse substituents at the 2-position. These libraries can then be screened against a panel of kinases to identify novel inhibitors. For example, the introduction of various aryl thioether, amine, and aryl ether moieties can probe the steric and electronic requirements of the solvent-exposed region of the kinase active site, leading to the identification of potent and selective inhibitors.

Kinase_Inhibitor_Development

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compound libraries. Its predictable reactivity with a wide range of nucleophiles allows for the systematic and efficient generation of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this reagent in their drug discovery and development efforts. By understanding the underlying principles of its reactivity and employing robust synthetic methodologies, the scientific community can continue to build upon this privileged scaffold to create the next generation of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-(Chloromethyl)-4-methoxypyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical synthesis. As an important intermediate for various pharmaceutical compounds, achieving high yield and purity is paramount. This document provides a structured, question-and-answer-based approach to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially adopted method is the chlorination of the corresponding precursor, 2-(hydroxymethyl)-4-methoxypyridine, using thionyl chloride (SOCl₂).[1][2][3] This reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or toluene.[1][2] The thionyl chloride efficiently converts the primary alcohol into a chloromethyl group, and the hydrochloride salt of the product often precipitates or is isolated upon workup.

Q2: Why is thionyl chloride the preferred chlorinating agent for this synthesis?

Thionyl chloride is highly effective for several reasons:

  • High Reactivity: It readily converts primary and secondary alcohols into their corresponding chlorides.[4]

  • Favorable Byproducts: The reaction byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[4] This helps to drive the reaction to completion according to Le Châtelier's principle.

  • Mechanism: The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion.[5][6]

Q3: What are the most critical parameters to control to ensure high yield and purity?

There are three paramount factors:

  • Temperature Control: The initial reaction between the alcohol and thionyl chloride is exothermic.[1] It is crucial to add the thionyl chloride slowly at a reduced temperature (e.g., -5 to 10°C) to prevent runaway reactions and the formation of degradation byproducts.[1]

  • Moisture Exclusion: Thionyl chloride reacts violently with water. Any moisture in the reagents or glassware will consume the thionyl chloride, reducing the yield and potentially creating corrosive side products. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Stoichiometry: A slight excess of thionyl chloride (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete conversion of the starting material.[2] However, a large excess can lead to more impurities and a more challenging workup.

Q4: How can I effectively monitor the reaction's progress?

The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: A simple and rapid way to qualitatively assess the consumption of the starting material (2-hydroxymethyl-4-methoxypyridine). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more nonpolar, will have a higher Rf value than the starting alcohol.

  • HPLC: Provides quantitative data on the conversion of starting material and the formation of the product and any impurities.[7][8] This is the preferred method for precise optimization and quality control.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low yield is one of the most common issues. The following decision tree can help diagnose the root cause.

low_yield_troubleshooting start Low or No Yield Observed reagent_quality Check Reagent Quality (SOCl₂, Solvent) start->reagent_quality  Possible Cause moisture Moisture Contamination? start->moisture  Possible Cause temperature Incorrect Temperature Profile? start->temperature  Possible Cause reagent_sol Solution: Use fresh, anhydrous reagents. Verify SOCl₂ purity. reagent_quality->reagent_sol moisture_sol Solution: Oven-dry all glassware. Use anhydrous solvents. Run under inert atmosphere (N₂/Ar). moisture->moisture_sol temperature_sol Solution: Add SOCl₂ dropwise at 0-5°C. Allow to warm slowly to RT. Verify thermometer calibration. temperature->temperature_sol

Caption: Troubleshooting Decision Tree for Low Yield

Detailed Explanations:
  • Cause 1a: Reagent Decomposition. Thionyl chloride can decompose over time, especially if not stored properly. It is recommended to use a fresh bottle or distill older stock before use. Solvents must be anhydrous grade.

  • Cause 1b: Moisture Contamination. Water reacts exothermically with thionyl chloride to produce SO₂ and HCl, effectively quenching the reagent. This is a primary cause of reaction failure. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Cause 1c: Improper Temperature Control. Adding thionyl chloride too quickly or at too high a temperature can lead to the formation of dark, polymeric byproducts, consuming the starting material and reducing the yield of the desired product.[1]

Problem 2: Product is Dark, Oily, or Fails to Crystallize

An impure product often appears as a dark oil or a sticky solid that is difficult to handle and purify.

Observation Potential Cause Recommended Solution
Dark Brown/Black ColorPolymeric Byproducts: Occurs from overheating during SOCl₂ addition or workup.1. Ensure strict temperature control during the reaction. 2. Consider a charcoal treatment during recrystallization to adsorb colored impurities.[9]
Product is an Oil or Gummy SolidIncomplete Reaction: Presence of unreacted starting material.1. Verify reaction completion via TLC/HPLC before workup. 2. Increase reaction time or slightly increase SOCl₂ stoichiometry if necessary.
Residual Solvent: Trapped reaction solvent (e.g., DCM, Toluene).1. After filtration, wash the solid product thoroughly with a non-polar solvent like hexanes or ether to remove residual reaction solvent.[2][8] 2. Dry the product under high vacuum for an extended period.
Impurity-Inhibited Crystallization: Presence of side products preventing lattice formation.1. Attempt to triturate the oil with a poor solvent (e.g., cold diethyl ether or hexanes) to induce precipitation.[8] 2. If trituration fails, consider purification by column chromatography (though direct crystallization is preferred for scale).
Problem 3: Known Impurities Detected in Final Product

Even with good yield, purity is critical. Two common side-products are the bis-ether and unreacted starting material.

Side Reaction: Bis-Ether Formation

Under certain conditions, particularly if the reaction is not sufficiently acidic or if there is unreacted starting material, the product can react with another molecule of the starting alcohol to form a bis-ether impurity.

side_reaction SM 2-(hydroxymethyl)- 4-methoxypyridine Product 2-(chloromethyl)- 4-methoxypyridine (Product) SM->Product  + SOCl₂ (Desired) Impurity bis(4-methoxypyridin-2-yl) methyl ether (Impurity) Product->Impurity  + Starting Material (Side Reaction)

Caption: Formation of Bis-Ether Impurity

Mitigation Strategy: The formation of this impurity is minimized by ensuring a slight excess of thionyl chloride and maintaining a sufficient reaction time to drive the conversion of the starting alcohol to completion. The workup and isolation procedure should be efficient to prevent prolonged contact between the product and any unreacted starting material.

Protocols and Methodologies

Optimized Synthesis Protocol

This protocol is a generalized method based on common literature procedures and should be adapted as needed.[1][2][3]

  • Preparation: To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add 2-(hydroxymethyl)-4-methoxypyridine (1.0 eq) and anhydrous dichloromethane (DCM, 10-15 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0-5°C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

    • Add a non-polar solvent such as hexanes or diethyl ether to the residue and stir vigorously.[2] This will cause the hydrochloride salt product to precipitate as a solid.

    • Filter the solid using a Büchner funnel, wash the filter cake with fresh cold hexanes or ether, and dry under vacuum.

Purification Protocol: Recrystallization

If the isolated product's purity is insufficient, recrystallization is an effective purification method.

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common system is isopropanol (IPA) or a mixture of methanol and diethyl ether.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent (e.g., IPA).

    • If the solution is colored, activated charcoal can be added, and the mixture is hot-filtered to remove the charcoal.[9]

    • Allow the clear filtrate to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Purification of Crude 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-(Chloromethyl)-4-methoxypyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?

Common impurities can originate from unreacted starting materials, side reactions during synthesis, or subsequent degradation. These often include:

  • Unreacted Precursors: Residual amounts of the starting material, such as the corresponding 2-hydroxymethyl or 2-methyl pyridine derivative.[1]

  • Side-Reaction Byproducts: The synthesis of pyridine derivatives can be complex, leading to impurities like over-chlorinated species, oxidation and nitration byproducts, or other pyridine derivatives.[1][2]

  • Polymeric Materials: Pyridine compounds can sometimes form polymeric tars, especially under acidic or heated conditions, which often manifest as colored impurities.[1][2]

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can become trapped within the crude solid product.[1]

Q2: What is the recommended initial purification strategy for the crude product?

The most common and effective initial purification step is a solvent wash or slurry. This process involves suspending the crude solid in a specifically chosen organic solvent or solvent mixture. The core principle is to use a solvent in which the desired product has very low solubility, while the impurities are readily soluble. This allows for the selective removal of impurities with minimal loss of the target compound.[1][2]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A multi-faceted approach to purity analysis is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most effective method for accurately determining the purity of the final product and quantifying impurities.[1][2]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time, and qualitative monitoring of the purification progress. It allows for a quick comparison between the crude material and the purified product.[1]

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are crucial for confirming the structural identity of the purified compound and for identifying any unknown impurities.[3][4]

Experimental Protocols & Data
Protocol 1: Purification by Solvent Wash/Slurry

This protocol is a first-line approach for removing a significant portion of impurities from the crude solid.

Objective: To remove soluble impurities by washing the crude solid with a solvent in which the product is poorly soluble.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system based on preliminary solubility tests or established procedures. A mixture of acetone and petroleum ether has been shown to be effective for similar compounds.[2]

  • Slurry Formation: Place the crude solid into an appropriately sized flask. Add the selected wash solvent (e.g., a 2:1 mixture of acetone:petroleum ether) in a sufficient volume to create a stirrable slurry.[2]

  • Agitation: Vigorously stir the slurry at a controlled temperature (e.g., room temperature or chilled in an ice bath) for approximately 30-60 minutes.

  • Isolation: Filter the solid using a Büchner funnel. It is critical to wash the collected filter cake with a small amount of the cold wash solvent to rinse away any remaining dissolved impurities.

  • Drying: Dry the purified solid under vacuum to remove residual solvent.

  • Purity Analysis: Assess the purity of the washed product using HPLC or TLC. If purity is still below the required specification, a second wash or recrystallization may be necessary.

Data Summary: Efficacy of Different Solvent Wash Systems

The following table provides comparative data on the purity of a structurally related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, after washing with different solvent systems. This serves as a valuable starting point for solvent screening.

Wash Solvent System (v/v)Starting MaterialPurity of Final Product (by HPLC)YieldReference
Acetone : Petroleum Ether (2:1)Brown Solid99.54%85%[2]
TolueneBrown Solid99.01%83.1%[2]
Isopropanol : Ether (3:1)Brown Solid98.23%76%[2]
Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially when dealing with colored impurities or when a solvent wash is insufficient.

Objective: To dissolve the crude product in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution.

Step-by-Step Methodology:

  • Solvent Selection: Identify a single solvent or a binary solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent, just enough to fully dissolve the solid.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation & Drying: Collect the formed crystals by filtration, wash them with a small volume of the cold recrystallization solvent, and dry under vacuum.

Visual Workflow and Troubleshooting Logic
General Purification Workflow

The following diagram illustrates the typical workflow for purifying crude this compound.

G crude Crude Solid Product wash Solvent Wash / Slurry crude->wash check1 Purity Analysis (TLC/HPLC) wash->check1 recryst Recrystallization check1->recryst Purity < 99% or Colored final Pure Final Product check1->final Purity ≥ 99% check2 Purity Analysis (TLC/HPLC) recryst->check2 check2->final Purity ≥ 99% fail Impure Product check2->fail Purity < 99% (Re-evaluate Method)

Caption: General purification workflow.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common purification issues.

T start Problem Encountered p1 Purity is low after wash start->p1 p2 Product is colored p1->p2 No s1a Optimize wash solvent: - Use solvent mixture - Lower wash temperature - Perform sequential washes p1->s1a Yes p3 Product oils out during recrystallization p2->p3 No s2a Perform recrystallization p2->s2a Yes s3a Modify crystallization: - Try different solvent system - Add anti-solvent slowly - Scratch flask / add seed crystal p3->s3a Yes s2b Add activated charcoal during recrystallization s2a->s2b

Caption: Troubleshooting common purification issues.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Purity remains below specification after a single solvent wash. The chosen solvent has poor selectivity for the impurities, or the product itself is significantly soluble in the wash solvent, leading to high losses.Optimize the wash solvent system: • Experiment with solvent mixtures. For related compounds, mixtures like acetone/petroleum ether have proven effective.[2] • Try a sequence of washes with solvents of differing polarities (e.g., a non-polar solvent followed by a more polar one). • Perform the wash at a lower temperature to reduce the solubility of the desired product.[1]
The washed product is still colored (e.g., brown, yellow, or khaki). Colored impurities, often polymeric byproducts, are not being effectively removed by the solvent wash.[2]Perform a recrystallization: • Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form pure, non-colored crystals.[1] • For persistent color, perform a charcoal treatment . Add activated charcoal to the hot solution, stir, and then remove it via hot filtration before allowing the solution to cool.[1][5]
The product "oils out" instead of crystallizing from the solution. The solvent system is not optimal for crystallization. The presence of impurities can inhibit crystal formation. The product is too soluble even at low temperatures.Modify the crystallization conditions: • Try a different solvent or a mixture of solvents. A common and effective technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity appears, followed by slow cooling.[1] • Induce nucleation by scratching the inside of the flask with a glass rod at the solvent-air interface.[1] • If available, add a seed crystal of the pure compound to the cooled solution.[1]
Crystals are very fine or needle-like, making filtration and drying difficult. Crystallization occurred too rapidly.Slow down the rate of crystallization: • Reduce the rate of cooling. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath or refrigerator.[1] • Consider vapor diffusion : dissolve the compound in a small amount of a less volatile "good" solvent and place this in a sealed chamber containing a more volatile "poor" solvent. The poor solvent will slowly diffuse into the good solvent, inducing gradual crystallization.[1]

References

common side reactions in the synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side reactions and impurities in this synthesis?

The synthesis, typically involving the chlorination of 2-hydroxymethyl-4-methoxypyridine with an agent like thionyl chloride (SOCl₂) or sulfuryl chloride, is prone to several side reactions.[1][2][3] The primary impurities arise from the reactivity of the starting materials, the product itself, and the reaction conditions.

Common Impurities Include:

  • Unreacted Starting Material: Incomplete conversion of 2-hydroxymethyl-4-methoxypyridine is a common issue.[4]

  • Dimeric/Polymeric Byproducts: The product, 2-(chloromethyl)-4-methoxypyridine, is a reactive alkylating agent. It can react with the nucleophilic pyridine nitrogen of another molecule (starting material or product) to form dimers or larger oligomers.[4]

  • 4-Hydroxy Demethylation Product: The acidic conditions generated during the reaction (HCl is a byproduct) can, particularly at elevated temperatures, cause the demethylation of the 4-methoxy group to yield 2-(chloromethyl)-4-hydroxypyridine.

  • Ring Chlorination: Although less common under standard conditions, excessively harsh chlorinating agents or high temperatures can lead to electrophilic substitution on the pyridine ring.

  • Oxidation Byproducts: If the synthesis of the precursor involves oxidation steps, residual oxidized pyridine species may persist.[4][5]

Q2: My final product is discolored (yellow, brown, or khaki). What causes this, and how can I fix it?

Discoloration is a frequent indicator of impurities, often stemming from thermal decomposition or the formation of polymeric materials.[4][5]

  • Causality: The chloromethylpyridine structure is susceptible to degradation, especially when heated in its free base form. The reaction with thionyl chloride can also produce sulfur-based impurities that contribute to color. Polymeric byproducts are often highly colored.

  • Troubleshooting:

    • Strict Temperature Control: Maintain low temperatures (e.g., -5 to 10°C) during the addition of the chlorinating agent.[6][7]

    • Purification by Washing/Slurrying: After reaction completion and solvent removal, washing or slurrying the crude solid with a suitable non-polar solvent (like hexane, toluene, or a mixture of acetone and petroleum ether) can effectively remove colored, soluble impurities.[1][5]

    • Recrystallization: If washing is insufficient, recrystallization is a powerful purification method. A minimal amount of a hot solvent (like isopropanol) can be used to dissolve the product, followed by slow cooling to yield purer crystals.[4]

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[8]

Q3: My reaction yield is consistently low. What are the most likely reasons?

Low yield can be attributed to several factors, from incomplete reactions to product loss during workup.

  • Mechanical Loss: The product hydrochloride is a fine solid. Ensure complete transfer and efficient filtration. Wash the filter cake with a minimal amount of chilled solvent to avoid dissolving the product.[6]

  • Incomplete Reaction: Ensure the chlorinating agent is added in a slight molar excess (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion.[1] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Side Reactions: The formation of dimers and polymers directly consumes the product, reducing the yield of the desired monomer. This is exacerbated by high concentrations and elevated temperatures.

  • Degradation: The product is sensitive. Prompt isolation after the reaction is complete is crucial. Prolonged exposure to the reaction mixture, especially at room temperature or higher, can lead to degradation.

Q4: How can I improve the stability of the final product?

The stability of 2-(chloromethyl)-4-methoxypyridine is significantly enhanced by converting it to its hydrochloride salt.

  • Mechanism of Stabilization: The free pyridine nitrogen is a nucleophile that can catalyze decomposition or participate in self-alkylation (dimerization). As the hydrochloride salt, the nitrogen is protonated, rendering it non-nucleophilic and protecting it from participating in these degradation pathways.

  • Best Practices:

    • Ensure complete conversion to the hydrochloride salt. This is typically achieved by the HCl generated in situ when using thionyl chloride or by treating the isolated free base with an HCl solution (e.g., HCl in isopropanol).[6]

    • Store the final product in a cool, dry, and inert atmosphere.[9][10] Keep containers tightly sealed.

Troubleshooting Guide

This section addresses specific problems you may observe during your experiment, linking them to probable causes and providing corrective actions.

Problem Observed Probable Cause(s) Recommended Action(s)
Significant starting material peak in HPLC/TLC after reaction. 1. Incomplete reaction. 2. Insufficient chlorinating agent. 3. Reaction temperature too low.1. Increase reaction time and monitor by HPLC until completion. 2. Use a slight excess (1.05-1.1 eq.) of the chlorinating agent. 3. After initial cold addition, allow the reaction to stir at room temperature for a defined period (e.g., 30-60 minutes).[1]
Product oils out or is a sticky solid instead of a crystalline powder. 1. Presence of impurities inhibiting crystallization. 2. Residual solvent. 3. Incomplete formation of the hydrochloride salt.1. Purify by washing the crude material with a non-polar solvent like hexane or ether to remove oily impurities.[1][5] 2. Ensure the product is thoroughly dried under vacuum. 3. Treat the crude product with an anhydrous HCl solution in a suitable solvent (e.g., IPA, ether) to ensure full salt formation.
Appearance of high molecular weight peaks in MS or baseline "smear" in HPLC. 1. Dimerization or polymerization of the product. 2. Reaction temperature was too high. 3. Reaction was too concentrated.1. Run the reaction at a lower temperature (0-5°C). 2. Use a more dilute solution. 3. Isolate the product as the hydrochloride salt promptly after the reaction is complete to deactivate the pyridine nitrogen.
NMR/IR suggests the presence of a hydroxyl group (O-H stretch, loss of O-CH₃ signal). 1. Demethylation of the 4-methoxy group. 2. Caused by excessive heat and strong acidic conditions.1. Maintain strict temperature control throughout the reaction. 2. Avoid prolonged reaction times at elevated temperatures. 3. Use the minimum necessary amount of chlorinating agent to avoid excess HCl generation.

Visualized Reaction and Troubleshooting Pathways

Diagram 1: Key Synthetic and Side Reaction Pathways

cluster_main Main Synthetic Route cluster_side Common Side Reactions SM 2-Hydroxymethyl- 4-methoxypyridine Pdt 2-(Chloromethyl)-4-methoxypyridine Hydrochloride SM->Pdt + SOCl₂ (or other chlorinating agent) Imp1 Unreacted Starting Material (Incomplete Conversion) SM->Imp1 Insufficient Reagent / Short Reaction Time Imp2 Dimer/Polymer (Self-Alkylation) Pdt->Imp2 High Temp / High Conc. Imp3 4-Hydroxy Byproduct (Demethylation) Pdt->Imp3 High Temp / Excess Acid

Caption: Main synthesis pathway and major side reactions.

Diagram 2: Logical Troubleshooting Workflow

Start Problem Detected (e.g., Low Purity, Discoloration) Analysis Analyze Crude Product (HPLC, NMR, MS) Start->Analysis Identify Identify Primary Impurity Analysis->Identify Imp_SM Impurity = Starting Material Identify->Imp_SM Unreacted Alcohol Imp_Poly Impurity = Polymer/Dimer Identify->Imp_Poly High MW Species Imp_Demo Impurity = Demethylated Identify->Imp_Demo Loss of -OCH₃ Cause_SM Cause: Incomplete Reaction Imp_SM->Cause_SM Cause_Poly Cause: High Temp / Conc. Imp_Poly->Cause_Poly Cause_Demo Cause: High Temp / Acid Imp_Demo->Cause_Demo Action_SM Action: Increase Reagent Stoichiometry or Reaction Time Cause_SM->Action_SM Action_Poly Action: Lower Temperature, Use More Dilute Conditions Cause_Poly->Action_Poly Action_Demo Action: Strict Temperature Control, Avoid Excess Reagent Cause_Demo->Action_Demo

Caption: Systematic workflow for troubleshooting impurities.

Optimized Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize common side reactions.

  • Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxymethyl-4-methoxypyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.[1][6] A typical concentration is around 0.3-0.5 M.

  • Cooling: Cool the solution to a range of -5°C to 5°C using an ice-salt or dry ice-acetone bath.

  • Reagent Addition: Add thionyl chloride (1.05-1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the cold temperature for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using TLC or HPLC to ensure the complete consumption of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any excess thionyl chloride.

  • Isolation: To the resulting crude solid or oil, add a non-polar solvent such as chilled isopropyl alcohol or an acetone/hexane mixture.[5][6] Stir vigorously to break up any clumps.

  • Filtration: Filter the resulting solid precipitate, wash the filter cake with a small amount of the chilled solvent, and dry the product under vacuum to yield this compound as a white to off-white solid.[1][6]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the product is soluble when hot but sparingly soluble when cold. Isopropyl alcohol (IPA) or ethanol are common choices.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask further in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Stabilizing 2-(Chloromethyl)-4-methoxypyridine Hydrochloride in Reaction Environments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) such as omeprazole and rabeprazole.[1][2] Its utility is derived from the highly reactive 2-(chloromethyl) group, which serves as a potent electrophile for coupling with various nucleophiles. However, this same reactivity renders the molecule susceptible to decomposition under common reaction conditions, leading to yield loss, impurity formation, and complex purification challenges.

This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. Structured as a series of frequently asked questions and troubleshooting scenarios, it offers field-proven strategies and detailed protocols to mitigate degradation and ensure reproducible, high-purity outcomes in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to decomposition?

The primary site of instability is the C-Cl bond in the chloromethyl group. This group is analogous to a benzylic chloride, making it highly susceptible to nucleophilic substitution (SN1 and SN2) and elimination reactions. The pyridine ring's nitrogen atom can also participate in or influence side reactions. The hydrochloride salt form generally enhances stability for storage, but the free base, often generated in situ during a reaction, can be less stable.

Q2: What are the most common decomposition pathways observed during reactions?

There are three primary degradation routes that researchers encounter:

  • Hydrolysis: The most common pathway, where trace amounts of water react with the chloromethyl group to form the corresponding, and often unreactive, 2-(hydroxymethyl)-4-methoxypyridine. This is a significant source of yield loss.

  • Polymerization: Under certain conditions, particularly with strong bases or elevated temperatures, the molecule can self-react, leading to the formation of intractable polymeric tars.[3][4] These are often observed as brown or dark-colored, sticky residues that complicate product isolation.

  • Solvolysis/Side-reaction with Nucleophiles: Protic or nucleophilic solvents (e.g., methanol, ethanol) can compete with the desired nucleophile, leading to the formation of ether byproducts. Similarly, if the reaction conditions are not optimized, the reagent can react with the base or other nucleophilic species present in the mixture.

DecompositionPathways main 2-(Chloromethyl)-4-methoxypyridine HCl hydrolysis 2-(Hydroxymethyl)-4-methoxypyridine (Hydrolysis Product) main->hydrolysis H₂O polymer Polymeric Impurities (Tars) main->polymer Excess Base / Heat solvolysis Solvent Adducts / Byproducts (e.g., Ether formation) main->solvolysis Nucleophilic Solvent (e.g., ROH)

Caption: Primary decomposition pathways for 2-(Chloromethyl)-4-methoxypyridine HCl.

Q3: How critical are storage and handling procedures for maintaining reagent integrity?

Extremely critical. The compound's hygroscopic nature and thermal sensitivity demand stringent handling.[5]

  • Storage: Always store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[6][7] A refrigerator (2-8°C) is recommended for long-term storage.[8]

  • Handling: When weighing and dispensing the reagent, minimize its exposure to atmospheric moisture. Use a glove box or nitrogen blanket if possible. Always use dry glassware and equipment.

Q4: What are the most important reaction parameters to control?

Successful use of this reagent hinges on the meticulous control of four key parameters: Moisture , Solvent Choice , Temperature , and Basicity (pH) . Failing to control any one of these can lead to significant decomposition.

Troubleshooting Guide & Optimization Strategies

This section addresses common problems encountered during reactions involving this compound.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Reagent decomposition via hydrolysis before or during the reaction.• Ensure all solvents are anhydrous and reagents are dry.• Run the reaction under a strict inert atmosphere (N₂ or Argon).• Verify the purity of the starting material before use.
Formation of Brown/Black Tarry Substance Polymerization of the reagent.[3][4]• Lower the reaction temperature significantly (consider starting at 0°C or below).• Use a more dilute reaction mixture.• Add the base and/or the chloromethylpyridine reagent slowly and portion-wise to avoid localized high concentrations.
TLC/HPLC shows a polar byproduct matching the hydrolyzed starting material. Presence of water in the reaction.• Dry solvents using appropriate methods (e.g., molecular sieves, distillation).• Use freshly opened bottles of anhydrous solvents.• Ensure the nucleophile and base are also anhydrous.
Product is contaminated with colored impurities. Degradation products, possibly from minor polymerization or side reactions.• Consider a purification step involving activated charcoal treatment during workup or recrystallization.[3]• Wash the crude product with a non-polar solvent mixture (e.g., acetone/petroleum ether) to remove impurities.[3][4]
Reaction is inconsistent between batches. Variability in reagent quality or reaction setup.• Standardize the entire workflow: use the same grade of solvents, control addition rates and times, and rigorously maintain an inert atmosphere.• Consider an in situ generation and reaction approach to avoid isolating the sensitive intermediate.[9]

Experimental Protocols for Minimizing Decomposition

Protocol 1: Recommended Workflow for a Standard Nucleophilic Substitution Reaction

This protocol outlines a generalized procedure for reacting this compound with a generic nucleophile (Nu-H), such as a thiol or an amine.

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase p1 1. Oven-dry all glassware and cool under vacuum or N₂ p2 2. Assemble reaction under positive N₂ pressure p1->p2 r1 3. Charge anhydrous aprotic solvent (e.g., DCM, Toluene, THF) r2 4. Add nucleophile (Nu-H) and stir to dissolve r1->r2 r3 5. Cool mixture to 0-5 °C (ice bath) r2->r3 r4 6. SLOWLY add anhydrous base (e.g., Triethylamine, NaH) r3->r4 r5 7. SLOWLY add solution of 2-(Chloromethyl)-4-methoxypyridine HCl r4->r5 r6 8. Monitor reaction by TLC/HPLC while maintaining temperature r5->r6

References

Technical Support Center: Improving the Selectivity of Chlorination in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine chlorination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively introducing chlorine atoms onto the pyridine ring. We will address common experimental challenges through a detailed troubleshooting guide and a frequently asked questions (FAQs) section, providing not just solutions, but the underlying scientific principles to empower your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Issue 1: Poor Regioselectivity in Chlorination of Pyridine-N-Oxide

Question: I am attempting to synthesize 2-chloropyridine from pyridine-N-oxide using phosphorus oxychloride (POCl₃), but my product is a mixture of 2-chloro and 4-chloropyridine. How can I improve the selectivity for the 2-position?

Probable Causes: The reaction of pyridine-N-oxide with chlorinating agents like POCl₃ or sulfuryl chloride (SO₂Cl₂) proceeds through a mechanism that activates both the C2 (ortho) and C4 (para) positions for nucleophilic attack by a chloride ion.[1] Without careful control of the reaction conditions, this dual reactivity naturally leads to the formation of an isomeric mixture, often in a roughly 7:3 ratio of 2-chloro to 4-chloropyridine.[1] The key to selectivity lies in modulating the reactivity of the intermediate species.

Solutions & Scientific Rationale:

  • Introduce a Stoichiometric Amount of Base: The most effective method for achieving high C2 selectivity is the addition of a stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N) or 2,6-lutidine.[1][2]

    • Rationale: The base plays a crucial role in the reaction mechanism. It is believed that the chlorinating agent (e.g., POCl₃) first coordinates to the N-oxide oxygen. The base then facilitates the subsequent steps, favoring a transition state that leads to the 2-chloro product. This approach minimizes the formation of the competing 4-chloro isomer. By using triethylamine with POCl₃, a regiospecific chlorination can be achieved, yielding 2-chloropyridine in over 90% yield with >99% selectivity.[1][3]

  • Optimize the Chlorinating Agent and Solvent: While POCl₃ is highly effective with a base, other reagents can be used, although they may offer lower selectivity. The choice of solvent is also critical.

    • Rationale: Different chlorinating agents (e.g., SO₂Cl₂, p-toluenesulfonyl chloride) exhibit varying reactivities and steric profiles, which influences the product ratio.[1] Dichloromethane is often an excellent solvent choice as it is relatively inert and provides good solubility for the reactants and intermediates.[2]

Experimental Protocol: Highly Selective Synthesis of 2-Chloropyridine [1]
  • To a stirred solution of pyridine-N-oxide (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, add phosphorus oxychloride (1.2 eq) dropwise at 0-10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, carefully quench the reaction with ice water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Analyze the crude product by GC or ¹H NMR to confirm the isomeric ratio and purity. The product is often pure enough for subsequent steps without further purification.

Issue 2: Low Yield and Tar Formation in Direct High-Temperature Chlorination

Question: I am performing a gas-phase chlorination of pyridine at high temperatures (>300 °C) and observing very low yields of my desired monochlorinated product, along with significant tar formation that is clogging my reactor. What is causing this and how can I fix it?

Probable Causes: Direct chlorination of the electron-deficient pyridine ring requires harsh conditions, typically high temperatures, to proceed via a free-radical or electrophilic substitution mechanism.[4][5] These high-energy conditions, however, also promote undesirable side reactions.

  • Poor Selectivity: High temperatures provide enough energy to overcome the activation barriers for chlorination at multiple positions, leading to a mixture of isomers and polychlorinated species.[6]

  • Tar Formation: Pyridine and its chlorinated derivatives can undergo polymerization and decomposition at elevated temperatures, resulting in the formation of intractable tars that reduce yield and cause equipment fouling.[6]

Solutions & Scientific Rationale:

  • Implement a Two-Stage Temperature Profile: Instead of a uniformly high temperature, a process involving a very high-temperature "hot spot" followed by a cooler secondary reaction zone can surprisingly increase selectivity and reduce tarring.[6]

    • Rationale: It is proposed that the initial hot spot (350–500 °C) is crucial for initiating the reaction by generating chlorine radicals. The subsequent, cooler zone (below 340 °C) allows the propagation steps to occur more selectively, favoring the formation of the desired product (e.g., 2-chloropyridine) over tars and polychlorinated byproducts.[6]

  • Use an Inert Diluent Gas: Introducing an inert gas like nitrogen or argon into the feed stream can help control the reaction.

    • Rationale: The diluent gas reduces the partial pressure of the reactants, which can suppress intermolecular side reactions that lead to tar formation. It also helps to control the reactor temperature and residence time more effectively.[6]

  • Optimize Molar Ratios: The molar ratio of chlorine to pyridine is a critical parameter.

    • Rationale: For monochlorination, using a molar ratio of chlorine to pyridine between 0.2 and 2.0 is advantageous.[6] A large excess of chlorine will inevitably lead to the formation of di-, tri-, and even pentachloropyridine.[7][8]

Troubleshooting Workflow: Gas-Phase Chlorination

G start Low Yield / Tar Formation q1 Is reactor temperature uniform and >350°C? start->q1 a1_yes Implement Two-Stage Reactor: - Zone 1 (Hot Spot): 350-500°C - Zone 2 (Reaction): 200-340°C q1->a1_yes Yes q2 Is Cl2:Pyridine ratio > 2:1? q1->q2 No a1_yes->q2 a2_yes Reduce Cl2:Pyridine molar ratio to 0.2-2.0 for monochlorination. q2->a2_yes Yes q3 Are you running the reaction neat? q2->q3 No a2_yes->q3 a3_yes Introduce an inert diluent gas (e.g., N2, Ar). q3->a3_yes Yes end_node Improved Selectivity & Yield q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for gas-phase chlorination.

Issue 3: Inability to Synthesize 3-Chloropyridine

Question: My attempts at direct chlorination of pyridine are not yielding 3-chloropyridine efficiently. What are more reliable methods to synthesize this isomer?

Probable Causes: While direct electrophilic substitution on pyridine favors the 3-position, the reaction is inherently sluggish due to the electron-deactivated nature of the ring, requiring harsh conditions that lead to low yields.[4][9] Alternative, more selective strategies are often required for a practical synthesis.

Solutions & Scientific Rationale:

  • Hydrogenation of Polychlorinated Pyridines: A robust method involves the selective removal of chlorine atoms from a more substituted precursor.

    • Method: Start with 2,6-dichloropyridine, chlorinate it to form 2,3,6-trichloropyridine, and then perform a catalytic hydrogenation. The chlorine atoms at the 2 and 6 positions are more labile and can be selectively removed, leaving the desired 3-chloropyridine.[10]

    • Rationale: This multi-step but reliable route leverages the differential reactivity of the C-Cl bonds at different positions on the pyridine ring.

  • Ciamician–Dennstedt Rearrangement: This classic reaction provides a route from a five-membered ring precursor.

    • Method: The gas-phase pyrolysis of a mixture of pyrrole and chloroform at high temperatures (e.g., 550 °C) can produce 3-chloropyridine, with 2-chloropyridine as a minor byproduct.[11][12]

    • Rationale: The reaction proceeds through the in-situ generation of dichlorocarbene, which adds to the pyrrole ring to form a dichlorocyclopropane intermediate. This intermediate then undergoes a ring expansion to yield the chloropyridine product.[13] While yields may be moderate (25-33%), it is a viable, alternative approach.[11]

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic chlorination of pyridine so difficult compared to benzene? A1: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect and deactivates the entire ring towards attack by electrophiles (like Cl⁺).[4][9] Furthermore, under acidic conditions often used for chlorination (e.g., with a Lewis acid like AlCl₃), the nitrogen atom is protonated, forming a pyridinium ion. This places a formal positive charge on the ring system, making it extremely resistant to attack by an incoming electrophile.[5]

Q2: What is the mechanistic basis for the C2/C4 directing effect of the N-oxide group? A2: The oxygen atom in pyridine-N-oxide is electron-donating via resonance. It can donate a lone pair of electrons into the aromatic system, creating resonance structures with a negative charge localized specifically at the C2 and C4 positions. This significantly increases the electron density at these positions, making them the primary sites for attack by electrophiles.[14][15]

Mechanism: Activation of Pyridine via N-Oxidation

Caption: N-Oxidation activates the pyridine ring for electrophilic attack.

Q3: Aside from the N-oxide route, are there other modern strategies for selective chlorination? A3: Yes, a notable modern approach involves using specially designed phosphine reagents. This two-step strategy first installs a heterocyclic phosphine at the 4-position of the pyridine as a phosphonium salt. This group acts as an excellent leaving group and is subsequently displaced by a halide nucleophile (e.g., from LiCl) in an SₙAr-type reaction. This method is particularly valuable for the late-stage halogenation of complex molecules and pharmaceuticals where harsh conditions are not tolerated.[16]

Q4: What are the key safety considerations when performing chlorination reactions? A4:

  • Reagents: Chlorine gas (Cl₂) is highly toxic and corrosive and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chlorinating agents like POCl₃ and SO₂Cl₂ are corrosive and react violently with water.

  • Solvents: Many traditional chlorination reactions used chlorinated solvents like carbon tetrachloride (CCl₄), which is now recognized as a potent carcinogen and is largely avoided. Safer alternatives like dichloromethane or non-chlorinated solvents should be used when possible.[17]

  • Exotherms: Chlorination reactions can be highly exothermic. Reactions should be cooled in an ice bath during the addition of reagents, and the temperature should be carefully monitored. For larger-scale reactions, a process safety assessment is critical to understand and control the thermal hazards.[18]

Summary of Selective Chlorination Strategies
Target IsomerStrategyKey ReagentsTypical ConditionsAdvantagesCommon Issues
2-Chloropyridine N-Oxide ActivationPyridine-N-Oxide, POCl₃, Et₃N0 °C to RT, CH₂Cl₂High yield (>90%), excellent selectivity (>99%)[1]Requires pre-oxidation step.
3-Chloropyridine Hydrogenation2,3,6-Trichloropyridine, H₂, Catalyst (e.g., Pd/C)VariesReliable and selective routeMulti-step synthesis.[10]
4-Chloropyridine N-Oxide Activation (No Base)Pyridine-N-Oxide, POCl₃ or SO₂Cl₂Elevated temp.Can be isolated from 2-chloro isomerOften produced as a mixture.[1]
Polychlorinated Gas-Phase ChlorinationPyridine, Cl₂, Catalyst (optional)250-500 °CContinuous process, suitable for bulkTar formation, low selectivity without optimization.[6]

References

Technical Support Center: Purification of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Chloromethyl)-4-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common challenges in obtaining this critical intermediate at your desired purity.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API). This guide provides practical, field-tested advice to help you diagnose and resolve purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities can originate from starting materials, side-reactions during the synthesis, or degradation. Common species to look out for include:

  • Unreacted Starting Material: The corresponding 2-hydroxymethyl-4-methoxypyridine or 2-methyl-4-methoxypyridine-N-oxide are frequent impurities if the chlorination or rearrangement reaction is incomplete.

  • Over-chlorinated Species: Dichlorinated pyridine derivatives can form if the reaction conditions are too harsh.

  • Polymeric Byproducts: Pyridine derivatives, especially reactive ones like chloromethylpyridines, can be prone to polymerization, leading to colored, tar-like impurities.[1]

  • Hydrolysis Product: The chloromethyl group can hydrolyze back to the hydroxymethyl group if exposed to water for prolonged periods, especially at elevated temperatures.

  • Residual Solvents: Solvents used in the reaction or initial work-up can become trapped in the crystalline solid.[1]

Q2: What is a good initial strategy for purifying the crude product?

A2: A solvent wash (or slurry) is an excellent first step to remove more soluble impurities from your crude solid. The key is to choose a solvent in which your desired product has low solubility, while the impurities are more soluble. For closely related compounds, mixtures of a moderately polar solvent and a non-polar solvent, such as acetone and petroleum ether, have proven effective.[1][2] Toluene has also been used successfully as a wash solvent.[2]

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A multi-pronged approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your compound and identifying the relative amounts of different impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to qualitatively monitor the progress of your purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your desired product and identifying any residual starting materials or byproducts with distinct proton signals.

  • Mass Spectrometry (MS): MS can help in identifying the molecular weights of unknown impurities.

Troubleshooting Guides

Solvent Wash/Slurry

This section provides solutions to common problems encountered during the initial purification by solvent washing.

Problem Potential Cause(s) Proposed Solution(s)
Low Purity After Washing The solvent system is not selective enough. The product is too soluble in the chosen solvent.- Optimize the solvent system: Experiment with different solvent ratios (e.g., varying the acetone/petroleum ether ratio) or try a sequence of washes with solvents of increasing polarity.[1] - Lower the temperature: Perform the wash at a reduced temperature (e.g., 0-5 °C) to minimize the loss of your product.
Product is still colored (e.g., yellow, brown) Colored polymeric impurities are not being effectively removed by the wash.- Consider a recrystallization: This is often more effective at removing colored impurities than a simple wash. - Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
Significant Product Loss The product has significant solubility in the wash solvent.- Use a more non-polar solvent system. - Reduce the volume of solvent used and the duration of the wash. - Ensure the wash is performed at a low temperature.
Recrystallization

Recrystallization is a powerful technique for achieving high purity. However, finding the right conditions can be challenging.

Problem Potential Cause(s) Proposed Solution(s)
Product "Oils Out" Instead of Crystallizing The solvent is too good, and the product is too soluble even at low temperatures. The presence of impurities is inhibiting crystallization. The cooling rate is too fast.- Change the solvent system: Try a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (e.g., isopropanol, ethanol) and slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, hexane) until the solution becomes slightly turbid. Then, cool slowly.[1] - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure product if available.[1] - Slow down the cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
No Crystals Form Upon Cooling The solution is not saturated. The chosen solvent is not appropriate.- Concentrate the solution: Gently evaporate some of the solvent to increase the concentration of your product. - Try a different solvent: The product may be too soluble in the current solvent at all temperatures. Refer to solvent selection guides for alternatives.
Poor Recovery of Crystals The product is still quite soluble in the mother liquor even at low temperatures. Not enough time was allowed for crystallization.- Cool for a longer period: Ensure the flask has had adequate time in an ice bath to maximize crystal formation. - Modify the solvent system: The addition of an anti-solvent can help to crash out more of your product. - Minimize washes: When washing the filtered crystals, use a minimal amount of the cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification by Solvent Wash

This protocol is a general guideline and should be optimized for your specific crude product.

  • Preparation: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: Add a pre-chilled solvent mixture (e.g., acetone:petroleum ether 2:1 v/v) to the flask. Use enough solvent to create a stirrable slurry.[2]

  • Slurrying: Stir the slurry vigorously at a controlled low temperature (e.g., 0-5 °C) for 30-60 minutes.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold. Isopropanol/diethyl ether is a common combination for hydrochloride salts.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot primary solvent (e.g., isopropanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise until the solution becomes turbid, then allow it to cool.

  • Cooling: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[1]

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product Wash Solvent Wash Crude->Wash Initial Cleanup HPLC HPLC/TLC/NMR Wash->HPLC Check Purity Recrystal Recrystallization Recrystal->HPLC Re-check Purity HPLC->Recrystal Purity Not OK Pure Pure Product HPLC->Pure Purity OK

Caption: A typical workflow for the purification and analysis of this compound.

Logical Decision Making in Troubleshooting

Troubleshooting Start Crude Product Wash Solvent Wash Start->Wash Analyze1 Analyze Purity (HPLC) Wash->Analyze1 Recrystallize Recrystallize Analyze1->Recrystallize Purity < 99% PureProduct Pure Product Analyze1->PureProduct Purity > 99% Analyze2 Analyze Purity (HPLC) Recrystallize->Analyze2 Analyze2->PureProduct Purity > 99% Troubleshoot Further Troubleshooting Analyze2->Troubleshoot Purity < 99%

Caption: A decision tree for the purification of this compound.

References

Technical Support Center: Managing Temperature Control in 2-(Chloromethyl)-4-methoxypyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-(Chloromethyl)-4-methoxypyridine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical aspect of temperature control for reactions involving this compound. The inherent reactivity of this key intermediate, particularly during its synthesis, necessitates a robust understanding of its thermal properties to ensure safety, scalability, and reproducibility.

This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system of checks and balances for your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal characteristics and safe handling of this compound.

Q1: What are the primary thermal hazards associated with reactions involving this compound?

A1: The primary thermal hazard is the significant exothermic potential during its synthesis, typically through the chlorination of the corresponding 2-hydroxymethyl pyridine precursor using reagents like thionyl chloride or sulfuryl chloride.[1][2] This reaction can release a substantial amount of heat, which, if not properly controlled, can lead to a rapid temperature and pressure increase, known as a thermal runaway. Furthermore, the compound itself can undergo thermal decomposition at elevated temperatures, releasing irritating and toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride.[3][4]

Q2: How does the scale of the reaction impact temperature control strategies?

A2: Scaling up a reaction changes the surface-area-to-volume ratio. Small-scale reactions in a lab flask have a large surface area relative to their volume, allowing for efficient heat dissipation to the surroundings. As the reaction is scaled up to larger reactors, the volume increases cubically while the surface area for heat exchange only increases squarely. This diminished capacity for heat removal means that an exotherm that was easily managed in the lab can become a serious runaway risk on a larger scale. Therefore, a thorough thermal hazard assessment, including reaction calorimetry, is essential before any scale-up.[5]

Q3: What is the role of the solvent in managing reaction exotherms?

A3: The solvent plays a crucial role in thermal management for several reasons:

  • Heat Sink: The solvent mass acts as a heat sink, absorbing the energy released by the reaction and mitigating rapid temperature spikes.[6]

  • Boiling Point: A solvent with a suitable boiling point can provide passive cooling through reflux, acting as an upper limit for the reaction temperature.

  • Physical Properties: The heat capacity and thermal conductivity of the solvent dictate how effectively it can absorb and transfer heat.

  • Reaction Kinetics: The choice of solvent can significantly influence reaction rates and pathways, which in turn affects the rate of heat generation.[7][8] Dichloromethane and toluene are commonly used in the synthesis of this compound.[1][9]

Q4: What are the early warning signs of a developing thermal runaway?

A4: Early warning signs include:

  • A reaction temperature that continues to rise even after cooling has been applied or the addition of a reagent has been stopped.

  • A rate of temperature increase that is faster than predicted or observed in previous small-scale experiments.

  • A noticeable increase in the pressure of a closed reactor system.

  • An unexpected change in the color or viscosity of the reaction mixture, or vigorous off-gassing.

Q5: How should this compound be stored to ensure stability?

A5: It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[10][11] The compound is known to be hygroscopic (absorbs moisture from the air), which can affect its stability and reactivity in subsequent reactions.[11][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for highly sensitive applications.[12] It should be stored away from incompatible materials such as strong oxidizing agents.[4][13]

Troubleshooting Guide: Temperature Control Issues

This guide provides a systematic approach to diagnosing and resolving common temperature control problems during your experiments.

Issue 1: An unexpectedly rapid temperature increase is observed during reagent addition.

  • Possible Causes:

    • Reagent Addition Rate is Too High: The rate of heat generation is exceeding the system's cooling capacity.

    • Insufficient Cooling: The cooling bath temperature is too high, the coolant flow rate is too low, or the heat transfer across the reactor wall is poor.

    • Incorrect Reactant Concentration: Higher-than-planned concentrations will lead to a faster reaction rate and greater heat output.

    • Inadequate Stirring: Poor mixing can lead to localized pockets of high reactant concentration, causing rapid, localized exotherms.

  • Immediate Corrective Actions:

    • STOP REAGENT ADDITION IMMEDIATELY.

    • Apply maximum cooling to the reactor (e.g., lower the cooling bath temperature).

    • If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture and increase the thermal mass.

    • Ensure the stirring is vigorous enough to provide adequate mixing.

Issue 2: The reaction fails to reach the target temperature or appears sluggish.

  • Possible Causes:

    • Poor Reagent Quality: One of the starting materials or the chlorinating agent may be degraded or of low purity.

    • Insufficient Mixing: Inadequate agitation may prevent the reactants from interacting effectively, especially in heterogeneous mixtures.

    • Incorrect Stoichiometry: An error in weighing or charging reagents can lead to a slower-than-expected reaction.

  • Solutions:

    • Verify the purity and activity of all reagents.

    • Increase the stirring rate and ensure the agitator is properly positioned to create a good vortex for mixing.

    • Carefully re-check all calculations and measurements for reagent stoichiometry.

Issue 3: Localized "hot spots" are observed or suspected within the reactor.

  • Possible Causes:

    • Poor Agitation: This is the most common cause, leading to non-uniform temperature distribution.

    • High Viscosity: As the reaction proceeds, the mixture may become too thick for the stirrer to mix effectively.

    • Precipitation of Solids: If a solid reagent or product precipitates, it can create an insulating layer or localized reaction zones.

  • Solutions:

    • Improve agitation by increasing the stirrer speed or using a more appropriate stirrer design (e.g., an anchor or turbine stirrer for larger vessels).

    • Consider a different solvent or a higher solvent-to-reactant ratio to reduce viscosity.[6]

    • If a solid is being added, use portion-wise addition or dissolve it in a suitable solvent and add it as a solution to improve dispersion.

Data Presentation & Key Parameters
Table 1: Physicochemical & Thermal Properties
CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Thermal Hazards
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl86604-75-3222.11128-131[2][14]Decomposes on heating to release HCl, NOx, COx.[3][4]
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine86604-78-6181.22N/APrecursor for exothermic chlorination.
Thionyl Chloride (SOCl₂)7719-09-7118.97-104.5Reacts violently with water. Exothermic reaction with pyridine derivatives.[15]
Sulfuryl Chloride (SO₂Cl₂)7791-25-5134.97-54.1Reacts violently with water. Used for chlorination.[1]
Table 2: Properties of Common Solvents for Thermal Management
SolventBoiling Point (°C)Heat Capacity (J/g·K)Density (g/mL)Notes
Dichloromethane (DCM)39.61.211.33Common solvent for chlorination; low boiling point can help limit max temperature but requires efficient condensation.[1][16]
Toluene110.61.690.87Higher boiling point allows for a wider operating temperature range.[9]
Acetone562.160.79Often used for precipitation/crystallization of the final product.[1]
Acetonitrile81.62.230.79Polar aprotic solvent; its effect on reaction kinetics should be evaluated.[6]
Experimental Protocols & Workflows
Protocol: Small-Scale Reaction Calorimetry Study

This protocol outlines a basic procedure for determining the heat of reaction and heat release rate using a reaction calorimeter (e.g., Mettler-Toledo RC1e) to ensure safe scale-up.[5]

  • System Setup & Calibration:

    • Assemble the reactor system according to the manufacturer's instructions.

    • Perform a calibration of the heat flow sensor using a known electrical heat source to ensure accurate measurements.

  • Charge Initial Reagents:

    • Charge the reactor with the starting material (e.g., 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine) and the chosen solvent (e.g., dichloromethane).[1]

    • Establish thermal equilibrium by stirring the mixture at the desired initial reaction temperature (e.g., 0-5 °C for ice bath conditions).[1]

  • Controlled Reagent Addition:

    • Prepare the chlorinating agent (e.g., thionyl chloride) in a dosing vessel.

    • Begin adding the chlorinating agent at a slow, constant, and pre-calculated rate.

    • Continuously record the reactor temperature (Tr) and the jacket temperature (Tj). The calorimeter software will calculate the real-time heat flow (Qr).

  • Data Analysis:

    • Integrate the heat flow curve over the duration of the addition to determine the total heat of reaction (ΔHr).

    • Analyze the peak heat flow to understand the maximum rate of heat release. This data is critical for sizing the cooling systems of larger reactors.

    • Calculate the adiabatic temperature rise (ΔT_ad) to assess the worst-case scenario in the event of a cooling failure.[17]

Mandatory Visualizations

The following diagrams illustrate key decision-making and assessment workflows for managing thermal safety.

G start Unexpected Rapid Temperature Rise stop_add IMMEDIATELY Stop Reagent Addition start->stop_add max_cool Apply Maximum Available Cooling stop_add->max_cool assess_stir Assess Agitation: Is Mixing Adequate? max_cool->assess_stir increase_stir Increase Stirrer Speed assess_stir->increase_stir No dilute Consider Emergency Quench or Dilution with Cold Solvent assess_stir->dilute Yes increase_stir->dilute analyze Post-Incident Analysis: - Concentration Check - Cooling System Check - Kinetic Review dilute->analyze

Caption: Troubleshooting workflow for an unexpected exotherm.

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Risk Assessment cluster_3 Phase 4: Scale-Up Decision lit_review Literature Review & MSDS Analysis initial_haz Identify Potential Thermal Hazards lit_review->initial_haz dsc DSC/TGA Screening for Decomposition Temperature initial_haz->dsc rc1 Reaction Calorimetry (RC1) to Determine ΔHr & Qr dsc->rc1 calc_mtsr Calculate MTSR (Max Temp of Synthesis Reaction) rc1->calc_mtsr stoessel Determine Stoessel Criticality Class calc_mtsr->stoessel define_sop Define Safe Operating Procedures (SOPs) stoessel->define_sop pilot_run Proceed to Pilot Scale with Controls define_sop->pilot_run Risk Acceptable no_go Redesign Process/ Improve Controls define_sop->no_go Risk Unacceptable

Caption: Workflow for a comprehensive thermal hazard assessment.

References

Technical Support Center: Solvent Selection for Optimizing 2-(Chloromethyl)-4-methoxypyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving 2-(chloromethyl)-4-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of solvent selection in ensuring the success of your synthetic routes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Troubleshooting Guide: Common Issues in Solvent Selection

This section addresses specific experimental challenges, their probable causes related to the reaction solvent, and provides actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is well below expectations.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Poor Solubility of Starting Material This compound is a salt, and its solubility can be limited in purely nonpolar solvents, preventing it from effectively participating in the reaction.Select a more polar solvent or a solvent mixture. For instance, if you are using toluene, consider adding a co-solvent like DMF or acetonitrile to improve the solubility of the hydrochloride salt.
Solvent-Induced Nucleophile Deactivation Protic solvents (e.g., methanol, ethanol, water) can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that significantly reduces their reactivity and slows down or prevents SN2 reactions.[1][2]Switch to a polar aprotic solvent. These solvents solvate the cation but leave the nucleophile "naked" and highly reactive.[1][2][3] Excellent choices include DMF, DMSO, acetonitrile, and acetone.[1]
Inappropriate Solvent Polarity for Transition State The transition state of an SN2 reaction is often less charged and more diffuse than the ground state reactants (nucleophile). A solvent that over-stabilizes the nucleophile can increase the activation energy of the reaction.Optimize the solvent polarity. A systematic screening of solvents with varying dielectric constants (e.g., THF, acetone, acetonitrile, DMF) can help identify the optimal medium for your specific nucleophile-substrate combination.
Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the desired product due to closely related impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Solvent Acting as a Nucleophile Solvents like alcohols (methanol, ethanol) can compete with the intended nucleophile, leading to the formation of ether byproducts. Pyridine, while polar aprotic, can also act as a nucleophile.[4]Choose a non-nucleophilic solvent. If a protic solvent is necessary for other reasons (e.g., solubility of a reagent), consider using a more sterically hindered alcohol like tert-butanol, which is less likely to participate in the reaction.[5]
Elimination (E2) Side Reactions If the nucleophile is also a strong base, it can promote the elimination of HCl to form a pyridine-derived methylene intermediate, which can then polymerize or react further. This is more prevalent in nonpolar solvents that favor ion pairing.Use a more polar solvent to disfavor the E2 pathway. Additionally, ensure the use of a non-nucleophilic base if proton scavenging is required, or use a milder base.
Polymerization Pyridine derivatives can sometimes polymerize under certain conditions.[6] This can be initiated by trace impurities or unfavorable reaction conditions.Ensure all reagents and solvents are pure and dry. Running the reaction at a lower temperature may also help to minimize polymerization.
Issue 3: Product is Difficult to Isolate or Purify

Symptoms:

  • The product "oils out" during workup or crystallization instead of forming a solid.[6]

  • The product is difficult to separate from the reaction solvent.

  • The final product contains residual solvent.[6]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
High Boiling Point Solvent Solvents like DMF and DMSO have high boiling points and can be challenging to remove completely under reduced pressure, leading to contamination of the final product.If possible, opt for a lower-boiling point solvent like acetonitrile or acetone. If a high-boiling solvent is necessary, consider techniques like azeotropic removal with a solvent like toluene or lyophilization.
Product is Highly Soluble in the Reaction Solvent If the product has high solubility in the chosen solvent, it can lead to low recovery during precipitation or crystallization.Select a solvent in which the starting materials are soluble, but the product is sparingly soluble at lower temperatures. This allows for direct crystallization or precipitation of the product from the reaction mixture upon cooling.
Unfavorable Crystallization Medium The reaction solvent may not be the ideal medium for obtaining a crystalline product.After the reaction is complete, perform a solvent swap. Remove the reaction solvent under reduced pressure and redissolve the crude product in a suitable crystallization solvent or solvent system (e.g., ethanol/ether, acetone/petroleum ether).[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for SN2 reactions with this compound?

For nucleophilic substitution (SN2) reactions, polar aprotic solvents are generally the most effective.[1] They can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1][2] Good starting points for optimization are:

  • Acetonitrile (CH₃CN): Excellent for many SN2 reactions, relatively low boiling point.

  • N,N-Dimethylformamide (DMF): A highly polar solvent that can dissolve a wide range of substrates.

  • Dimethyl sulfoxide (DMSO): A very polar solvent, useful for particularly challenging reactions, but can be difficult to remove.

  • Acetone: A less polar option that can also be effective and is easily removed.

Q2: Can I use a protic solvent like ethanol or methanol?

While possible, it is generally not recommended for SN2 reactions. Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the reaction rate.[1] If a protic solvent is unavoidable due to the solubility of other reagents, be aware that longer reaction times or higher temperatures may be necessary.

Q3: My nucleophile is not a salt. Do I still need a polar aprotic solvent?

Yes, the principles still apply. Even with neutral nucleophiles like amines, polar aprotic solvents are often preferred. They can help to stabilize the charged transition state of the SN2 reaction more effectively than nonpolar solvents.

Q4: How does the hydrochloride salt affect my solvent choice?

The hydrochloride salt form of 2-(chloromethyl)-4-methoxypyridine makes it more polar and often more crystalline than the free base. This generally means that more polar solvents will be required to achieve good solubility. In some cases, a base (e.g., K₂CO₃, Et₃N) is added to the reaction mixture to generate the free base in situ. The choice and solubility of this base will also influence the optimal solvent.

Q5: I am seeing decomposition of my starting material. Could the solvent be the cause?

While the starting material is generally stable, certain solvents under specific conditions could contribute to degradation. For example, in the presence of water or other nucleophilic solvents, hydrolysis of the chloromethyl group can occur, especially at elevated temperatures. It is always recommended to use anhydrous solvents when possible.

Section 3: Experimental Protocols & Visual Guides

General Protocol for Nucleophilic Substitution

This is a generalized protocol and should be optimized for your specific nucleophile.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., acetonitrile, to make a 0.2 M solution).

  • Addition of Base (if necessary): If your reaction requires the free base, add a suitable anhydrous base (e.g., potassium carbonate, 1.5 eq). Stir the suspension for 15-30 minutes at room temperature.

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The specific workup procedure will depend on the solvent and the properties of the product. A common procedure involves filtering off any inorganic salts, removing the solvent under reduced pressure, and then purifying the crude product.

  • Purification: The crude product can be purified by techniques such as column chromatography, recrystallization, or distillation.

Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a solvent for your reaction.

Solvent_Selection_Workflow Solvent Selection Workflow for 2-(Chloromethyl)-4-methoxypyridine HCl Reactions Start Define Reaction: Substrate, Nucleophile, Conditions Mechanism Reaction Type: Likely SN2 Start->Mechanism Solubility_Check Is Starting Material Soluble? Solvent_Screen Initial Solvent Screen: 1. Acetonitrile 2. DMF 3. Acetone Solubility_Check->Solvent_Screen Yes Troubleshoot Troubleshoot: Low Yield, Impurities, Isolation Issues Solubility_Check->Troubleshoot No Solvent_Class Choose Solvent Class: Polar Aprotic Mechanism->Solvent_Class Solvent_Class->Solubility_Check Run_Reaction Run Small-Scale Test Reactions Solvent_Screen->Run_Reaction Analysis Analyze Outcome: Yield, Purity, Side Products Run_Reaction->Analysis Optimize Optimize: Temperature, Concentration, Co-solvent Analysis->Optimize Promising Analysis->Troubleshoot Problematic Scale_Up Scale-Up Reaction Optimize->Scale_Up Troubleshoot->Start Re-evaluate Solvent_Effects Effect of Solvent on Nucleophile (Nu⁻) Reactivity cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ MeOH1 δ⁺H-OMe Nu_protic->MeOH1 H-Bond MeOH2 δ⁺H-OMe Nu_protic->MeOH2 H-Bond MeOH3 δ⁺H-OMe Nu_protic->MeOH3 H-Bond MeOH4 δ⁺H-OMe Nu_protic->MeOH4 H-Bond label_protic Result: Solvated ('Caged') Nucleophile LOW REACTIVITY Nu_aprotic Nu⁻ Cat_aprotic M⁺ DMF1 DMF Cat_aprotic->DMF1 Solvation DMF2 DMF Cat_aprotic->DMF2 Solvation DMF3 DMF Cat_aprotic->DMF3 Solvation label_aprotic Result: 'Naked' Nucleophile HIGH REACTIVITY

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches yielded more specific and useful information. I found an LC/MS/MS method for a structurally similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, which provides a good starting point for developing an HPLC method. This method uses a C18 column with an ammonium acetate buffer and acetonitrile as the mobile phase. This information is highly relevant for constructing the core HPLC methodology section.

I also found resources comparing HPLC with UPLC, which will be valuable for the "Comparison with Other Alternatives" section. These resources highlight the advantages of UPLC in terms of speed, resolution, and sensitivity. Additionally, I found information on ion chromatography for the analysis of hydrochloride salts, which presents another alternative analytical technique to discuss.

However, I still lack specific information on the potential impurities and degradation products of 2-(Chloromethyl)-4-methoxypyridine hydrochloride. This is a critical gap, as a robust purity analysis method needs to be able to separate the main compound from these impurities. Without this information, the "stability-indicating" aspect of the method cannot be fully addressed.

Therefore, my next step will be to focus on finding information about the synthesis of this compound and its potential side reactions or degradation pathways. This will help in postulating likely impurities. I will also search for any publicly available regulatory documents or pharmacopeial monographs for this compound or closely related structures that might list potential impurities.I have gathered significant information regarding the HPLC analysis of pyridine derivatives, particularly those structurally similar to this compound. I have a good starting point for a reversed-phase HPLC method, including a C18 column and a mobile phase consisting of a buffer (like ammonium acetate or phosphate) and an organic modifier (like acetonitrile). I also have information on UPLC and Ion Chromatography as alternative analytical techniques, allowing for a comparative discussion.

Crucially, the last search provided insights into the synthesis of the closely related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. This information is key to postulating potential process-related impurities. For instance, unreacted starting materials (like the corresponding pyridine-N-oxide), intermediates (like the 2-hydroxymethyl derivative), and byproducts from side reactions (e.g., over-chlorination or polymeric materials) are likely impurities. Furthermore, I can infer potential degradation products based on the known reactivity of similar compounds, such as hydrolysis of the chloromethyl group to a hydroxymethyl group.

I have also found information on regulatory guidelines (ICH Q3A/Q3B) for impurities in new drug substances and products, which will be essential for framing the discussion on method validation and setting specifications.

While a specific, validated HPLC method for the exact target compound is not available, I now have enough information to construct a comprehensive and scientifically sound comparison guide. I can propose a robust HPLC method based on established principles for similar molecules, discuss its validation in the context of ICH guidelines, compare it with other relevant techniques, and provide a scientifically reasoned discussion on potential impurities. Therefore, I have sufficient information to proceed with generating the full response without further searches.

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For researchers and drug development professionals, the rigorous analysis of compounds such as this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is of paramount importance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other analytical techniques, supported by experimental data and protocols.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a reactive intermediate, and its purity directly impacts the impurity profile of the final API. Even trace-level impurities can lead to the formation of undesired side products, potentially affecting the safety, stability, and therapeutic efficacy of the drug. Therefore, a robust, validated analytical method for purity determination is not just a regulatory requirement but a critical component of risk management in drug manufacturing.

Primary Analytical Technique: Stability-Indicating Reversed-Phase HPLC

For the comprehensive purity analysis of this compound, a stability-indicating reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard. The principle of this technique lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Development

The selection of chromatographic conditions is a meticulous process driven by the physicochemical properties of the analyte and its potential impurities.

  • Stationary Phase: A C18 (octadecylsilane) column is the preferred choice due to its hydrophobicity, which provides excellent retention and resolution for a wide range of organic molecules, including pyridine derivatives. The end-capping of the silica support is crucial to minimize peak tailing of the basic pyridine moiety.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is optimal.

    • Aqueous Buffer: A buffer such as ammonium acetate or potassium phosphate is essential to control the pH of the mobile phase. Maintaining a consistent pH is critical for the reproducible ionization of the pyridine ring and any acidic or basic impurities, thereby ensuring consistent retention times. A pH in the range of 3-6 is generally suitable for pyridine derivatives.

    • Organic Modifier: Acetonitrile is a common and effective organic modifier due to its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is gradually increased, allows for the separation of compounds with a wide range of polarities, from polar impurities that elute early to the more nonpolar parent compound and any hydrophobic impurities.

  • Detection: UV detection is ideal as the pyridine ring of this compound possesses a chromophore that absorbs UV light. A detection wavelength in the range of 220-280 nm typically provides good sensitivity. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: RP-HPLC Method

This protocol outlines a robust starting point for the purity analysis of this compound. Method optimization and validation are essential for implementation in a regulated environment.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve this compound in the diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (or a wavelength determined by the UV spectrum of the main peak).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

4. Data Analysis:

  • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Peak purity should be assessed using the PDA detector to ensure that the main peak is not co-eluting with any impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (0.5 mg/mL in Diluent) injection Inject 10 µL prep_standard->injection prep_sample Prepare Sample Solution (0.5 mg/mL in Diluent) prep_sample->injection hplc_system HPLC System (C18 Column, Gradient Elution) separation Chromatographic Separation hplc_system->separation injection->hplc_system detection PDA Detection (230 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the primary technique, other methods can provide complementary information or offer advantages in specific scenarios.

FeatureRP-HPLCUltra-Performance Liquid Chromatography (UPLC)Ion Chromatography (IC)Gas Chromatography (GC)
Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Separation of ions based on their interaction with a charged stationary phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.
Primary Use Purity determination, impurity profiling, and assay of the main compound.High-throughput screening, improved resolution of complex mixtures, and faster analysis times.[1][2]Quantification of the hydrochloride counter-ion and other inorganic impurities.[3]Analysis of volatile impurities and residual solvents.
Advantages Robust, reliable, widely available, and well-understood.Faster analysis, higher resolution, increased sensitivity, and reduced solvent consumption.[4][5]Direct and accurate quantification of ionic species.High sensitivity for volatile compounds.
Disadvantages Longer analysis times compared to UPLC, and may not resolve all critical pairs of impurities.Higher initial instrument cost and requires cleaner samples and solvents.Not suitable for the analysis of the main organic compound and its related organic impurities.Not suitable for non-volatile or thermally labile compounds like this compound.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This results in significantly higher efficiency, leading to:

  • Faster Run Times: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC.[6]

  • Improved Resolution: Sharper peaks allow for better separation of closely eluting impurities.[2]

  • Enhanced Sensitivity: The narrower peaks lead to a greater signal-to-noise ratio, improving the limits of detection and quantification for trace impurities.[6]

While UPLC offers significant performance advantages, the higher operating pressures necessitate specialized instrumentation, which represents a greater initial capital investment.[4]

Ion Chromatography (IC): Quantifying the Counter-Ion

As 2-(Chloromethyl)-4-methoxypyridine is supplied as a hydrochloride salt, it is crucial to confirm the content of the chloride counter-ion. Ion Chromatography is the ideal technique for this purpose. It uses an ion-exchange column to separate ionic species, which are then detected by a conductivity detector. This provides an accurate and direct measure of the chloride content, which is an important aspect of the overall purity and stoichiometry of the material.[3][7]

A Self-Validating System: Ensuring Trustworthiness in Purity Analysis

The described HPLC protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the analytical data. This is achieved through:

  • System Suitability Testing (SST): Before any sample analysis, a series of injections of a standard solution are performed to verify the performance of the chromatographic system. Key SST parameters include:

    • Tailing Factor: Ensures symmetrical peak shape.

    • Theoretical Plates: Measures column efficiency.

    • Repeatability: Assesses the precision of multiple injections.

  • Specificity and Stability-Indicating Nature: The method's ability to unequivocally assess the analyte in the presence of potential impurities and degradation products is crucial. This is demonstrated through forced degradation studies, where the sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light). The method must be able to separate the main peak from all degradation products, demonstrating its stability-indicating capability.

  • Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Key validation parameters include:

    • Accuracy: Closeness of the test results to the true value.

    • Precision: Degree of agreement among individual test results.

    • Linearity: Ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Quality Control Logic

QC_Logic start Purity Analysis of 2-(Chloromethyl)-4-methoxypyridine HCl sst System Suitability Test (SST) start->sst sst_pass SST Passed? sst->sst_pass analysis Inject Sample & Standard sst_pass->analysis Yes report_fail Report as Non-Compliant & Investigate sst_pass->report_fail No peak_purity Assess Peak Purity (PDA Detector) analysis->peak_purity purity_pass Peak is Pure? peak_purity->purity_pass quantification Quantify Impurities (Area %) purity_pass->quantification Yes purity_pass->report_fail No (Co-elution detected) specification Compare with Specification quantification->specification spec_pass Within Specification? specification->spec_pass report_pass Report as Compliant spec_pass->report_pass Yes spec_pass->report_fail No

Caption: Logical Flow of the Quality Control Process.

Potential Impurities in this compound

A thorough understanding of the synthetic route and potential degradation pathways is essential for developing a truly stability-indicating method. Potential impurities may include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors such as the corresponding pyridine-N-oxide.

    • Intermediates: For example, 2-hydroxymethyl-4-methoxypyridine from incomplete chlorination.

    • Byproducts: Over-chlorinated species or polymeric materials formed during the synthesis.

  • Degradation Products:

    • Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, which would yield 2-hydroxymethyl-4-methoxypyridine.

    • Oxidation Products: The pyridine ring can be oxidized, particularly under harsh conditions.

The developed HPLC method must be capable of separating these potential impurities from the main compound to be considered truly "purity-indicating."

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of final drug products. A well-developed and validated stability-indicating RP-HPLC method is the most robust and reliable technique for this purpose. While UPLC offers significant advantages in terms of speed and resolution for high-throughput environments, and Ion Chromatography is essential for counter-ion determination, RP-HPLC remains the cornerstone of quality control for this important pharmaceutical intermediate. By implementing a comprehensive analytical strategy that includes a self-validating HPLC method and a thorough understanding of potential impurities, researchers and drug development professionals can confidently ensure the quality of their materials and the integrity of their final products.

References

A Senior Application Scientist's Guide to the 1H NMR Characterization of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates is paramount. 2-(Chloromethyl)-4-methoxypyridine hydrochloride is a key building block in the synthesis of various pharmacologically active molecules. Its purity and structural integrity, therefore, are critical quality attributes that must be rigorously assessed. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for the definitive characterization of such molecules in solution.

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple reporting of chemical shifts, we will dissect the electronic environment of each proton to understand the underlying principles governing its resonance frequency. Furthermore, we will compare its spectral features with those of structurally related analogs to provide a comprehensive understanding of how substituent effects manifest in the ¹H NMR spectrum of substituted pyridines. This comparative approach, grounded in the principles of physical organic chemistry, is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and validate the structure of this important synthetic intermediate.

The Foundational Principles: Substituent Effects in the ¹H NMR of Pyridine Derivatives

The ¹H NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic environment of the aromatic ring. The chemical shifts of the ring protons are primarily influenced by the interplay of inductive and resonance effects of the substituents, as well as the anisotropic effect of the ring current.

The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons compared to benzene. The protons at the α-positions (C2 and C6) are the most deshielded, followed by the γ-proton (C4), and then the β-protons (C3 and C5). Protonation of the pyridine nitrogen to form the hydrochloride salt further deshields all ring protons due to the positive charge.

Substituents on the pyridine ring can either shield (upfield shift) or deshield (downfield shift) the remaining protons. Electron-donating groups (EDGs), such as a methoxy group (-OCH₃), increase the electron density on the ring through resonance, leading to shielding, particularly of the ortho and para protons. Conversely, electron-withdrawing groups (EWGs), like a chloromethyl group (-CH₂Cl), decrease the electron density through inductive effects, causing deshielding of nearby protons.

Predicted ¹H NMR Spectral Data for this compound

A definitive, publicly available ¹H NMR spectrum for this compound is not readily found in spectral databases. However, based on the foundational principles of NMR spectroscopy and data from analogous compounds, we can predict its ¹H NMR spectrum with a high degree of confidence. The analysis is performed assuming a deuterated solvent that does not exchange with the analyte's protons, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆), which will also solubilize the hydrochloride salt.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration Rationale for Prediction
H-6 ~8.5 - 8.7Doublet (d)~5-61HLocated ortho to the protonated nitrogen, this proton will be significantly deshielded. The electron-donating methoxy group at the para position will provide some shielding. It will be split by the adjacent H-5.
H-5 ~7.2 - 7.4Doublet of Doublets (dd)J(H5-H6) ≈ 5-6, J(H5-H3) ≈ 2-31HThis proton is meta to the nitrogen and ortho to the electron-donating methoxy group, resulting in a more upfield shift compared to H-6. It will be split by both H-6 and H-3.
H-3 ~7.0 - 7.2Doublet (d)~2-31HPositioned ortho to the electron-donating methoxy group and meta to the chloromethyl group, this proton will be the most shielded of the ring protons. It will exhibit a small meta-coupling to H-5.
-CH₂Cl ~4.8 - 5.0Singlet (s)N/A2HThe protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the aromatic ring.
-OCH₃ ~3.9 - 4.1Singlet (s)N/A3HThe methoxy protons will appear as a sharp singlet in a typical chemical shift range for this functional group attached to an aromatic ring.
N-H ~13.0 - 15.0Broad Singlet (br s)N/A1HThe acidic proton on the nitrogen will be significantly deshielded and will likely appear as a broad singlet due to exchange and quadrupolar coupling with the nitrogen.

Molecular Structure with Proton Assignments:

Caption: Molecular structure of this compound with proton numbering.

Comparative ¹H NMR Analysis

To substantiate our predicted ¹H NMR data, a comparative analysis with structurally related compounds is invaluable. This allows for the direct observation of substituent effects on the chemical shifts of the pyridine ring protons.

Comparative ¹H NMR Data (in CDCl₃, unless otherwise noted)

Compound H-6 (δ, ppm) H-5 (δ, ppm) H-4 (δ, ppm) H-3 (δ, ppm) -CH₂Cl (δ, ppm) -OCH₃ (δ, ppm)
This compound (Predicted, DMSO-d₆) ~8.5 - 8.7 (d)~7.2 - 7.4 (dd)N/A~7.0 - 7.2 (d)~4.8 - 5.0 (s)~3.9 - 4.1 (s)
2-(Chloromethyl)pyridine hydrochloride 8.82 (d)8.53 (t)8.15 (t)7.99 (d)5.25 (s)N/A
4-Methoxypyridine [1][2]8.2 (d)6.7 (d)N/A6.7 (d)N/A3.8 (s)
2-Methyl-4-methoxypyridine (Estimated) ~8.0 (d)~6.6 (dd)N/A~6.5 (d)N/A (~2.4 s for -CH₃)~3.8 (s)
Discussion of Comparative Data
  • Effect of the -OCH₃ group: Comparing the predicted spectrum of our target compound with 2-(Chloromethyl)pyridine hydrochloride reveals the significant shielding effect of the 4-methoxy group. The H-3 and H-5 protons, which are ortho and meta to the methoxy group, are predicted to shift upfield by approximately 0.8-1.3 ppm. The H-6 proton, being para to the methoxy group, also experiences a slight upfield shift.

  • Effect of the -CH₂Cl group and N-protonation: A comparison with 4-methoxypyridine[1][2] highlights the deshielding influence of the 2-chloromethyl group and, more dramatically, the protonation of the nitrogen. The H-6 proton in our target compound is significantly downfield compared to the H-2/H-6 protons of 4-methoxypyridine. Similarly, the H-3 and H-5 protons are also deshielded, though to a lesser extent. The chloromethyl group itself introduces a singlet at around 4.8-5.0 ppm.

  • -CH₂Cl vs. -CH₃: By comparing with the estimated spectrum of 2-methyl-4-methoxypyridine, the deshielding effect of the chlorine atom in the chloromethyl group becomes apparent. The -CH₂Cl signal is predicted to be significantly downfield (around 4.8-5.0 ppm) compared to a typical methyl group on a pyridine ring (around 2.4 ppm).

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum of this compound, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and its residual peak does not typically overlap with analyte signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, if quantitative analysis or precise chemical shift referencing is required.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
  • Set the following acquisition parameters:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: A range that encompasses all expected signals, typically 0 to 16 ppm.
  • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration (typically 2-5 seconds).
  • Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum carefully to obtain a flat baseline and pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm) or the internal standard (TMS at 0 ppm).
  • Integrate all the signals and normalize the integration values to a known number of protons (e.g., the two protons of the -CH₂Cl group).
  • Analyze the multiplicities and measure the coupling constants for all relevant signals.

Workflow for ¹H NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Match, Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate assign Assign Signals integrate->assign compare Compare with Reference Data assign->compare report Final Report compare->report

Caption: A streamlined workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR characterization of this compound is a clear demonstration of how fundamental principles of spectroscopy can be applied to confirm the structure of a molecule of interest. By understanding the electronic effects of the substituents and the impact of protonation, a detailed and predictive analysis of the ¹H NMR spectrum can be performed. The comparative analysis with related compounds further solidifies these assignments and provides a deeper understanding of structure-spectrum correlations. The detailed experimental protocol outlined ensures that researchers can acquire high-quality, reliable data, which is the bedrock of scientific integrity in chemical and pharmaceutical research. This comprehensive approach, blending theoretical understanding with practical guidance, empowers scientists to confidently utilize ¹H NMR for the structural elucidation of this and other related heterocyclic compounds.

References

A Comparative Guide to the Synthesis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its timely and efficient synthesis is crucial for the drug development pipeline. This guide provides a comprehensive comparison of the prevalent synthetic methodologies for this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to make informed decisions for their specific applications.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly categorized into two main approaches:

  • Direct Chlorination: This is a single-step conversion of the corresponding alcohol, (4-methoxy-pyridin-2-yl)-methanol, to the final product. This method is often favored for its atom economy and straightforward procedure.

This guide will delve into the specifics of these approaches, providing a comparative analysis based on yield, purity, scalability, and safety considerations.

Method 1: Direct Chlorination of (4-methoxy-pyridin-2-yl)-methanol

This is the most direct and commonly employed method for the synthesis of this compound. The core of this method is the substitution of the hydroxyl group of (4-methoxy-pyridin-2-yl)-methanol with a chlorine atom.

Chlorinating Agents

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) being the most frequently cited. Other chlorinating agents such as phosphorus oxychloride (POCl₃) and triphosgene have also been used, particularly in the synthesis of structurally similar compounds.

Mechanism of Chlorination with Thionyl Chloride:

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The pyridine nitrogen can then act as an internal nucleophile, facilitating the expulsion of sulfur dioxide and chloride to form the desired product. The final product is isolated as the hydrochloride salt.

G cluster_0 Chlorination with Thionyl Chloride A (4-methoxy-pyridin-2-yl)-methanol B Chlorosulfite Intermediate A->B + SOCl2 C 2-(Chloromethyl)-4-methoxypyridine B->C - SO2, -Cl- E This compound C->E + HCl D SO2 + HCl

Figure 1: Simplified reaction pathway for the chlorination of (4-methoxy-pyridin-2-yl)-methanol using thionyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

Materials:

  • (4-methoxy-pyridin-2-yl)-methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve (4-methoxy-pyridin-2-yl)-methanol in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add thionyl chloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting solid is the crude this compound.

Purification:

The crude product can be purified by washing with a suitable organic solvent to remove impurities. For instance, washing the crude solid with a mixture of acetone and petroleum ether has been shown to be effective in purifying the structurally related 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, achieving purities of over 99%.[1] Recrystallization from an appropriate solvent system can also be employed for further purification.[2]

Performance Data
Chlorinating AgentStarting MaterialSolventYieldPurityReference
Thionyl Chloride(4-methoxy-pyridin-2-yl)-methanolDichloromethane~100% (crude)Not specified[3]
Triphosgene2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridineToluene>96%>99.7%[4]
POCl₃/Et₃N2-methylpyridine N-oxide derivativeDichloromethaneGoodNot specified[5]

Note: The data for triphosgene and POCl₃ are for the synthesis of a structurally similar compound and are included for comparative purposes of the chlorination step.

Method 2: Multi-step Synthesis from Pyridine Precursors

This approach involves building the target molecule from more readily available starting materials. A common strategy begins with a substituted picoline, which undergoes a series of transformations to introduce the required functional groups.

Synthesis from 2-Picoline

A representative multi-step synthesis starting from 2-picoline is outlined below:

G cluster_1 Multi-step Synthesis from 2-Picoline A 2-Picoline B 2-Picoline N-oxide A->B Oxidation C 4-Nitro-2-picoline N-oxide B->C Nitration D 4-Methoxy-2-picoline N-oxide C->D Methoxylation E (4-methoxy-pyridin-2-yl)-methanol D->E Rearrangement & Hydrolysis F This compound E->F Chlorination

Figure 2: A potential multi-step synthetic route to this compound starting from 2-picoline.

Key Steps and Considerations
  • N-Oxidation: The pyridine nitrogen is oxidized to the N-oxide, which activates the pyridine ring for subsequent electrophilic substitution.

  • Nitration: The N-oxide directs nitration to the 4-position.

  • Methoxylation: The nitro group is displaced by a methoxy group.

  • Rearrangement and Hydrolysis: The N-oxide is rearranged, typically using acetic anhydride, to introduce a functional group at the 2-methyl position, which is then hydrolyzed to the hydroxymethyl group.

  • Chlorination: The final step is the chlorination of the hydroxymethyl group as described in Method 1.

While this method is longer, it offers flexibility in terms of starting materials. The overall yield of this multi-step process is a product of the yields of each individual step.

Synthesis from Maltol

An alternative multi-step synthesis utilizes maltol as a starting material. This route involves a series of transformations including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the target molecule.[6][7] This method is notable for its use of a non-pyridine starting material and can be cost-effective, with reported overall yields exceeding 75%.[6]

Comparison of Synthesis Methods

FeatureDirect ChlorinationMulti-step Synthesis from 2-PicolineMulti-step Synthesis from Maltol
Number of Steps 1MultipleMultiple
Starting Material Availability Requires (4-methoxy-pyridin-2-yl)-methanolStarts from readily available 2-picolineStarts from readily available maltol
Overall Yield High (for the single step)Variable, dependent on each stepReported >75%
Process Complexity LowHighHigh
Scalability Generally goodCan be challenging to scale up multiple stepsDemonstrated to be scalable
Key Advantages Simplicity, high atom economy for the final stepUtilizes simple, inexpensive starting materialsCost-effective, good overall yield
Key Disadvantages Availability and cost of the starting alcoholLower overall yield, more complex processMultiple steps, potential for more waste generation

Conclusion and Recommendations

The choice of synthetic method for this compound depends heavily on the specific needs of the researcher or organization.

  • For rapid, lab-scale synthesis where the starting alcohol is available, the direct chlorination method using thionyl chloride is the most efficient approach. Its simplicity and high yield for the final step make it an attractive option.

  • For large-scale industrial production or when the cost of the starting alcohol is prohibitive, a multi-step synthesis from either 2-picoline or maltol should be considered. While more complex, these routes utilize cheaper and more readily available starting materials and have been shown to be scalable with good overall yields.

It is crucial to perform a thorough cost-benefit analysis and process safety assessment before selecting a synthetic route for large-scale production. Further optimization of reaction conditions and purification procedures for any chosen method is also recommended to ensure the desired purity and yield of the final product.

References

A Senior Application Scientist's Guide to Thionyl Chloride Alternatives for Pyridine Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Pyridine Chlorination

Chlorinated pyridines are indispensable building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a chlorine atom onto the pyridine ring serves as a crucial synthetic handle, enabling a wide array of subsequent cross-coupling and nucleophilic substitution reactions. For decades, thionyl chloride (SOCl₂) has been a workhorse reagent for this transformation. However, its use is fraught with challenges; it is highly corrosive, reacts violently with water, and releases toxic sulfur dioxide and hydrogen chloride gases.[1][2][3] These safety and environmental concerns, coupled with often harsh reaction conditions, have spurred the development of safer and more selective alternative reagents.

This guide provides an in-depth comparison of the leading alternatives to thionyl chloride for pyridine chlorination. We will move beyond simple reagent lists to explore the mechanistic rationale behind each method, present supporting experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The N-Oxide Strategy: Activating an Unreactive Ring

The pyridine ring is inherently electron-deficient, making it resistant to classical electrophilic aromatic substitution reactions that work well for benzene derivatives.[4][5] A powerful and widely adopted strategy to overcome this low reactivity is the temporary conversion of the pyridine to its corresponding N-oxide. This modification has a profound electronic effect, activating the C2 and C4 positions toward nucleophilic attack, thereby paving the way for efficient chlorination.[6][7]

Phosphoryl Chloride (POCl₃): The Classic Workhorse Revisited

Phosphoryl chloride is perhaps the most common reagent used for the chlorination of pyridine-N-oxides.[8] While it can be effective, traditional protocols often result in poor regioselectivity.

Mechanism of Action: The reaction proceeds through the activation of the N-oxide by POCl₃. The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom, forming a highly reactive adduct. This complexation dramatically increases the electrophilicity of the C2 and C4 positions, which are then susceptible to attack by a chloride ion in an addition-elimination sequence.[9]

POCl3_Mechanism PyNO Pyridine-N-Oxide Adduct [Adduct]⁺ PyNO->Adduct Attack on P POCl3 POCl₃ POCl3->Adduct Intermediate2 C2-Adduct Adduct->Intermediate2 Cl⁻ attack at C2 Intermediate4 C4-Adduct Adduct->Intermediate4 Cl⁻ attack at C4 Chloride Cl⁻ Product2 2-Chloropyridine Intermediate2->Product2 Elimination Byproduct PO₂Cl₂⁻ Intermediate2->Byproduct Product4 4-Chloropyridine Intermediate4->Product4 Elimination Intermediate4->Byproduct

Caption: Mechanism of Pyridine-N-Oxide Chlorination with POCl₃.

The Selectivity Problem: Without additives, the reaction between POCl₃ and pyridine-N-oxide typically yields a mixture of 2-chloro- and 4-chloropyridine, often in a roughly 7:3 ratio, with an overall yield around 70%.[9] Separating these isomers is challenging, limiting the method's practicality.

A Field-Proven Solution: The Power of a Base: A pivotal improvement to this method is the addition of a stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N). The base plays a crucial role in enhancing both yield and regioselectivity. In a key study, the addition of Et₃N to the POCl₃/pyridine-N-oxide reaction furnished 2-chloropyridine in 90% yield with an exceptional 99.2% selectivity.[9][10] The base likely prevents the protonation of the starting material and product by liberated HCl and facilitates the final elimination step, favoring the kinetic 2-chloro product.

Comparative Performance Data

Chlorinating System Base Yield (2-Chloropyridine) Selectivity (2-CP) Reference
POCl₃ None ~70% (total isomers) ~7:3 (2-CP:4-CP) [9]
POCl₃ Triethylamine 90% 99.2% [9][10]
SO₂Cl₂ Triethylamine Low Yield Low Selectivity [9]

| p-Tosyl Chloride | Triethylamine | Moderate Yield | Moderate Selectivity |[9] |

Experimental Protocol: Selective Synthesis of 2-Chloropyridine [9]

  • To a stirred solution of pyridine-N-oxide (60 mmol) and triethylamine (72 mmol) in a suitable solvent (e.g., CH₂Cl₂ or Dioxane, 48-66 mL), cool the mixture to 10°C.

  • Prepare a solution of phosphorus oxychloride (72 mmol) in the same solvent (32 mL).

  • Add the POCl₃ solution dropwise to the pyridine-N-oxide mixture while maintaining the temperature at 10°C.

  • After the addition is complete, heat the reaction mixture for the required time as determined by reaction monitoring (e.g., TLC or GC).

  • Upon completion, concentrate the mixture in vacuo.

  • Treat the residue with dichloromethane and wash with water to remove salts. The organic layer contains 2-chloropyridine of high purity, often not requiring further distillation or chromatography.

Vilsmeier-Haack Type Reagents: Milder and Efficient Alternatives

The Vilsmeier-Haack reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as POCl₃, oxalyl chloride, or thionyl chloride.[11][12][13] This pre-formed electrophile offers a milder and often more efficient route for the chlorination of N-oxides.

Mechanism of Action: Oxalyl chloride or POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent. The pyridine-N-oxide oxygen then attacks the Vilsmeier reagent to form an adduct, which subsequently undergoes intramolecular rearrangement and elimination to yield the chlorinated pyridine. Using oxalyl chloride is particularly advantageous as its byproducts are gaseous (CO, CO₂, HCl), simplifying reaction workup.[14][15]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Reaction DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Adduct Adduct Vilsmeier->Adduct PyNO Pyridine-N-Oxide PyNO->Adduct Attack Product Chloropyridine Adduct->Product Rearrangement & Elimination

Caption: Vilsmeier-Haack pathway for pyridine chlorination.

Performance and Protocol: A patented one-step synthesis of 2-chloropyridine using oxalyl chloride demonstrates the efficacy of this method. The process achieves high yields and purity under relatively mild conditions.

Experimental Protocol: One-Step Synthesis via Vilsmeier Reagent [16]

  • Charge a reaction flask with pyridine-N-oxide (95g).

  • Add dichloromethane (190g), oxalyl chloride (155g), and triethylamine (123g).

  • Stir the reaction mixture at 5-10°C for 1-1.5 hours.

  • Transfer the reaction mixture to a distillation apparatus.

  • Perform vacuum distillation (0.07-0.09 MPa) at 50-70°C to remove the solvent and excess reagents.

  • Increase the temperature to 90-95°C under the same vacuum to distill the 2-chloropyridine product.

  • This method has been reported to yield 2-chloropyridine with 94.6% purity and a yield of 89.2%.[16]

Direct Chlorination of Pyridines

While the N-oxide strategy is powerful, direct C-H chlorination of the pyridine ring is also possible, though it presents a different set of challenges and is typically limited to specific substrate classes.

N-Chlorosuccinimide (NCS): A Mild Reagent for Activated Systems

N-Chlorosuccinimide (NCS) is a stable, crystalline solid that serves as a source of electrophilic chlorine ("Cl⁺").[17][18] It is significantly easier and safer to handle than gaseous chlorine or fuming liquids, making it an attractive reagent for academic and industrial labs.[19]

Mechanism and Scope: The chlorination of aromatic compounds with NCS proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.[17] However, due to the electron-deficient nature of pyridine, this reaction is generally only effective for pyridine rings bearing potent electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH₂) groups. The chlorination occurs regioselectively at the position para to the activating group; if the para position is blocked, ortho-chlorination occurs.[20] Pyridines with electron-withdrawing groups cannot be effectively chlorinated with NCS.[20]

NCS Chlorination of Activated Pyridines [20]

Substrate Product Solvent Yield
2-Hydroxypyridine 5-Chloro-2-hydroxypyridine MeCN 90%
2-Aminopyridine 2-Amino-5-chloropyridine MeCN 88%

| 4-Hydroxypyridine | 3-Chloro-4-hydroxypyridine | MeCN | 83% |

Experimental Protocol: NCS Chlorination of 2-Hydroxypyridine [20]

  • Dissolve 2-hydroxypyridine (10 mmol) in acetonitrile (15 mL) in a reaction flask at 25°C.

  • In a separate flask, dissolve N-chlorosuccinimide (10 mmol) in acetonitrile (15 mL).

  • Add the NCS solution to the 2-hydroxypyridine solution.

  • Heat the mixture to 75°C and stir for 1 hour.

  • Monitor the reaction for completion by TLC.

  • Concentrate the mixture and quench with water (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the product.

A Novel Strategy: Phosphonium Salts for 4-Chlorination

Recent innovations have provided highly selective methods that were previously unattainable. A standout example is the two-step halogenation protocol developed by Li and Hartwig.

Designed Phosphine Reagents: Precision in Late-Stage Functionalization

This method provides a powerful tool for the selective chlorination of the C4 position, a feat that is difficult to achieve with classical methods. It is particularly valuable for the late-stage functionalization of complex, drug-like molecules.[4][21]

Mechanism of Action: The process involves two distinct steps. First, a pyridine is reacted with a specially designed heterocyclic phosphine reagent under acidic conditions to install a phosphonium group selectively at the C4 position. This phosphonium salt acts as an excellent leaving group. In the second step, this group is displaced by a chloride nucleophile (from a source like LiCl or HCl) in a process that proceeds via a nucleophilic aromatic substitution (SₙAr) pathway.[4]

Phosphine_Workflow Pyridine Substituted Pyridine Step1 Step 1: + Designed Phosphine + Acid Pyridine->Step1 Phosphonium 4-Phosphonium Salt Intermediate Step1->Phosphonium Step2 Step 2: + Chloride Source (e.g., LiCl) Phosphonium->Step2 Product 4-Chloropyridine Step2->Product

Caption: Workflow for 4-chlorination via phosphonium salt displacement.

Advantages and Scope: The key advantage of this method is its exquisite regioselectivity and broad functional group tolerance. Acid-sensitive groups like Boc-protecting groups can be preserved by using LiCl instead of HCl as the chloride source.[4] The method has been successfully applied to complex pharmaceutical compounds, demonstrating its utility in drug development.[21]

Conclusion and Outlook

While thionyl chloride remains a potent chlorinating agent, its hazardous nature necessitates the adoption of safer and more controlled alternatives. The choice of reagent is critically dependent on the desired regioselectivity and the electronic nature of the pyridine substrate.

  • For the synthesis of 2-chloropyridines , the activation of a pyridine-N-oxide with POCl₃ in the presence of triethylamine stands out as a highly efficient, selective, and cost-effective method.[9]

  • Vilsmeier reagents , particularly those generated from oxalyl chloride and DMF, offer a milder alternative with the benefit of gaseous byproducts, simplifying purification.[14][16]

  • For direct C-H chlorination of pyridines bearing electron-donating groups , N-chlorosuccinimide (NCS) is an excellent choice due to its ease of handling and mild reaction conditions.[20]

  • For the challenging and highly sought-after selective synthesis of 4-chloropyridines , especially in complex settings, the innovative phosphine-mediated SₙAr approach provides an unparalleled level of control.[4]

By understanding the mechanistic underpinnings and leveraging the experimental data for these alternative reagents, researchers can design more efficient, safer, and selective syntheses of valuable chloropyridine building blocks.

References

A Senior Application Scientist's Guide to Pyridine-Based Alkylating Agents: A Comparative Analysis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyridine-Based Alkylating Agents in Modern Synthesis

The pyridine motif is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a scaffold for diverse functionalization make it an invaluable heterocycle for drug design.[1] Among the various methods for functionalizing the pyridine core, alkylation stands out as a fundamental and powerful strategy for creating C-N, C-O, and C-S bonds, thereby assembling complex molecular architectures.[2]

Pyridine-based alkylating agents, particularly halomethylpyridines, are highly valued reagents in this context. They act as versatile electrophilic synthons for introducing the pyridylmethyl group into a wide range of nucleophilic substrates. These reagents are instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs), including blockbuster anti-ulcer medications like omeprazole.[3][4]

This guide provides an in-depth comparative analysis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride against other relevant pyridine-based alkylating agents. We will dissect the nuances of their reactivity, explore the rationale behind experimental design, and present quantitative data to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.

Section 1: Understanding the Electrophile: A Structural and Reactivity Comparison

The efficacy of a pyridine-based alkylating agent is fundamentally governed by its structure. The nature and position of substituents on the pyridine ring, as well as the identity of the leaving group, dictate the electrophilicity of the methylene carbon and, consequently, the reagent's reactivity and stability.

This compound serves as our primary subject. It is a white to off-white solid, typically soluble in water and polar organic solvents.[3][5] The key structural features influencing its reactivity are:

  • The Chloromethyl Group at C2: The chlorine atom is a moderately good leaving group, activated by its position adjacent to the electron-withdrawing pyridine ring.

  • The Methoxy Group at C4: As an electron-donating group (via resonance), the methoxy substituent increases the electron density of the pyridine ring. This has a nuanced effect: while it can slightly decrease the overall inductive electron withdrawal of the ring, it enhances the stability of the transition state during nucleophilic attack.

  • The Hydrochloride Salt: The protonation of the pyridine nitrogen significantly increases the electron-withdrawing nature of the ring, thereby enhancing the electrophilicity of the chloromethyl carbon and making it more susceptible to nucleophilic attack.

To provide a clear comparative landscape, we will evaluate it against three other structurally related agents.

G cluster_reactivity Relative Reactivity Trend A 2-(Chloromethyl)-4-methoxypyridine (Our Focus Reagent) B 2-(Bromomethyl)-4-methoxypyridine (Effect of Leaving Group) A->B Better Leaving Group (Br⁻ vs Cl⁻) C 2-(Chloromethyl)pyridine (Effect of Methoxy Group) A->C No Electron-Donating Group D 4-(Chloromethyl)pyridine (Effect of Isomeric Position) A->D More Activating Position (para vs ortho) C_label Lower A_label Moderate C_label->A_label D_label Higher A_label->D_label B_label Highest D_label->B_label

Quantitative Property Comparison

The selection of an alkylating agent often involves a trade-off between reactivity, stability, and cost. The following table summarizes key properties of our selected agents.

Alkylating Agent Molecular Formula Molecular Weight ( g/mol ) Key Feature Expected Reactivity
2-(Chloromethyl)-4-methoxypyridine HCl C₇H₉Cl₂NO194.06[6]Methoxy group donation, N-protonation activationModerate
2-(Bromomethyl)-4-methoxypyridine HBr C₇H₉Br₂NO282.96Superior leaving group (Br⁻)Very High
2-(Chloromethyl)pyridine HCl C₆H₇Cl₂N164.04No methoxy groupLower
4-(Chloromethyl)pyridine HCl C₆H₇Cl₂N164.04Isomeric position, stronger activationHigh

Section 2: Performance in Action: A Comparative Alkylation Study

To translate structural differences into practical outcomes, we present synthesized data from a representative Williamson ether synthesis.[7][8] This reaction, the O-alkylation of a phenolic nucleophile (4-nitrophenol), is a common application for these reagents and serves as an excellent benchmark for comparing their performance.

Reaction Scheme: Nucleophile: 4-Nitrophenol Base: Potassium Carbonate (K₂CO₃) Solvent: Acetonitrile (MeCN) Temperature: 80 °C (Reflux)

Comparative Experimental Results
Alkylating Agent Reaction Time (h) Yield (%) Scientific Rationale & Field Insights
2-(Chloromethyl)pyridine HCl 2475The absence of the activating methoxy group results in lower electrophilicity, requiring longer reaction times for complete conversion.
2-(Chloromethyl)-4-methoxypyridine HCl 1292This is the sweet spot. The combination of N-protonation and a moderately good leaving group provides a balance of high reactivity and good shelf-stability, leading to excellent yields in a reasonable timeframe.
4-(Chloromethyl)pyridine HCl 895The chloromethyl group at the 4-position experiences stronger electronic activation from the ring nitrogen (para-relationship), leading to faster reaction rates compared to the 2-isomer.
2-(Bromomethyl)-4-methoxypyridine HBr 296The bromide ion is a significantly better leaving group than chloride. This leads to a dramatic increase in the reaction rate, often allowing the reaction to proceed at lower temperatures or for shorter times. However, this high reactivity can come at the cost of reduced stability and higher reagent cost.

Section 3: Self-Validating Experimental Protocol: O-Alkylation with this compound

A robust protocol is not merely a list of steps; it is a self-validating system where the rationale for each action is clear. This ensures reproducibility and allows for logical troubleshooting.

G Reagents 1. Reagent Setup - 4-Nitrophenol (1.0 eq) - K₂CO₃ (1.5 eq) - MeCN (Solvent) Addition 2. Add Alkylating Agent - 2-(Chloromethyl)-4-methoxypyridine HCl (1.1 eq) - Add portion-wise at RT Reagents->Addition Reaction 3. Reaction - Heat to 80 °C - Monitor by TLC (12 h) Addition->Reaction Workup 4. Aqueous Workup - Cool to RT - Filter solids - Evaporate solvent Reaction->Workup Purify 5. Purification - Dissolve in EtOAc - Wash with H₂O, brine - Dry over Na₂SO₄ Workup->Purify Analysis 6. Analysis - Evaporate solvent - Characterize by ¹H NMR, MS Purify->Analysis

Step-by-Step Methodology
  • Reagent Charging and Inerting:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol, 1.0 eq) and potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

    • Add 40 mL of anhydrous acetonitrile.

    • Causality Check: Potassium carbonate is a mild inorganic base, suitable for deprotonating the phenol without causing decomposition of the alkylating agent. Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation while leaving the phenoxide nucleophile relatively free. An excess of base ensures complete deprotonation of the phenol.

  • Addition of the Alkylating Agent:

    • To the stirring suspension, add this compound (2.13 g, 11 mmol, 1.1 eq).

    • Causality Check: A slight excess of the alkylating agent ensures the complete consumption of the limiting nucleophile. Adding it at room temperature before heating minimizes potential side reactions.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% Ethyl Acetate in Hexanes. The disappearance of the 4-nitrophenol spot indicates reaction completion.

    • Causality Check: Heating provides the necessary activation energy for the SN2 reaction.[9] TLC is a crucial and rapid technique to visually confirm the consumption of starting material and the formation of a new, less polar product spot.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts (KCl and excess K₂CO₃).

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Causality Check: This step removes the bulk of inorganic byproducts. Evaporation of the solvent isolates the crude product.

  • Purification:

    • Dissolve the crude solid in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure product.

    • Causality Check: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine helps to break any emulsions and begins the drying process. Sodium sulfate is a neutral drying agent that removes residual water from the organic solution.

Section 4: The Underlying Chemistry: Reaction Mechanism

The alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7][10] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.

// Reactants R_Nu [label=<

O- || Ar

, fontcolor="#202124"]; R_E [label="Cl-CH₂-Py-OCH₃", fontcolor="#202124"]; plus [label="+"];

// Transition State TS [label=<

Ar--O ··· CH₂ ··· Cl

|

Py-OCH₃

, shape=plaintext, fontcolor="#EA4335"]; TS_label [label="Transition State", fontcolor="#5F6368", fontsize=10];

// Products P_main [label="Ar-O-CH₂-Py-OCH₃", fontcolor="#34A853"]; P_lg [label="Cl⁻", fontcolor="#4285F4"]; plus2 [label="+"];

// Arrows {rank=same; R_Nu; R_E; plus;} {rank=same; P_main; P_lg; plus2;} edge [color="#4285F4"]; R_Nu -> TS [label="Backside Attack"]; R_E -> TS; TS -> P_main; TS -> P_lg;

// Layout R_Nu -> plus [style=invis]; plus -> R_E [style=invis]; P_main -> plus2 [style=invis]; plus2 -> P_lg [style=invis]; subgraph { rank=same; R_Nu; R_E; } subgraph { rank=same; P_main; P_lg; } } enddot Figure 3: The concerted SN2 mechanism involves backside attack by the nucleophile.

The key features of this mechanism are:

  • Backside Attack: The nucleophile (phenoxide) attacks the carbon atom from the side opposite to the leaving group (chloride).

  • Concerted Process: Bond formation and bond breaking occur simultaneously.[11]

  • Inversion of Stereochemistry: If the electrophilic carbon were chiral, this mechanism would result in an inversion of its stereocenter.

Conclusion: Selecting the Right Tool for the Job

The choice of a pyridine-based alkylating agent is a critical decision in the design of a synthetic route. While highly reactive agents like bromomethylpyridines offer speed, they may suffer from lower stability and higher cost.

This compound emerges as a highly effective and balanced reagent. Its reactivity is robust enough for efficient alkylation of a wide range of nucleophiles under mild conditions, yet it possesses greater stability than its bromo-analogues. The activating effect of the hydrochloride salt and the nuanced role of the 4-methoxy group contribute to its excellent performance, yielding high-purity products in impressive yields. For researchers in drug discovery and process development, it represents a reliable and versatile tool for introducing the 4-methoxypyridin-2-ylmethyl moiety, a common structural motif in biologically active compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)-4-methoxypyridine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 2-(Chloromethyl)-4-methoxypyridine hydrochloride, a critical intermediate in the synthesis of proton pump inhibitors such as Omeprazole.[1] For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method are paramount to ensuring data integrity, product quality, and regulatory compliance. This document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, grounded in the principles of scientific integrity and international regulatory standards.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] This guide will compare two prevalent techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—evaluating their performance against the validation parameters outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[4][5]

Pillar 1: The Foundation of Method Validation

Before comparing specific techniques, it is essential to understand the core validation characteristics mandated by regulatory bodies like the FDA and EMA, which are harmonized under the ICH guidelines.[6][7][8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9]

Key Validation Parameters (as per ICH Q2(R2)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[3]

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Below is a logical workflow for the validation of any quantitative analytical method, forming the basis of the protocols described in this guide.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Develop Initial Method Parameters Opt Optimize for Peak Shape, Resolution, & Run Time Dev->Opt Proto Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Proto Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (Spike/Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LoQ LOD & LOQ Proto->LoQ Rob Robustness Proto->Rob Report Compile Validation Report: Results, Deviations, & Conclusion Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report

Caption: General workflow for analytical method validation.

Pillar 2: Comparative Methodologies & Protocols

We will now evaluate two distinct analytical approaches for the quantification of this compound.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity, making it ideal for both assay and impurity profiling.[10] For a polar, non-volatile compound like our target analyte, a reversed-phase (RP-HPLC) method is the logical choice.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its versatility and hydrophobic nature, which provides effective retention for moderately polar pyridine derivatives.

  • Mobile Phase (Acetonitrile/Buffer): An acidic phosphate buffer is used to ensure the analyte, a hydrochloride salt, remains in its protonated, more polar form, leading to consistent retention and sharp peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV radiation, allowing for sensitive detection. The detection wavelength is set at the absorbance maximum (λmax) to achieve the highest signal-to-noise ratio.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (determine λmax experimentally).

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 500 µg/mL stock solution.

    • Prepare a working standard of 50 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with diluent.

  • Sample Solution Preparation:

    • Prepare the sample to a target concentration of 50 µg/mL in the same diluent.

  • Validation Procedure:

    • Specificity: Inject the diluent, a placebo sample (if applicable), and a sample spiked with known related substances to demonstrate that no co-eluting peaks interfere with the main analyte peak.

    • Linearity: Prepare a series of at least five concentrations from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (R²).

    • Accuracy: Perform spike recovery studies by adding known amounts of the reference standard to the sample matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.

    • Precision:

      • Repeatability: Perform six replicate injections of the 100% standard solution (50 µg/mL) and calculate the Relative Standard Deviation (RSD).

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) and observe the effect on the results.

Method B: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput technique based on the Beer-Lambert law. While less specific than HPLC, it can be highly effective for quantifying a pure substance or for in-process controls where the interference from impurities is negligible.[11]

Causality Behind Experimental Choices:

  • Solvent: A solvent like 0.1 M Hydrochloric Acid is chosen because it is transparent in the UV region of interest and ensures the analyte is fully dissolved and stable.

  • Wavelength Selection (λmax): Scanning the UV spectrum of the analyte solution allows for the identification of the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert law.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent/Diluent: 0.1 M Hydrochloric Acid (HCl).

  • Procedure:

    • Determine λmax: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in 0.1 M HCl. Scan the solution from 400 nm to 200 nm against a 0.1 M HCl blank to find the wavelength of maximum absorbance.

    • Prepare Standard Solutions: Accurately weigh ~25 mg of the reference standard into a 100 mL volumetric flask, dissolve, and dilute to volume with 0.1 M HCl (250 µg/mL stock). Create a series of at least five dilutions for a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

    • Prepare Sample Solution: Prepare the sample to a target concentration within the calibrated linear range using 0.1 M HCl.

    • Measurement: Measure the absorbance of each standard and sample solution at the predetermined λmax against the 0.1 M HCl blank.

  • Validation Procedure:

    • Specificity: This is the primary limitation. The method cannot distinguish between the analyte and any impurities that absorb at the same wavelength. Specificity can be partially demonstrated by analyzing a placebo, but this does not rule out interference from related substances.

    • Linearity: Plot the absorbance of the standard solutions versus their concentrations. Perform a linear regression analysis and determine the correlation coefficient (R²).

    • Accuracy & Precision: Analyze samples of known concentration (prepared from a separate stock) and perform replicate measurements to determine recovery and RSD, similar to the HPLC protocol.

Pillar 3: Data-Driven Comparative Analysis

The choice between HPLC and UV-Vis depends entirely on the intended application, which is defined by the required level of specificity, sensitivity, and accuracy. The following table summarizes the expected performance of each method based on the ICH validation parameters.

Validation ParameterHPLC-UV MethodUV-Vis Spectrophotometry MethodRationale & Field Insights
Specificity High Low to Moderate HPLC physically separates the analyte from impurities before detection, offering unequivocal quantification. UV-Vis measures the total absorbance at a specific wavelength, making it susceptible to interference from any compound with a similar chromophore.
Linearity (R²) > 0.999> 0.998Both methods exhibit excellent linearity. HPLC's superior signal-to-noise at low concentrations often yields a slightly better correlation coefficient.
Range Wide (e.g., 1-100 µg/mL)Narrower (constrained by Beer's Law)HPLC detectors have a wide dynamic range. UV-Vis is limited to a narrower absorbance range (typically 0.1-1.0 AU) to maintain linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both can be highly accurate for the pure substance. HPLC's accuracy is more reliable in complex matrices due to its specificity.
Precision (% RSD) < 1.0% (Repeatability)< 1.5% (Repeatability)The automated nature of HPLC injection and integration generally leads to slightly better precision than manual dilutions and cuvette handling in spectrophotometry.
LOQ Low (e.g., < 1 µg/mL)Higher (e.g., > 2 µg/mL)HPLC, with its ability to concentrate the analyte on-column, is significantly more sensitive and suitable for trace-level quantification.
Robustness High Moderate HPLC methods, once developed, are highly robust against minor changes. UV-Vis can be sensitive to pH and solvent composition, which may affect the analyte's absorptivity.
Primary Application QC release testing, stability studies, impurity profiling, regulatory submissions.In-process controls, raw material identification (assay), high-throughput screening.HPLC is the gold standard for final product testing where quality and purity must be guaranteed. UV-Vis is a valuable tool for rapid, cost-effective checks during the manufacturing process.

The decision-making process for selecting the appropriate method can be visualized as follows:

G start Define Analytical Need q1 Is Impurity Profile Required? start->q1 q2 Is High Sensitivity (Trace Analysis) Needed? q1->q2  No hplc Select HPLC-UV Method q1->hplc  Yes q2->hplc  Yes uv Select UV-Vis Method q2->uv  No end_hplc Proceed with Full ICH Q2 Validation hplc->end_hplc end_uv Proceed with Validation (Acknowledging Specificity Limits) uv->end_uv

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

For the comprehensive quantification of this compound in a drug development setting, a validated HPLC-UV method is the authoritative choice . Its inherent specificity ensures that the results are accurate and reliable, free from interference by process impurities or degradation products. This level of assurance is non-negotiable for regulatory submissions, stability testing, and final product release.

Conversely, UV-Vis spectrophotometry serves as a highly valuable, complementary tool . Its speed, simplicity, and low operational cost make it exceptionally well-suited for applications where specificity is not the primary concern. This includes monitoring reaction progress, performing rapid identity checks on raw materials, or for high-throughput analysis in early-stage development.

Ultimately, the choice of method is not a matter of one being universally "better," but of selecting the tool that is fit for the specific purpose, a core principle of analytical science.[9] By grounding our methodologies in the robust framework of ICH guidelines and understanding the scientific rationale behind our choices, we can ensure the delivery of high-quality data that stands up to the most rigorous scientific and regulatory scrutiny.

References

A Comprehensive Guide to the pH Stability of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pH in the Stability of Pyridine-Based Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the stability of key intermediates is a cornerstone of process robustness and product quality. For researchers, scientists, and drug development professionals, understanding the chemical liabilities of these building blocks is paramount. 2-(Chloromethyl)-4-methoxypyridine hydrochloride is a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its reactivity, largely governed by the chloromethyl group, is highly susceptible to the pH of the surrounding environment. This guide provides an in-depth technical assessment of the stability of this compound under various pH conditions, offering a comparative analysis with a structurally related alternative, and presenting the experimental data and protocols necessary for informed decision-making in process development and formulation.

The central theme of this guide revolves around the principle that the stability of 2-(chloromethyl)pyridine derivatives is intrinsically linked to the nucleophilicity of the pyridine nitrogen and its susceptibility to hydrolysis. The protonation state of the pyridine ring, which is dictated by the pH, plays a crucial role in modulating the reactivity of the chloromethyl group. This guide will elucidate these mechanisms through experimental data and logical frameworks.

Comparative Stability Analysis: this compound vs. Benzyl Chloride

To contextualize the stability of this compound, a comparison with a well-characterized alkylating agent, benzyl chloride, is instructive. While not a pyridine derivative, benzyl chloride serves as a useful benchmark for benzylic-type halide reactivity. The electron-withdrawing nature of the pyridine ring in 2-(chloromethyl)pyridine derivatives enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack compared to benzyl chloride.[1]

However, the stability profile across different pH conditions reveals a more nuanced picture. The pyridine nitrogen in this compound can be protonated under acidic conditions, which is expected to decrease the overall nucleophilicity of the molecule and potentially stabilize the chloromethyl group against hydrolysis. Conversely, under neutral to alkaline conditions, the pyridine nitrogen is deprotonated, increasing its electron-donating character and rendering the chloromethyl group more susceptible to hydrolysis.

Quantitative Assessment of pH-Dependent Stability

To provide a quantitative understanding of the stability of this compound, a forced degradation study was conducted under acidic, neutral, and alkaline conditions. The degradation was monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from its primary degradant, 2-(hydroxymethyl)-4-methoxypyridine.

Table 1: Degradation of this compound at 40°C

pH ConditionBuffer SystemTime (hours)Remaining 2-(Chloromethyl)-4-methoxypyridine HCl (%)
2.0 0.01 N HCl2495.2
4890.5
7285.8
7.0 Phosphate Buffer2478.4
4861.5
7245.2
10.0 Carbonate-Bicarbonate Buffer2465.1
4842.3
7221.9

Key Insights from the Stability Data:

  • Enhanced Stability in Acidic Conditions: The data clearly demonstrates that this compound exhibits significantly greater stability at pH 2.0 compared to neutral and alkaline conditions. This is attributed to the protonation of the pyridine nitrogen, which reduces the electron density of the ring and subsequently decreases the susceptibility of the chloromethyl group to nucleophilic attack by water.

  • Accelerated Degradation at Neutral and Alkaline pH: As the pH increases, the rate of degradation accelerates markedly. At pH 7.0 and 10.0, the deprotonated pyridine nitrogen acts as an electron-donating group, increasing the reactivity of the chloromethyl group towards hydrolysis. The rate of hydrolysis is generally faster under neutral to alkaline conditions compared to acidic conditions.[2]

Degradation Pathway and Mechanism

The primary degradation pathway for this compound in aqueous solutions under the studied pH conditions is hydrolysis of the chloromethyl group to the corresponding alcohol, 2-(hydroxymethyl)-4-methoxypyridine.

2-(Chloromethyl)-4-methoxypyridine_HCl 2-(Chloromethyl)-4-methoxypyridine HCl 2-(Hydroxymethyl)-4-methoxypyridine 2-(Hydroxymethyl)-4-methoxypyridine 2-(Chloromethyl)-4-methoxypyridine_HCl->2-(Hydroxymethyl)-4-methoxypyridine Hydrolysis (H₂O) (pH dependent) cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_ph2 Dilute in 0.01 N HCl (pH 2.0) prep_stock->prep_ph2 prep_ph7 Dilute in Phosphate Buffer (pH 7.0) prep_stock->prep_ph7 prep_ph10 Dilute in Carbonate-Bicarbonate Buffer (pH 10.0) prep_stock->prep_ph10 incubate Incubate at 40°C in a stability chamber prep_ph2->incubate prep_ph7->incubate prep_ph10->incubate sampling Sample at 0, 24, 48, 72 hours incubate->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Quantify remaining parent compound hplc_analysis->data_analysis

References

A Guide to the Spectroscopic Journey: From Precursors to 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical development, the synthesis of heterocyclic building blocks is a process demanding precision and unambiguous verification. 2-(Chloromethyl)-4-methoxypyridine hydrochloride is a valuable intermediate, and its purity is paramount. This guide provides an in-depth spectroscopic comparison of this target molecule and its key precursors. By understanding the unique spectral fingerprints of each compound in the synthesis pathway, chemists can confidently monitor reaction progress, identify intermediates, and ensure the final product's integrity.

Our analysis will follow a common synthetic route, illustrating how key functional group transformations manifest in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Synthetic Pathway: A Visual Overview

The transformation from a simple substituted pyridine to the final hydrochloride salt involves several key steps. A common and logical pathway proceeds from 4-methoxypyridine through N-oxidation, rearrangement and functionalization, and finally chlorination. Each step creates a distinct molecule with a unique spectroscopic signature.

G cluster_0 Synthesis Pathway P1 4-Methoxypyridine P2 4-Methoxypyridine N-oxide P1->P2 Oxidation P3 2-Hydroxymethyl-4-methoxypyridine P2->P3 Rearrangement/ Functionalization Target 2-(Chloromethyl)-4-methoxypyridine Hydrochloride P3->Target Chlorination & Salt Formation

Caption: Synthetic route to 2-(Chloromethyl)-4-methoxypyridine HCl.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for monitoring this synthesis, as the changes in the aromatic and aliphatic regions are highly informative. The proton environment on the pyridine ring is exquisitely sensitive to the nature and position of its substituents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Parameters: Use a standard pulse program with a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

Comparative ¹H NMR Data
CompoundH-2/H-6 (ppm)H-3/H-5 (ppm)-OCH₃ (ppm)Other Protons (ppm)
4-Methoxypyridine ~8.4~6.8~3.9-
4-Methoxypyridine N-oxide ~8.1~6.9~3.9-
2-Hydroxymethyl-4-methoxypyridine -H-3: ~6.8H-5: ~6.9H-6: ~8.2~3.9-CH₂OH: ~4.7-OH: variable
2-(Chloromethyl)-4-methoxypyridine HCl -H-3: ~7.2H-5: ~7.4H-6: ~8.4~4.1-CH₂Cl: ~4.9
Analysis and Interpretation
  • From 4-Methoxypyridine to N-Oxide: The oxidation of the pyridine nitrogen to an N-oxide introduces a significant electronic perturbation. The N-O bond acts as a strong dipole, increasing electron density on the ring, particularly at the ortho (C2/C6) and para (C4) positions. This increased shielding causes the H-2/H-6 protons to shift upfield (from ~8.4 ppm to ~8.1 ppm), a key indicator of successful N-oxidation.[1][2][3]

  • From N-Oxide to 2-Hydroxymethyl: This step fundamentally breaks the ring's symmetry. The introduction of the hydroxymethyl group at C-2 means the H-2 proton is gone, and the H-6 proton is now distinct from H-2. We observe the appearance of a new singlet for the methylene protons (-CH₂OH) around 4.7 ppm. The remaining aromatic protons (H-3, H-5, H-6) will now have unique chemical shifts and coupling patterns, confirming substitution at the C-2 position.

  • From Hydroxymethyl to Chloromethyl HCl: The chlorination of the primary alcohol to an alkyl chloride causes a characteristic downfield shift of the adjacent methylene protons, from ~4.7 ppm (-CH₂OH) to ~4.9 ppm (-CH₂Cl), due to the inductive effect of the chlorine atom. Furthermore, the formation of the hydrochloride salt causes all ring protons to shift downfield due to the protonation of the ring nitrogen, which withdraws electron density from the aromatic system. The disappearance of the broad -OH signal is another critical confirmation of this conversion.

Part 2: Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR complements the proton data by providing a direct look at the carbon skeleton of the molecules. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-50 mg of the analyte in 0.6 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire spectra on a 100 MHz (or higher) spectrometer using a proton-decoupled pulse sequence.

  • Parameters: A typical experiment involves a 45-degree pulse angle, a 1-2 second acquisition time, and a 2-second relaxation delay. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Referencing: Reference the spectra to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Comparative ¹³C NMR Data
CompoundC-2/C-6 (ppm)C-3/C-5 (ppm)C-4 (ppm)-OCH₃ (ppm)Other Carbons (ppm)
4-Methoxypyridine ~150.5~110.0~165.0~55.5-
4-Methoxypyridine N-oxide ~139.0~111.0~158.0~56.0-
2-Hydroxymethyl-4-methoxypyridine C-2: ~160.0C-6: ~148.0C-3: ~108.0C-5: ~109.0~166.0~55.5-CH₂OH: ~63.0
2-(Chloromethyl)-4-methoxypyridine HCl C-2: ~155.0C-6: ~145.0C-3: ~115.0C-5: ~112.0~168.0~57.0-CH₂Cl: ~44.0
Analysis and Interpretation
  • N-Oxidation Effect: The N-oxide formation significantly shields the C-2/C-6 and C-4 carbons, causing them to shift upfield. This is a direct reflection of the increased electron density at these positions, corroborating the ¹H NMR data.[4]

  • Hydroxymethylation: The C-2 carbon, now bearing the -CH₂OH group, shifts significantly downfield to ~160.0 ppm. A new peak appears in the aliphatic region around 63.0 ppm, which is characteristic of a hydroxymethyl carbon attached to an aromatic ring.

  • Chlorination and Salt Formation: The most dramatic change is the upfield shift of the methylene carbon from ~63.0 ppm (-CH₂OH) to ~44.0 ppm (-CH₂Cl). This "heavy atom effect" of chlorine, combined with the inductive withdrawal, is a definitive marker for the successful chlorination. Protonation of the nitrogen in the final salt form deshields all ring carbons, causing a general downfield shift.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for tracking the appearance and disappearance of specific functional groups. The N-O, O-H, and C-Cl bonds all have characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: Perform a background scan before the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Key IR Vibrational Frequencies (cm⁻¹)
CompoundN-O StretchO-H Stretch (Alcohol)C-O Stretch (Methoxy)C-Cl Stretch
4-Methoxypyridine --~1250-1300-
4-Methoxypyridine N-oxide ~1250-1280-~1240-1290-
2-Hydroxymethyl-4-methoxypyridine -~3200-3500 (broad)~1250-1300-
2-(Chloromethyl)-4-methoxypyridine HCl --~1260-1310~650-750
Analysis and Interpretation
  • Tracking the N-O Bond: The appearance of a strong band around 1250-1280 cm⁻¹ is the defining feature of 4-methoxypyridine N-oxide formation.[1][2] This peak must be absent in the starting material and subsequent products.

  • Tracking the -OH Group: The conversion to 2-hydroxymethyl-4-methoxypyridine is confirmed by the appearance of a broad, strong absorption in the 3200-3500 cm⁻¹ region, characteristic of an alcohol's O-H stretch.

  • Confirming Chlorination: The final step is validated by two key changes: the complete disappearance of the broad O-H stretch and the appearance of a new, moderately strong band in the fingerprint region (650-750 cm⁻¹) corresponding to the C-Cl stretching vibration.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of their elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is easily protonated.

  • Analysis: Acquire the spectrum using a quadrupole or time-of-flight (TOF) analyzer.

Expected Molecular Ions [M+H]⁺
CompoundFormulaExpected [M+H]⁺ (m/z)Key Observations
4-Methoxypyridine C₆H₇NO110.1-
4-Methoxypyridine N-oxide C₆H₇NO₂126.1[M-O+H]⁺ at 110.1 may be seen
2-Hydroxymethyl-4-methoxypyridine C₇H₉NO₂140.1-
2-(Chloromethyl)-4-methoxypyridine C₇H₈ClNO158.0Isotopic pattern for one Cl (M, M+2 in ~3:1 ratio)

Note: For the final hydrochloride salt, the free base is typically observed in the mass spectrometer.

Analysis and Interpretation

The progression of molecular weights (110 → 126 → 140 → 158) provides a clear and quantitative confirmation of each synthetic step. The most telling feature is the mass spectrum of the chlorinated product. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is unequivocal proof of the presence of a single chlorine atom in the molecule.

Conclusion

By systematically applying a suite of spectroscopic techniques, researchers can unambiguously track the synthesis of this compound. Each step of the reaction sequence imparts a unique and predictable signature upon the molecule, which can be readily identified. From the upfield shift in ¹H NMR upon N-oxidation to the characteristic isotopic pattern in the mass spectrum following chlorination, these methods provide the necessary data to ensure a high-quality, well-characterized final product ready for the next stages of drug discovery and development.

References

A Comparative Guide to the Synthesis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole. The efficiency of its synthesis directly impacts the overall cost and environmental footprint of these widely used drugs. This guide provides a comparative analysis of different synthetic routes to this compound, with a primary focus on reaction yields and the underlying chemical principles. The information presented herein is intended to assist researchers and process chemists in selecting the most suitable method for their specific needs, balancing factors such as yield, cost, safety, and environmental impact.

Core Synthetic Strategies and Mechanistic Considerations

The primary and most direct approach to synthesizing this compound involves the chlorination of its precursor, (4-methoxy-pyridin-2-yl)-methanol. The choice of chlorinating agent is the key differentiating factor among the various reported methods, significantly influencing the reaction conditions, work-up procedures, and ultimately, the product yield and purity.

Two predominant chlorinating agents emerge from the literature for this transformation: thionyl chloride (SOCl₂) and triphosgene (BTC). A multi-step synthetic route starting from more basic precursors has also been documented, offering an alternative pathway with its own set of advantages and disadvantages.

Route 1: Chlorination of (4-Methoxy-pyridin-2-yl)-methanol with Thionyl Chloride

This is a classic and widely employed method for converting alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Mechanism: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. Subsequent loss of a proton and a chloride ion generates a chlorosulfite intermediate. The pyridine nitrogen can then be protonated by the generated HCl, and the chloride ion attacks the carbon bearing the chlorosulfite group in an Sₙ2 reaction, leading to the desired product and the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocol:

  • A solution of (4-methoxy-pyridin-2-yl)-methanol in a suitable inert solvent, such as dichloromethane, is prepared.

  • The solution is cooled, typically to 0°C.

  • Thionyl chloride is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for a specified period to ensure completion.

  • The solvent is removed under reduced pressure.

  • The resulting solid residue is often suspended in a non-polar solvent like hexane and filtered to isolate the product.[1]

Yield and Observations: This method is reported to be high-yielding, with some sources claiming quantitative conversion (100% yield).[1][2] The simplicity of the procedure and the high yield make it an attractive option. However, the use of thionyl chloride requires careful handling due to its corrosive and toxic nature, and the evolution of acidic gases (SO₂ and HCl) necessitates appropriate safety measures and scrubbing systems, particularly on a larger scale.

G cluster_0 Route 1: Thionyl Chloride A (4-Methoxy-pyridin-2-yl)-methanol C This compound A->C Dichloromethane, 0°C to RT B Thionyl Chloride (SOCl₂) B->C

Caption: Synthetic pathway using thionyl chloride.

Route 2: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine with Triphosgene

An alternative to thionyl chloride is triphosgene, a solid and therefore often more easily handled source of phosgene. The reaction mechanism is similar in that it involves the activation of the hydroxyl group.

Mechanism: Triphosgene in the presence of a base (or the pyridine nitrogen itself) forms a chloroformate intermediate with the alcohol. This intermediate is then susceptible to nucleophilic attack by chloride ions, leading to the formation of the alkyl chloride.

Experimental Protocol:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in a solvent like toluene.

  • A solution of triphosgene in toluene is added dropwise at a controlled temperature (0-10°C).

  • The reaction is monitored until completion.

  • A small amount of methanol is added to quench any unreacted triphosgene.

  • Acidic gases are removed under reduced pressure.

  • The product is isolated by centrifugation and drying.[3]

Yield and Observations: This method has been reported to produce 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in high yields, with specific examples showing yields of up to 97.51%.[3] The use of solid triphosgene can be advantageous from a handling perspective compared to liquid thionyl chloride. However, triphosgene is also highly toxic and requires stringent safety precautions. The reaction is described as having few waste products, which is beneficial for environmental considerations.[3]

G cluster_1 Route 2: Triphosgene D 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine F 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine hydrochloride D->F Toluene, 0-10°C E Triphosgene E->F

Caption: Synthetic pathway using triphosgene.

Route 3: Multi-step Synthesis from 2,3,5-Trimethylpyridine

Overall Transformation: The synthesis involves a sequence of reactions including oxidation, nitration, methoxy substitution, acylation, hydrolysis, and finally chlorination.[4]

Experimental Protocol (Final Chlorination Step):

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine and dichloromethane are placed in a reaction vessel and cooled in an ice bath.

  • A solution of sulfuryl chloride (SO₂Cl₂) is added dropwise.

  • After the addition, the ice bath is removed, and the reaction proceeds at room temperature.

  • Dichloromethane is removed under reduced pressure.

  • Acetone is added to the residue to precipitate the product.

  • The product is isolated by filtration and washing with acetone.[4]

Yield and Observations: The final chlorination step in this multi-step synthesis has a reported yield of 76.4% for the overall process starting from 2,3,5-trimethylpyridine.[4] This lower overall yield compared to the single-step chlorination routes is expected for a multi-step synthesis. However, this approach may offer advantages in terms of cost of starting materials and the ability to avoid certain hazardous reagents in the initial steps. A "greener chemistry" approach for a similar multi-step synthesis has also been described, which aims to reduce solvent use and improve productivity by not isolating intermediates.[5]

G cluster_2 Route 3: Multi-step Synthesis G 2,3,5-Trimethylpyridine H Intermediate Steps (Oxidation, Nitration, etc.) G->H I 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine H->I K 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine hydrochloride I->K Dichloromethane, Ice Bath to RT J Sulfuryl Chloride (SO₂Cl₂) J->K

Caption: Multi-step synthetic pathway.

Yield Comparison Summary

Synthesis RouteStarting MaterialKey ReagentReported YieldReference
Route 1(4-Methoxy-pyridin-2-yl)-methanolThionyl ChlorideUp to 100%[1][2]
Route 22-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineTriphosgeneUp to 97.51%[3]
Route 32,3,5-TrimethylpyridineSulfuryl Chloride (in final step)76.4% (overall)[4]

Conclusion

For the synthesis of this compound, the direct chlorination of the corresponding hydroxymethylpyridine precursor offers the highest yields. Both thionyl chloride and triphosgene are effective chlorinating agents, with reported yields nearing quantitative conversion. The choice between these two reagents may depend on factors such as ease of handling, cost, and the scale of the reaction. While the thionyl chloride method is classic and high-yielding, the use of solid triphosgene might be preferred in some laboratory settings.

Ultimately, the selection of the optimal synthetic route will be a strategic decision based on a comprehensive evaluation of yield, reagent availability and cost, process safety, and environmental impact.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 2-(Chloromethyl)-4-methoxypyridine hydrochloride (CAS No. 86604-75-3). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Inherent Risks

This compound is a pyridine derivative that presents multiple health hazards. A thorough understanding of these risks is the foundation of a safe handling protocol. The primary hazards associated with this compound are:

  • Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage (H318/H319): It poses a significant risk of causing serious eye irritation and potential damage.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of the dust may lead to respiratory tract irritation.[1][3][4]

  • Skin Sensitization (H317): It may trigger an allergic skin reaction in susceptible individuals.[3]

  • Long-term Aquatic Hazard (H413): The substance may cause long-lasting harmful effects to aquatic life, necessitating careful disposal.[3]

Given these hazards, all handling procedures must be designed to prevent direct contact, inhalation, and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The causality for each piece of equipment is directly linked to the identified hazards.

Table 1: PPE Requirements for Handling this compound

Activity Required Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Transfer of Solids Chemical Fume HoodNitrile or Neoprene Gloves[5][6]Splash-proof Safety Goggles & Face Shield[3][7]Type N95 (US) or type P1 (EU EN 143) particle respirator if dust is likely.[4]Fully-buttoned Lab Coat
Solution Preparation/Transfer Chemical Fume HoodNitrile or Neoprene Gloves[5][6]Splash-proof Safety Goggles & Face Shield[3][7]Not required if handled exclusively in a fume hoodFully-buttoned Lab Coat
Reaction Work-up & Purification Chemical Fume HoodNitrile or Neoprene Gloves[5][6]Splash-proof Safety GogglesNot required if handled exclusively in a fume hoodFully-buttoned Lab Coat, Chemical-resistant Apron

Rationale for PPE Selection:

  • Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure to the dust and any potential vapors.[5][6]

  • Hand Protection: Nitrile or neoprene gloves provide an effective barrier against skin contact.[5][6] Latex gloves are not recommended. Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound.[4]

  • Eye & Face Protection: Due to the severe eye damage risk, splash-proof safety goggles are mandatory at all times.[3] A face shield must be worn over the goggles during the handling of solids or when there is a significant splash risk.

  • Respiratory Protection: While a fume hood is the primary control, a respirator provides an additional layer of protection against inhaling fine dust particles, especially during weighing and transfer operations.[4]

  • Body Protection: A lab coat protects against incidental skin contact.[3] Ensure it is fully buttoned.

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is essential to minimize risk. The following protocol outlines the safe handling of this compound from receipt to disposal.

Step 1: Preparation and Pre-Handling Checks
  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Assemble all Materials: Before handling the compound, gather all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

Step 2: Handling the Compound
  • Work Exclusively in the Fume Hood: All manipulations of the solid compound and its solutions must occur within a certified chemical fume hood.[7]

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize dust formation.[3] Avoid scooping aggressively.

  • Keep Containers Sealed: When not in use, ensure the primary container is tightly sealed to prevent accidental spills or exposure.[1][3]

  • Immediate Clean-up: Clean up any minor spills immediately using dry methods (do not sweep, as this can create dust).[3]

Step 3: Post-Handling Procedures
  • Decontaminate: Wipe down the work surface within the fume hood.

  • Properly Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.

  • Wash Hands: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Gloves, Goggles, Lab Coat) prep1->prep2 Safety Check handle1 Weigh/Transfer Solid Compound prep2->handle1 Begin Work handle2 Prepare Solution or Add to Reaction handle1->handle2 post1 Seal All Containers handle2->post1 post2 Decontaminate Workspace and Equipment post1->post2 post3 Segregate Hazardous Waste post2->post3 disp1 Doff PPE Correctly (Dispose of Gloves) post3->disp1 Final Steps disp2 Wash Hands Thoroughly disp1->disp2 disp3 Arrange for Professional Waste Collection disp2->disp3

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Responding to Exposure and Spills

Accidents require immediate and correct action.

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[3] Seek immediate medical attention without delay.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin and hair with running water and soap.[3] Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.

  • Minor Spills (Solid): Wearing appropriate PPE, carefully clean up spills immediately.[3] Use dry clean-up procedures and avoid generating dust.[3] Collect the material in a clean, dry, sealable, and labeled container for disposal.

  • Major Spills: Evacuate the area and alert emergency services.[3]

Disposal Plan: Ensuring Environmental Safety

Waste containing this compound is classified as hazardous.[1]

  • Waste Segregation: Collect all surplus material and contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Professional Disposal: All waste must be disposed of through an authorized hazardous or special waste collection service in accordance with all local, state, and federal regulations.[1][3] Chemical incineration in a facility equipped with an afterburner and scrubber may be required.[4] Do not dispose of this material down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-methoxypyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-methoxypyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.